Product packaging for Olivomycin A(Cat. No.:CAS No. 6988-58-5)

Olivomycin A

Cat. No.: B1205136
CAS No.: 6988-58-5
M. Wt: 1197.3 g/mol
InChI Key: OCOLTXUAPMAMPP-AJVJTBPOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Olivomycin A is a potent antitumor antibiotic belonging to the aureolic acid family. Its primary mechanism of action involves sequence-selective binding to the minor groove of GC-rich DNA regions as a divalent metal ion-coordinated dimer . This binding physically impedes the progression of proteins along the DNA helix, effectively inhibiting key cellular processes including DNA replication and RNA transcription . The antitumor effect of this compound is linked to its ability to interfere with the function of transcription factors like SP1, which regulates the expression of numerous genes essential for cell growth and survival . Recent research has revealed an epigenetic dimension to its mechanism, demonstrating that this compound can inhibit the activity of the de novo DNA methyltransferase Dnmt3a . By disrupting the movement of the enzyme's catalytic loop through the DNA minor groove, this compound prevents the methylation of cytosine residues, a critical process for controlling gene expression in eukaryotic cells . The kinetics of its interaction with DNA are a key determinant of its functional specificity, with varying dissociation rates for different GC contexts (e.g., SGCS, SGGS) influencing its biological activity . The compound's structure features a complex tricyclic aglycon attached to a trisaccharide chain, which is crucial for stabilizing its interaction with DNA . This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H84O26 B1205136 Olivomycin A CAS No. 6988-58-5

Properties

CAS No.

6988-58-5

Molecular Formula

C58H84O26

Molecular Weight

1197.3 g/mol

IUPAC Name

[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate

InChI

InChI=1S/C58H84O26/c1-22(2)57(69)84-56-28(8)77-43(21-58(56,10)70)81-37-18-41(73-24(4)48(37)65)80-36-19-42(74-25(5)47(36)64)83-55-33(54(72-12)51(68)46(63)23(3)59)15-31-13-30-14-32(16-34(61)44(30)49(66)45(31)50(55)67)79-40-20-38(53(27(7)76-40)78-29(9)60)82-39-17-35(62)52(71-11)26(6)75-39/h13-14,16,22-28,33,35-43,46-48,52-56,59,61-66,70H,15,17-21H2,1-12H3/t23-,24-,25-,26-,27-,28+,33+,35-,36-,37-,38-,39-,40+,41+,42+,43+,46+,47-,48-,52+,53+,54+,55+,56+,58+/m1/s1

InChI Key

OCOLTXUAPMAMPP-AJVJTBPOSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O

Synonyms

olivomycin A

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Olivomycin A: Discovery, Production, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Olivomycin A, an aureolic acid antibiotic produced by the bacterium Streptomyces olivoreticuli. It details the compound's discovery, its potent anticancer mechanism, quantitative activity data, and detailed experimental protocols for its production and analysis.

Discovery and Producing Organism

This compound is a highly active antitumor antibiotic belonging to the aureolic acid family, which also includes notable compounds like mithramycin and chromomycin A3[1]. It is produced by the Gram-positive soil bacterium, Streptomyces olivoreticuli[2]. The genus Streptomyces is renowned for its ability to produce a vast array of structurally diverse secondary metabolites, accounting for approximately 80% of the antibiotics currently in use[3][4]. Streptomyces olivoreticuli has also been identified as a producer of bestatin, another agent used in cancer therapy, highlighting the bacterium's significant biosynthetic potential[5]. The complex structure of this compound features an intricate aglycone with both a disaccharide and a trisaccharide branch, which is crucial for its biological activity[2].

Mechanism of Action

This compound exerts its potent anticancer effects through a multi-faceted mechanism, primarily targeting cellular DNA and inducing apoptotic pathways.

2.1 DNA Binding and Transcriptional Inhibition The primary intracellular target for this compound is the minor groove of DNA[6][7]. It forms Mg²⁺-coordinated complexes that preferentially bind to GC-rich sequences, with a consensus of 5′-GG-3′ or 5′-GC-3′[2][6]. These sequences are frequently found in the regulatory regions of genes, where transcription factors bind. By occupying these sites, this compound physically obstructs the function of polymerases, thereby blocking crucial cellular processes like DNA replication and transcription[2][8].

2.2 Induction of Apoptosis and Suppression of Metastasis Beyond its direct interaction with DNA, this compound triggers programmed cell death (apoptosis) and inhibits cancer cell migration. Its actions are often dependent on the p53 tumor suppressor status of the cancer cells[2][8]:

  • Epithelial–Mesenchymal Transition (EMT) Reversal : The antibiotic has been shown to reverse EMT, a key process in cancer metastasis. It downregulates mesenchymal markers like N-cadherin while restoring epithelial markers such as E-cadherin[2].

  • p53-Dependent Apoptosis :

    • In cancer cells with wild-type p53 (e.g., A-498), this compound primarily activates the intrinsic apoptotic pathway , characterized by the upregulation of proteins like Puma and Bak and the activation of caspase-9[2][8].

    • In cells with mutant or loss-of-function p53 (e.g., 786-O), it can engage both intrinsic and extrinsic pathways , evidenced by the activation of both caspase-8 and caspase-9[2][8].

  • Other Cellular Targets : this compound has also been shown to interfere with the DNA-dependent enzyme topoisomerase I and inhibit DNA methyltransferase (DNMT) activity, contributing to its cytotoxic effects[2][6].

Olivomycin_A_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cancer Cell cluster_apoptosis Apoptotic Pathways OA_ext This compound OA_int This compound OA_ext->OA_int Cellular Uptake DNA GC-Rich DNA (Minor Groove) OA_int->DNA Binds DNMT DNA Methyltransferase (Dnmt3a) OA_int->DNMT Inhibits EMT Epithelial-Mesenchymal Transition (EMT) OA_int->EMT Suppresses p53 p53-dependent Signaling OA_int->p53 Induces Replication Replication & Transcription DNA->Replication Blocks Metastasis Metastasis EMT->Metastasis Prevents Apoptosis Apoptosis Casp8 Caspase-8 Activation (Extrinsic) p53->Casp8 Casp9 Caspase-9 Activation (Intrinsic) p53->Casp9 Casp8->Apoptosis Casp9->Apoptosis

Caption: Mechanism of action for this compound in cancer cells.

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following tables summarize key findings from the literature.

Table 1: In Vitro Anticancer Activity of this compound

Cell Line p53 Status Effect Effective Concentration Reference
786-O (Renal) Mutant Robust Growth Inhibition 50 - 100 nM [2]
786-O (Renal) Mutant Apoptosis Induction 50 nM [2]
A-498 (Renal) Wild-Type Apoptosis Induction 1 µM [2]
A-498 & 786-O Wild-Type & Mutant Migration Suppression 100 nM [2]
Murine Leukemia Not Specified Cytotoxicity Nanomolar Range [2][8]

| Human T Lymphoblastic | Not Specified | Cytotoxicity | Nanomolar Range |[2][8] |

Table 2: Enzyme Inhibition by this compound

Enzyme Target System Activity IC₅₀ Value Reference

| DNA Methyltransferase (Dnmt3a) | In Vitro (Murine) | Inhibition | 6 ± 1 µM |[6][7] |

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and analysis of this compound.

Experimental_Workflow cluster_production Protocol 1: Production cluster_purification Protocol 2: Isolation & Purification cluster_analysis Protocol 3: Activity Analysis Inoculum 1. Inoculum Preparation (S. olivoreticuli Spore Suspension) Seed 2. Seed Culture (2-3 days) Inoculum->Seed Fermentation 3. Production Fermentation (7-12 days) Seed->Fermentation Harvest 4. Harvest & Centrifugation (Separate Biomass and Broth) Fermentation->Harvest Extraction 5. Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration 6. Concentration (Rotary Evaporation) Extraction->Concentration Chromatography 7. Column Chromatography (Silica Gel) Concentration->Chromatography HPLC 8. Final Purification (Reverse-Phase HPLC) Chromatography->HPLC Antimicrobial 9a. Antimicrobial Assay (Agar Diffusion) HPLC->Antimicrobial Anticancer 9b. Anticancer Assays (MTT, Apoptosis, etc.) HPLC->Anticancer

Caption: Experimental workflow for this compound production and analysis.

4.1 Protocol 1: Fermentation of Streptomyces olivoreticuli

This protocol describes a typical submerged batch fermentation process for producing this compound.

  • 1. Media Preparation:

    • Seed Medium (e.g., ISP-2 or TSB): Prepare and sterilize Tryptic Soy Broth (TSB) or a similar rich medium suitable for Streptomyces growth[3][9]. For 1 L, this may contain yeast extract (4 g), malt extract (10 g), and dextrose (4 g)[10].

    • Production Medium: Prepare a suitable fermentation medium. Composition can be optimized but often includes a combination of carbon sources (e.g., soluble starch, glucose) and nitrogen sources (e.g., peptone, soybean meal)[10][11]. A representative medium could contain: soluble starch (3%), peptone (0.75%), soybean meal (1%), K₂HPO₄ (0.5 g/L), and trace salts[10].

    • Dispense 100 mL of media into 250 mL baffled Erlenmeyer flasks, plug with cotton, and autoclave at 121°C for at least 20-30 minutes[9].

  • 2. Inoculum and Seed Culture:

    • Aseptically scrape spores from a mature agar plate of S. olivoreticuli or use a thawed glycerol stock[9].

    • Inoculate a flask containing the seed medium.

    • Incubate at 28-30°C with shaking at 150-200 rpm for 24-72 hours, or until dense mycelial growth is observed[9][10].

  • 3. Production Fermentation:

    • Transfer the seed culture to the production medium flasks at an inoculum volume of 5-10% (v/v)[11].

    • Incubate the production flasks under the same conditions (28-30°C, 150-200 rpm) for an extended period, typically 7 to 12 days. Secondary metabolite production often peaks in the stationary phase of growth[3][11].

4.2 Protocol 2: Isolation and Purification of this compound

This protocol outlines the extraction and purification of this compound from the fermentation broth.

  • 1. Broth Separation:

    • Following fermentation, harvest the culture broth and centrifuge at high speed (e.g., 7,000-10,000 rpm) for 30 minutes to separate the mycelial biomass from the supernatant (cell-free broth)[3][12].

  • 2. Liquid-Liquid Extraction:

    • Transfer the cell-free broth to a separatory funnel.

    • Extract the broth twice with an equal volume of a water-immiscible organic solvent, such as ethyl acetate[12].

    • Combine the organic phases.

  • 3. Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate and filter.

    • Concentrate the extract to dryness under reduced pressure using a rotary evaporator to yield the crude extract[12].

  • 4. Chromatographic Purification:

    • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of solvent and apply it to a silica gel column. Elute the column with a solvent gradient (e.g., a mixture of chloroform and methanol) to separate the components based on polarity[12]. Collect fractions and test for activity.

    • High-Performance Liquid Chromatography (HPLC): Pool the active fractions and subject them to reverse-phase HPLC for final purification to achieve >95% purity[2].

4.3 Protocol 3: Assessment of Biological Activity

These methods are used to determine the antimicrobial and anticancer efficacy of the purified this compound.

  • 1. Agar Diffusion Assay (Antimicrobial Activity):

    • Principle: This method assesses the ability of a compound to inhibit microbial growth by observing a zone of inhibition on a seeded agar plate[13].

    • Methodology:

      • Prepare a lawn of a susceptible bacterial strain (e.g., Bacillus subtilis) on a Mueller-Hinton agar plate.

      • Aseptically place a sterile paper disc impregnated with a known concentration of purified this compound onto the agar surface.

      • Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).

      • Measure the diameter of the clear zone of inhibition around the disc[13].

  • 2. Cell Viability and Apoptosis Assays (Anticancer Activity):

    • Principle: These assays quantify the cytotoxic and apoptosis-inducing effects of this compound on cancer cell lines.

    • Methodology (Annexin V Staining for Apoptosis):

      • Culture cancer cells (e.g., A-498 or 786-O) in appropriate media.

      • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours)[2].

      • Harvest the cells and stain them with Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and a viability dye like propidium iodide.

      • Analyze the cell populations using flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells[2].

Conclusion

This compound, produced by Streptomyces olivoreticuli, remains a compound of significant interest due to its potent and multifaceted antitumor activity. Its ability to bind DNA, disrupt transcription, and selectively induce apoptosis in cancer cells underscores its therapeutic potential. The protocols and data presented in this guide offer a foundational resource for researchers aiming to further investigate, produce, and potentially develop this compound or its analogues as next-generation anticancer agents.

References

Olivomycin A: A Technical Guide to its Interaction with the DNA Minor Groove

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A is a member of the aureolic acid family of antibiotics, a group of natural products that exhibit potent antitumor activity.[1][2] The primary mechanism of action for this compound involves its high-affinity, sequence-selective binding to the minor groove of double-stranded DNA, particularly in GC-rich regions.[3] This interaction interferes with essential cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells.[2] This technical guide provides an in-depth overview of this compound as a DNA minor groove binding agent, compiling quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways and experimental workflows.

Core Concept: DNA Minor Groove Binding

This compound binds as a dimer, coordinated by a divalent metal ion such as Mg²⁺, to the minor groove of B-DNA.[4][5] This binding is sequence-specific, with a preference for GC-rich sequences.[3] The interaction is primarily non-covalent, involving hydrogen bonds, van der Waals forces, and electrostatic interactions. The presence of the drug in the minor groove can displace or prevent the binding of DNA-binding proteins, such as transcription factors, thereby modulating gene expression.[6]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound's interaction with DNA and its biological activity.

Table 1: Thermodynamic Parameters of this compound Binding to G/C-rich DNA Sequences at 25°C [1]

DNA Sequence (Oligonucleotide)Binding Stoichiometry (OA:DNA)Association Constant (K_a) (x 10^6 M⁻¹)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (TΔS) (kcal/mol)
GGGG2:12.5 ± 0.3-15.2 ± 0.5-6.5
GCGG2:12.1 ± 0.2-14.8 ± 0.4-6.2
CGCG2:11.8 ± 0.2-13.5 ± 0.6-5.1
GGCC2:12.8 ± 0.4-16.0 ± 0.7-7.2
GCGC2:11.9 ± 0.3-14.1 ± 0.5-5.6

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50Reference
Murine LeukemiaLeukemiaNot specified (active at nanomolar concentrations)[5]
Human T lymphoblastic cellsLeukemiaNot specified (active at nanomolar concentrations)[5]
Dnmt3a (in vitro)-6 ± 1 µM[7]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction of this compound with DNA are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n).

Objective: To determine the thermodynamic profile of this compound binding to a specific DNA sequence.

Materials:

  • Isothermal Titration Calorimeter

  • Purified this compound solution (e.g., 30 µM in buffer A)

  • Purified DNA oligonucleotide solution (e.g., 100 µM in buffer A)

  • Buffer A (e.g., 10 mM sodium cacodylate, 100 mM NaCl, 5 mM MgCl₂, pH 7.0)

  • Syringe for injection

Protocol:

  • Prepare the this compound and DNA solutions in the same buffer batch to minimize dilution heats. Degas both solutions prior to use.

  • Load the DNA solution into the injection syringe.

  • Load the this compound solution into the sample cell.

  • Set the experimental temperature (e.g., 25°C).

  • Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 19 injections of 2 µL each) with appropriate spacing to allow for thermal equilibration.

  • Measure the heat of dilution by injecting the DNA solution into the buffer alone and subtract this from the experimental data.

  • Analyze the integrated heat data using a suitable binding model (e.g., one-site or two-sites binding model) to determine K_a, ΔH, and n.[1]

Fluorescence Spectroscopy

The intrinsic fluorescence of this compound is enhanced upon binding to DNA, providing a sensitive method to monitor the interaction.

Objective: To determine the binding affinity of this compound to DNA through fluorescence titration.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Purified this compound solution (e.g., 5 µM in buffer A)

  • Concentrated stock of DNA oligonucleotide solution in the same buffer

  • Buffer A

Protocol:

  • Place a fixed concentration of this compound in the cuvette.

  • Record the initial fluorescence emission spectrum (e.g., excitation at 440 nm, emission scan from 460 to 650 nm).

  • Add small aliquots of the concentrated DNA solution to the cuvette.

  • After each addition, mix thoroughly and allow the system to equilibrate (e.g., 5 minutes).

  • Record the fluorescence emission spectrum after each titration point.

  • Correct the fluorescence intensity for dilution.

  • Plot the change in fluorescence intensity as a function of DNA concentration and fit the data to a suitable binding isotherm (e.g., using the Scatchard equation or non-linear regression) to determine the binding constant (K_a).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in both the DNA and the drug upon binding.

Objective: To assess structural changes in DNA and this compound upon complex formation.

Materials:

  • CD Spectropolarimeter

  • Quartz cuvettes with a defined path length (e.g., 1 cm)

  • Purified this compound solution

  • Purified DNA oligonucleotide solution

  • Appropriate buffer

Protocol:

  • Record the CD spectrum of the DNA solution alone in the UV region (e.g., 220-320 nm) to observe the characteristic B-form DNA spectrum.

  • Record the CD spectrum of this compound alone in the visible region (e.g., 350-500 nm).

  • Prepare a series of solutions with a fixed concentration of DNA and increasing concentrations of this compound.

  • Record the CD spectra of each mixture in both the UV and visible regions after an appropriate incubation period.

  • Analyze the changes in the CD signals. An induced CD signal in the visible region for the achiral drug indicates binding in the chiral DNA environment. Changes in the DNA's CD spectrum can indicate conformational alterations.

DNase I Footprinting

This technique identifies the specific DNA sequence where a ligand binds by protecting it from enzymatic cleavage by DNase I.

Objective: To determine the precise binding site of this compound on a DNA fragment.

Materials:

  • DNA fragment of interest, radioactively or fluorescently labeled at one end

  • DNase I

  • Purified this compound

  • Binding buffer

  • Stop solution (containing EDTA and a denaturant)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Autoradiography film or fluorescence imager

Protocol:

  • Incubate the end-labeled DNA with varying concentrations of this compound in the binding buffer to allow complex formation.

  • Add a limited amount of DNase I to the reaction mixtures and incubate for a short, defined period to achieve partial digestion.

  • Stop the reaction by adding the stop solution.

  • Denature the DNA fragments and separate them by size on a denaturing polyacrylamide gel.

  • Include a control lane with DNA digested in the absence of this compound and a sequencing ladder (e.g., Maxam-Gilbert) of the same DNA fragment.

  • Visualize the DNA fragments. The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of bands compared to the control lane.

Mandatory Visualizations

Signaling Pathways

// Node Definitions OA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="GC-rich DNA\nMinor Groove", fillcolor="#F1F3F4", fontcolor="#202124"]; Replication_Transcription [label="Replication &\nTranscription Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; EMT [label="EMT Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrial_Stress [label="Mitochondrial Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges OA -> DNA [label="Binds"]; DNA -> Replication_Transcription [style=dashed]; Replication_Transcription -> DNA_Damage; DNA_Damage -> p53; p53 -> Apoptosis; OA -> EMT; DNA_Damage -> Mitochondrial_Stress; Mitochondrial_Stress -> ROS; ROS -> Apoptosis; } DOT Caption: this compound signaling cascade.

Experimental Workflow

// Node Definitions Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Initial_Binding [label="Initial Binding Assessment\n(UV-Vis, Fluorescence)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conformation [label="Conformational Analysis\n(Circular Dichroism)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thermodynamics [label="Thermodynamic Characterization\n(Isothermal Titration Calorimetry)", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding_Site [label="Binding Site Identification\n(DNase I / Hydroxyl Radical Footprinting)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Effects [label="Cellular Effects Analysis\n(Cytotoxicity, Apoptosis Assays)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Initial_Binding; Initial_Binding -> Conformation; Initial_Binding -> Thermodynamics; Thermodynamics -> Binding_Site; Binding_Site -> Cellular_Effects; Cellular_Effects -> End; } DOT Caption: Experimental workflow diagram.

Conclusion

This compound's ability to bind to the DNA minor groove with high affinity and sequence selectivity makes it a valuable tool for cancer research and a potential scaffold for the development of new therapeutic agents. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field. Further investigation into the intricate details of its interactions with DNA and the downstream cellular consequences will continue to be a promising area of study.

References

The Biological Activity of Olivomycin A and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A, a member of the aureolic acid group of antibiotics produced by Streptomyces olivoreticuli, has garnered significant interest in the scientific community for its potent antitumor properties. Its complex chemical structure, featuring a tricyclic aglycone with both a disaccharide and a trisaccharide side chain, underpins its unique biological activities. This technical guide provides an in-depth overview of the biological activity of this compound and its derivatives, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols for its study.

Mechanism of Action

The primary molecular target of this compound is DNA. It binds non-intercalatively to the minor groove of GC-rich regions, with a preference for 5'-GG-3' or 5'-GC-3' sequences. This binding is facilitated by the formation of a dimeric complex with divalent cations like Mg2+. By occupying the minor groove, this compound physically obstructs the binding of transcription factors and RNA polymerase, thereby inhibiting DNA replication and transcription. This interference with fundamental cellular processes is a key contributor to its cytotoxic effects.[1][2]

Beyond its direct interaction with DNA, this compound exhibits a multifaceted mechanism of action that includes:

  • Inhibition of Topoisomerase I: It can interfere with the activity of this essential enzyme involved in DNA topology and replication.[1][2]

  • Inhibition of DNA Methyltransferase (DNMT): this compound and its derivative, olivamide, have been shown to inhibit the activity of DNMT3a, an enzyme crucial for epigenetic regulation. This inhibition is thought to contribute to its anticancer effects by preventing the methylation of DNA.[3][4]

  • Induction of Apoptosis: this compound is a potent inducer of programmed cell death in cancer cells. The specific apoptotic pathways activated are dependent on the p53 tumor suppressor status of the cells.[1][5]

  • Suppression of Epithelial-Mesenchymal Transition (EMT): It can reverse the EMT process, a key step in cancer metastasis, by modulating the expression of key marker proteins.[1][6]

  • Induction of Mitochondrial Stress and Mitophagy: In certain cancer cell contexts, this compound can cause significant mitochondrial stress, leading to their removal through a process known as mitophagy.[1][6]

Quantitative Biological Data

The biological activity of this compound and its derivatives has been quantified in various assays. The following tables summarize the available data.

Table 1: Cytotoxicity of this compound
Cell LineCancer Typep53 StatusConcentration for Apoptosis InductionCitation
A-498Renal Cell CarcinomaWild-type1 µM[1]
786-ORenal Cell CarcinomaMutant50 nM[1]
Table 2: DNA Methyltransferase (DNMT) Inhibition
CompoundEnzymeIC50 (µM)Citation
This compoundDnmt3a6 ± 1[3][4]
OlivamideDnmt3a7.1 ± 0.7[3][4]
Table 3: Antitumor Activity of this compound Analogues against P-388 Murine Leukemia
CompoundModificationRelative ActivityCitation
2'-methoximeModification of the 2'-keto groupSuperior to this compound[6]
Methyl imineModification of the aglyconEqual to this compound[6]
8-O-methyl etherModification of the aglyconEqual to this compound[6]
Olivomycin SAShortened aglycon side chainTwo orders of magnitude less cytotoxic than this compound[7]
N,N-dimethylaminoethylamide of olivomycin SAAmide of Olivomycin SAHigher cytotoxicity than Olivomycin SA[7]

Note: Specific IC50 values for the P-388 murine leukemia assay were not provided in the cited literature.

Signaling Pathways

This compound's multifaceted mechanism of action involves the modulation of several key cellular signaling pathways.

p53-Dependent Apoptotic Pathways

This compound induces apoptosis through pathways that are dependent on the p53 status of the cancer cell.[1]

  • In p53 Wild-Type Cells (e.g., A-498): Apoptosis is primarily mediated through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Puma and Bak, leading to the activation of caspase-9.[1]

  • In p53 Mutant Cells (e.g., 786-O): A crosstalk between the intrinsic and extrinsic apoptotic cascades is observed, with the activation of both caspase-8 and caspase-9.[1]

p53_dependent_apoptosis cluster_p53_wt p53 Wild-Type (e.g., A-498) cluster_p53_mut p53 Mutant (e.g., 786-O) OA_wt This compound p53_wt p53 OA_wt->p53_wt Puma_Bak_wt ↑ Puma, Bak p53_wt->Puma_Bak_wt Mito_wt Mitochondrion Puma_Bak_wt->Mito_wt Casp9_wt Caspase-9 activation Mito_wt->Casp9_wt Apoptosis_wt Apoptosis Casp9_wt->Apoptosis_wt OA_mut This compound Casp8 Caspase-8 activation OA_mut->Casp8 Puma_Bak_mut ↑ Puma, Bak OA_mut->Puma_Bak_mut Bid Bid truncation Casp8->Bid Apoptosis_mut Apoptosis Casp8->Apoptosis_mut Mito_mut Mitochondrion Bid->Mito_mut Puma_Bak_mut->Mito_mut Casp9_mut Caspase-9 activation Mito_mut->Casp9_mut Casp9_mut->Apoptosis_mut

Caption: p53-dependent apoptotic pathways induced by this compound.

Epithelial-Mesenchymal Transition (EMT) Pathway

This compound has been shown to reverse EMT, a process critical for cancer cell migration and metastasis. It achieves this by downregulating key mesenchymal markers and upregulating epithelial markers.[1]

EMT_pathway OA This compound Snail ↓ Snail (nuclear) OA->Snail N_cadherin ↓ N-cadherin OA->N_cadherin E_cadherin ↑ E-cadherin OA->E_cadherin ZO1 ↑ ZO-1 OA->ZO1 Snail->N_cadherin Snail->E_cadherin Snail->ZO1 Migration ↓ Cell Migration N_cadherin->Migration E_cadherin->Migration ZO1->Migration

Caption: this compound's inhibition of the EMT pathway.

PINK1/Parkin-Mediated Mitophagy Pathway

In p53-mutant renal cancer cells, this compound induces severe genotoxic stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent mitochondrial damage. This triggers the PINK1/Parkin pathway for the selective removal of damaged mitochondria (mitophagy).[1]

mitophagy_pathway OA This compound (in p53-mutant cells) DNA_damage Genotoxic Stress OA->DNA_damage ROS ↑ ROS DNA_damage->ROS Mito_damage Mitochondrial Damage ROS->Mito_damage PINK1 PINK1 stabilization Mito_damage->PINK1 Parkin Parkin recruitment PINK1->Parkin Ubiquitination Mitochondrial Ubiquitination Parkin->Ubiquitination Mitophagy Mitophagy Ubiquitination->Mitophagy

Caption: PINK1/Parkin-mediated mitophagy induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cells cultured to a confluent monolayer in 6-well plates

  • Sterile 200 µL pipette tip

  • Serum-free medium

  • Microscope with a camera

Procedure:

  • Create Wound: Once cells have reached confluence, create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the cells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with serum-free medium containing the desired concentration of this compound or vehicle control.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 48 hours.

  • Data Analysis: Measure the width of the wound at each time point. The rate of wound closure is an indicator of cell migration.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, caspase-9, Snail, E-cadherin, N-cadherin, PINK1, Parkin, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

In Vitro DNA Methyltransferase (DNMT) Inhibition Assay

This assay measures the ability of this compound and its derivatives to inhibit the activity of DNMT enzymes.

Materials:

  • Recombinant DNMT enzyme (e.g., Dnmt3a)

  • DNA substrate (e.g., a 30-mer DNA duplex with CpG sites)

  • S-adenosyl-L-methionine (SAM) - methyl donor

  • This compound or derivative

  • Assay buffer

  • Method for detecting methylation (e.g., methylation-sensitive restriction enzyme digestion followed by gel electrophoresis, or ELISA-based methods)

Procedure:

  • Reaction Setup: In a reaction tube, combine the DNA substrate, assay buffer, and varying concentrations of this compound or the vehicle control.

  • Enzyme Addition: Add the DNMT enzyme to initiate the reaction.

  • Methyl Donor Addition: Add SAM to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Detection of Methylation:

    • Restriction Enzyme Method: Stop the reaction and digest the DNA with a methylation-sensitive restriction enzyme. Analyze the digestion products by gel electrophoresis. Methylated DNA will be protected from digestion.

    • ELISA-based Method: Use a kit that allows for the capture of the methylated DNA on a plate and subsequent detection with an antibody specific for 5-methylcytosine.

  • Data Analysis: Quantify the extent of methylation in the presence of the inhibitor compared to the control. Calculate the IC50 value for DNMT inhibition.

Conclusion

This compound and its derivatives represent a promising class of antitumor agents with a complex and multifaceted mechanism of action. Their ability to target fundamental cellular processes such as DNA replication and transcription, coupled with their capacity to induce apoptosis, reverse EMT, and modulate mitochondrial homeostasis, makes them attractive candidates for further drug development. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists working to further elucidate the therapeutic potential of these fascinating molecules. Future research focused on synthesizing derivatives with improved efficacy and reduced toxicity, along with a deeper understanding of their intricate biological activities, will be crucial for their potential translation into clinical practice.

References

Olivomycin A's role in inducing apoptosis in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to Olivomycin A-Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an aureolic acid antibiotic, has demonstrated significant anticancer properties by inducing apoptosis in various cancer cell lines. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound-induced apoptosis, detailing the core signaling pathways, quantitative data from key studies, and explicit experimental protocols for its investigation. This guide is intended to serve as a valuable resource for researchers in oncology and drug development, facilitating further exploration of this compound as a potential therapeutic agent.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their anticancer effects by inducing apoptosis in malignant cells. This compound, a DNA-binding antibiotic, has emerged as a potent inducer of apoptosis in cancer cells, acting through multifaceted and often p53-dependent mechanisms.[1][2] This guide delineates the intricate signaling cascades initiated by this compound, providing a foundational understanding for its application in cancer research.

Core Signaling Pathways of this compound-Induced Apoptosis

This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, with the specific mechanism often being dependent on the cancer cell type and its p53 mutational status.[1][2]

Intrinsic Apoptotic Pathway

In cancer cells with wild-type p53, such as the A-498 renal cancer cell line, this compound primarily activates the intrinsic apoptotic pathway.[1][2] This pathway is characterized by the following key events:

  • p53 Activation: this compound treatment leads to the upregulation and phosphorylation of p53.[1]

  • Upregulation of Pro-Apoptotic Bcl-2 Family Proteins: Activated p53 transcriptionally upregulates the expression of pro-apoptotic BH3-only proteins like PUMA (p53 upregulated modulator of apoptosis) and Bak.[1][2]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): PUMA and Bak promote MOMP, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[1]

  • Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[1]

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Extrinsic and Crosstalk Apoptotic Pathways

In cancer cells with loss-of-function p53 mutations, such as the 786-O renal cancer cell line, this compound can engage both intrinsic and extrinsic apoptotic cascades, suggesting a crosstalk between the two pathways.[1][2] The key events in this context include:

  • Caspase-8 Activation: this compound treatment leads to the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[1][2]

  • Bid Truncation: Activated caspase-8 cleaves Bid into its truncated form, tBid.

  • Mitochondrial Involvement: tBid translocates to the mitochondria and promotes MOMP, linking the extrinsic pathway to the intrinsic pathway.[1]

  • Downregulation of Anti-Apoptotic Proteins: A reduction in the anti-apoptotic protein Bcl-2 is also observed.[1]

  • Caspase-9 and PARP Cleavage: This is followed by the activation of caspase-9 and the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis.[1]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the apoptotic signaling pathways induced by this compound.

OlivomycinA_Intrinsic_Pathway OlivomycinA This compound p53 p53 Activation OlivomycinA->p53 PUMA_Bak Upregulation of PUMA and Bak p53->PUMA_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) PUMA_Bak->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by this compound in p53 wild-type cancer cells.

OlivomycinA_Extrinsic_Crosstalk_Pathway OlivomycinA This compound Caspase8 Caspase-8 Activation OlivomycinA->Caspase8 Bcl2 Bcl-2 Downregulation OlivomycinA->Bcl2 Bid Bid Cleavage to tBid Caspase8->Bid MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bid->MOMP Bcl2->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 PARP PARP Cleavage Caspase9->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Extrinsic and crosstalk apoptotic pathways induced by this compound in p53 mutant cancer cells.

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize the quantitative data from studies on the effects of this compound on renal cancer cell lines.

Table 1: Effective Concentrations of this compound for Apoptosis Induction

Cell Linep53 StatusEffective Concentration for ApoptosisReference
A-498Wild-type1 µM[1][2]
786-OLoss-of-function50 nM[1][2]

Table 2: Effects of this compound on Apoptotic Protein Expression

Cell LineTreatmentProteinChange in ExpressionReference
A-498 This compoundPUMAUpregulation[1][2]
BakUpregulation[1][2]
Activated Caspase-9Upregulation[1][2]
FLIPDownregulation[1]
786-O This compoundActivated Caspase-8Upregulation[1][2]
Truncated BidUpregulation[1][2]
PUMAUpregulation[1]
BakUpregulation[1]
Bcl-2Downregulation[1]
Activated Caspase-9Upregulation[1]
Cleaved PARPUpregulation[1]
FLIPDownregulation[1]

Detailed Experimental Protocols

The following protocols are provided as a guide for studying this compound-induced apoptosis. These are based on standard methodologies and should be optimized for specific experimental conditions.

Cell Culture and Treatment
  • Cell Lines: A-498 (ATCC® HTB-44™) and 786-O (ATCC® CRL-1932™) human renal cell carcinoma lines.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

  • Treatment: Seed cells at an appropriate density and allow them to attach overnight. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control and incubate for the specified time points (e.g., 24, 48, 72 hours).

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for the detection of apoptosis by measuring the externalization of phosphatidylserine.

  • Reagents:

    • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

    • Phosphate-Buffered Saline (PBS).

  • Procedure:

    • Harvest cells after treatment with this compound. For adherent cells, use trypsin-EDTA, and for suspension cells, collect by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Flow Cytometry Analysis:

    • Use a flow cytometer equipped with a 488 nm laser for excitation.

    • Collect FITC fluorescence in the FL1 channel and PI fluorescence in the FL3 channel.

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Analyze the dot plot of Annexin V-FITC versus PI to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow Start Cancer Cell Culture Treatment This compound Treatment Start->Treatment Harvest Cell Harvesting and Washing Treatment->Harvest Staining Annexin V-FITC/PI Staining Harvest->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry DataAnalysis Data Analysis and Quantification of Apoptotic Cells FlowCytometry->DataAnalysis

Caption: General workflow for assessing apoptosis using Annexin V/PI staining.

Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting changes in the expression levels of key apoptotic proteins.

  • Reagents:

    • RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Laemmli sample buffer.

    • SDS-PAGE gels.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies (e.g., against p53, PUMA, Bak, Caspase-9, Caspase-8, Bid, Bcl-2, PARP, β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Denature equal amounts of protein in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Caspase Activity Assay

This protocol is for measuring the activity of key caspases.

  • Reagents:

    • Caspase-Glo® 3/7, 8, or 9 Assay Systems (or similar fluorometric/colorimetric kits).

    • Cell lysis buffer (if not included in the kit).

  • Procedure:

    • Treat cells with this compound in a white-walled 96-well plate.

    • After the desired incubation period, add the Caspase-Glo® reagent directly to the wells.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the caspase activity.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol is for assessing the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

  • Reagents:

    • JC-1 dye or TMRE (Tetramethylrhodamine, Ethyl Ester).

    • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization.

  • Procedure (using JC-1):

    • Treat cells with this compound.

    • Incubate the cells with JC-1 dye (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

    • Wash the cells with PBS.

    • Analyze the cells by flow cytometry or fluorescence microscopy.

  • Analysis:

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.

    • In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

    • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, acting through well-defined signaling pathways that are often dictated by the p53 status of the cells. Its ability to engage both intrinsic and extrinsic apoptotic mechanisms highlights its potential as a versatile anticancer agent. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop novel strategies for cancer treatment. The provided methodologies can be adapted to various cancer models to explore the broader applicability of this promising compound.

References

Unraveling the Antitumor Potential of Aureolic Acid Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureolic acid antibiotics, a class of polyketides produced by Streptomyces species, have long been recognized for their potent antitumor properties. This technical guide provides an in-depth exploration of the core mechanisms, quantitative antitumor activity, and key experimental methodologies associated with this promising class of compounds. The family includes well-studied members such as mithramycin, chromomycin A3, and olivomycin A, which exert their anticancer effects primarily through a unique interaction with DNA.[1] This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development, offering detailed insights into the molecular basis of action and practical guidance for experimental evaluation.

Core Mechanism of Action: Targeting the Transcriptional Machinery

The primary mechanism of antitumor activity for aureolic acid antibiotics is their ability to bind to the minor groove of GC-rich regions of DNA.[1] This binding is not intercalative but rather involves the formation of a drug-dimer complex chelated by a divalent cation, typically Mg²⁺, which then fits snugly into the DNA minor groove. This interaction physically obstructs the binding of transcription factors that recognize these GC-rich sequences, most notably the Specificity Protein 1 (Sp1).

Sp1 is a crucial transcription factor that regulates the expression of a multitude of genes involved in cell proliferation, survival, and angiogenesis. By preventing Sp1 from binding to its consensus sequences in gene promoters, aureolic acid antibiotics effectively silence the transcription of these key oncogenes. This targeted inhibition of transcription is the cornerstone of their anticancer efficacy.

Quantitative Antitumor Activity

The in vitro potency of aureolic acid antibiotics and their analogs has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's effectiveness in inhibiting biological or biochemical functions, are summarized in the table below.

Antibiotic/AnalogCancer Cell LineIC50 ValueReference
Chromomycin A3 KKU-213 (Cholangiocarcinoma)22.48 nM (24h), 9.79 nM (48h)[2][3]
KKU-055 (Cholangiocarcinoma)21.14 nM (24h), 13.34 nM (48h)[2][3]
KKU-100 (Cholangiocarcinoma)30.52 nM (24h), 14.74 nM (48h)[2][3]
Mithramycin A KKU-213 (Cholangiocarcinoma)>200 nM (24h), 46.08 nM (48h)[3]
KKU-055 (Cholangiocarcinoma)>200 nM (24h), 76.44 nM (48h)[3]
KKU-100 (Cholangiocarcinoma)>200 nM (24h), 104.77 nM (48h)[3]
This compound Murine DNA Methyltransferase Dnmt3a6 µM[4][5][6]
Olivamide (this compound analog) Murine DNA Methyltransferase Dnmt3a7.1 µM[4][5][6]
MTMSA-Trp (Mithramycin analog) Ewing Sarcoma Cell Lines<100 nM[7]
MTMSA-Phe (Mithramycin analog) Ewing Sarcoma Cell Lines<100 nM[7]
MTMox32E (Mithramycin analog) Ewing Sarcoma Cell LinesLow nM concentrations[8]

Signaling Pathways Modulated by Aureolic Acid Antibiotics

The inhibition of Sp1 binding by aureolic acid antibiotics triggers a cascade of downstream effects, impacting several critical signaling pathways involved in cancer progression.

Inhibition of Sp1-Mediated Transcription and Induction of Apoptosis

This is the central pathway affected by these antibiotics. By blocking Sp1, they downregulate the expression of anti-apoptotic proteins such as X-linked inhibitor of apoptosis protein (XIAP) and promote apoptosis.

sp1_pathway Aureolic_Acid Aureolic Acid Antibiotics DNA GC-rich DNA (Minor Groove) Aureolic_Acid->DNA Binds to Sp1 Sp1 Transcription Factor Aureolic_Acid->Sp1 Inhibits activity of DNA->Sp1 Blocks Binding Gene_Promoters Gene Promoters (e.g., XIAP, c-Myc, p21) Sp1->Gene_Promoters Binds to Transcription Transcription Sp1->Transcription Inhibition of Gene_Promoters->Transcription Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., XIAP) Transcription->Anti_Apoptotic_Proteins Leads to synthesis of Pro_Apoptotic_Signals Pro-Apoptotic Signals Transcription->Pro_Apoptotic_Signals Upregulation of Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Inhibits Pro_Apoptotic_Signals->Apoptosis

Caption: Inhibition of Sp1-mediated transcription by aureolic acid antibiotics.

Modulation of the p53 Signaling Pathway

Mithramycin has been shown to activate the tumor suppressor protein p53.[9][10] This activation can lead to cell cycle arrest and apoptosis. However, the interplay is complex, as mithramycin can also inhibit the transcriptional activity of p53 on some of its target genes by blocking the necessary co-factor Sp1.[9]

p53_pathway Mithramycin Mithramycin p53 p53 Mithramycin->p53 Activates Sp1 Sp1 Mithramycin->Sp1 Inhibits p21_promoter p21 Promoter Mithramycin->p21_promoter Blocks Sp1 binding MDM2 MDM2 p53->MDM2 Induces p53->p21_promoter Binds to MDM2->p53 Inhibits Sp1->p21_promoter Binds to p21_expression p21 Expression p21_promoter->p21_expression Cell_Cycle_Arrest Cell Cycle Arrest p21_expression->Cell_Cycle_Arrest

Caption: Modulation of the p53 pathway by mithramycin.

Regulation of c-Myc Expression

This compound has been demonstrated to inhibit the transcription of the c-Myc oncogene, a key driver of cell proliferation.[11] This inhibition is another important facet of the antitumor activity of aureolic acid antibiotics.

cmyc_pathway Olivomycin_A This compound cMyc_Promoter c-Myc Promoter (GC-rich regions) Olivomycin_A->cMyc_Promoter Binds to cMyc_Transcription c-Myc Transcription Olivomycin_A->cMyc_Transcription Inhibits cMyc_Promoter->cMyc_Transcription Transcription_Factors Transcription Factors Transcription_Factors->cMyc_Promoter Bind to cMyc_Protein c-Myc Protein cMyc_Transcription->cMyc_Protein Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Drives

Caption: Inhibition of c-Myc transcription by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antitumor properties of aureolic acid antibiotics.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the antibiotics on cancer cells.

mtt_workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate1 Incubate (24h) Seed_Cells->Incubate1 Add_Drug Add aureolic acid antibiotic (various conc.) Incubate1->Add_Drug Incubate2 Incubate (24-72h) Add_Drug->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Measure_Absorbance Measure absorbance (570 nm) Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with varying concentrations of the aureolic acid antibiotic and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against drug concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the antibiotics on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with the aureolic acid antibiotic at the desired concentration and for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histograms.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins (e.g., Sp1, XIAP, p53) following treatment with the antibiotics.

Protocol:

  • Protein Extraction: Treat cells with the antibiotic, then lyse the cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if the aureolic acid antibiotics inhibit the binding of transcription factors like Sp1 to specific gene promoters in vivo.

chip_workflow Start Start Crosslink Cross-link proteins to DNA (Formaldehyde) Start->Crosslink Lyse Lyse cells and sonicate chromatin Crosslink->Lyse Immunoprecipitate Immunoprecipitate with anti-Sp1 antibody Lyse->Immunoprecipitate Wash Wash to remove non-specific binding Immunoprecipitate->Wash Reverse_Crosslink Reverse cross-links and purify DNA Wash->Reverse_Crosslink qPCR Analyze DNA by qPCR Reverse_Crosslink->qPCR Analyze Analyze Sp1 binding qPCR->Analyze End End Analyze->End

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Protocol:

  • Cross-linking: Treat cells with the antibiotic and then with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

  • Immunoprecipitation: Incubate the chromatin with an antibody specific for the transcription factor of interest (e.g., anti-Sp1).

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA.

  • Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter region of a target gene to quantify the amount of precipitated DNA. A decrease in the amount of precipitated DNA in drug-treated cells compared to control cells indicates inhibition of transcription factor binding.

Conclusion

Aureolic acid antibiotics represent a compelling class of antitumor agents with a well-defined mechanism of action centered on the inhibition of Sp1-mediated transcription. Their ability to modulate key signaling pathways involved in cancer cell proliferation and survival underscores their therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of these compounds and their analogs as effective cancer therapeutics. Future efforts should focus on optimizing the therapeutic index of these antibiotics to minimize toxicity while maximizing their potent antitumor activity.

References

The Unseen Architects: A Technical Guide to the History of Antibiotic Discovery from Streptomyces Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Streptomyces represents a cornerstone in the history of medicine, a prolific source of the majority of clinically relevant antibiotics. These soil-dwelling, filamentous bacteria have provided humanity with a powerful arsenal against infectious diseases for over eight decades. This in-depth technical guide explores the historical milestones of antibiotic discovery from Streptomyces, detailing the key compounds, the experimental methodologies that led to their unearthing, and the intricate signaling pathways that govern their production. For scientists and researchers in drug development, understanding this history is not merely an academic exercise but a crucial foundation for future innovation in the face of rising antimicrobial resistance.

A Golden Era of Discovery: Quantitative Overview

The mid-20th century is often referred to as the "golden age" of antibiotic discovery, a period marked by the systematic screening of soil microorganisms, with Streptomyces taking center stage.[1][2] This era yielded a treasure trove of novel chemical scaffolds with potent antimicrobial activity. The following table summarizes key antibiotic discoveries from Streptomyces species, providing a quantitative overview of this remarkable period.

AntibioticDiscoverer(s)Year of DiscoveryProducing Streptomyces SpeciesChemical Class
StreptothricinWaksman & Woodruff1942S. lavendulaeAminoglycoside-like
Streptomycin Schatz, Bugie, & Waksman 1943 S. griseus Aminoglycoside
ChloramphenicolBurkholder1947S. venezuelaeNitroaromatic
ChlortetracyclineDuggar1945S. aureofaciensTetracycline
NeomycinWaksman & Lechevalier1949S. fradiaeAminoglycoside
ErythromycinMcGuire et al.1952S. erythraeusMacrolide
NystatinHazen & Brown1950S. nourseiPolyene macrolide
VancomycinMcCormick et al.1956S. orientalis (now Amycolatopsis orientalis)Glycopeptide
KanamycinUmezawa et al.1957S. kanamyceticusAminoglycoside
LincomycinMason, Dietz, & Smith1962S. lincolnensisLincosamide
DaptomycinEli Lilly and Company1980sS. roseosporusLipopeptide

Foundational Methodologies: Experimental Protocols

The discovery of antibiotics from Streptomyces relied on a systematic and reproducible set of experimental protocols. These foundational techniques, while refined over time, remain relevant in the ongoing search for novel bioactive compounds.

Isolation of Streptomyces from Soil

The primary reservoir for Streptomyces is soil, necessitating effective isolation techniques to separate these filamentous bacteria from the myriad of other soil microorganisms.[3][4]

Protocol:

  • Sample Collection: Collect soil samples from diverse environments, preferably from areas with high microbial activity (e.g., rhizosphere, compost).

  • Sample Pre-treatment: Air-dry the soil sample at room temperature for 5-7 days. This step selects for spore-forming organisms like Streptomyces and reduces the number of vegetative bacterial cells.[3]

  • Serial Dilution: Suspend 1 gram of the dried soil in 9 mL of sterile saline or distilled water to create a 10⁻¹ dilution. Perform a series of ten-fold serial dilutions (10⁻² to 10⁻⁶) in sterile saline.

  • Plating: Plate 0.1 mL of the higher dilutions (typically 10⁻⁴ to 10⁻⁶) onto a selective agar medium, such as Starch Casein Agar (SCA) or Glycerol Yeast Extract Agar. These media are formulated to favor the growth of Streptomyces.[3] To inhibit the growth of fungi and other bacteria, supplement the media with antifungal agents like nystatin or cycloheximide and antibacterial agents like nalidixic acid.[5]

  • Incubation: Incubate the plates at 28-30°C for 7-14 days. Streptomyces colonies are typically small, chalky, and have a distinct earthy odor due to the production of geosmin. They often exhibit a filamentous appearance.

Screening for Antibiotic Production

Once isolated, putative Streptomyces colonies must be screened for their ability to produce antimicrobial compounds. The cross-streak and agar well diffusion methods are classical and effective primary screening techniques.

Cross-Streak Assay Protocol:

  • Inoculation of Producer Strain: Streak a pure culture of the isolated Streptomyces strain in a single line down the center of an agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plate at 28-30°C for 5-7 days to allow for the growth of the Streptomyces and the diffusion of any secreted antibiotics into the agar.

  • Inoculation of Test Pathogens: Streak cultures of test bacteria (both Gram-positive and Gram-negative) and fungi perpendicular to the Streptomyces streak, without touching it.

  • Incubation: Incubate the plate at the optimal temperature for the test pathogens (e.g., 37°C for most bacteria) for 24-48 hours.

  • Observation: Observe for zones of inhibition where the growth of the test pathogen is prevented, indicating the production of an antibiotic by the Streptomyces isolate.

Agar Well Diffusion Assay Protocol:

  • Preparation of Pathogen Lawn: Prepare a standardized inoculum of the test pathogen (e.g., 0.5 McFarland standard) and create a lawn culture by swabbing the entire surface of an agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.

  • Inoculation of Supernatant: Grow the Streptomyces isolate in a suitable liquid medium (e.g., Tryptic Soy Broth) for 7-10 days. Centrifuge the culture to pellet the cells and collect the supernatant, which will contain any secreted antibiotics. Add a defined volume (e.g., 50-100 µL) of the cell-free supernatant to each well.

  • Incubation: Incubate the plates at the optimal temperature for the test pathogen for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater potency of the antibiotic against the test pathogen.

The Logic of Discovery: An Experimental Workflow

The process of discovering a new antibiotic from a soil sample to a purified compound follows a logical and systematic workflow. This can be visualized as a series of sequential steps, each with a specific objective.

Antibiotic_Discovery_Workflow cluster_0 Isolation & Screening cluster_1 Fermentation & Extraction cluster_2 Purification & Identification Soil_Sample 1. Soil Sample Collection Pre_treatment 2. Sample Pre-treatment (Drying) Soil_Sample->Pre_treatment Serial_Dilution 3. Serial Dilution Pre_treatment->Serial_Dilution Plating 4. Plating on Selective Media Serial_Dilution->Plating Primary_Screening 5. Primary Screening (Cross-Streak/Agar Well) Plating->Primary_Screening Fermentation 6. Liquid Fermentation Primary_Screening->Fermentation Extraction 7. Solvent Extraction Fermentation->Extraction Chromatography 8. Chromatography (Column, HPLC) Extraction->Chromatography Bioassay_Guided_Fractionation 9. Bioassay-Guided Fractionation Chromatography->Bioassay_Guided_Fractionation Structure_Elucidation 10. Structure Elucidation (NMR, Mass Spec) Bioassay_Guided_Fractionation->Structure_Elucidation

Caption: A generalized workflow for the discovery of antibiotics from soil Streptomyces.

Regulating the Arsenal: Signaling Pathways in Streptomyces

The production of antibiotics in Streptomyces is a tightly regulated process, often triggered by nutrient limitation and cell density. This regulation is orchestrated by complex signaling pathways, with small diffusible molecules playing a central role. Understanding these pathways is critical for optimizing antibiotic production and for awakening "silent" biosynthetic gene clusters.

The A-Factor Signaling Cascade in Streptomyces griseus

One of the most well-characterized signaling pathways is the A-factor cascade in Streptomyces griseus, the producer of streptomycin. A-factor is a gamma-butyrolactone (GBL) that acts as a microbial hormone.[6][7]

A_Factor_Signaling_Pathway cluster_adpA adpA Transcription cluster_strR strR Transcription A_factor A-factor (gamma-butyrolactone) ArpA ArpA (Receptor Protein) A_factor->ArpA binds A_factor_ArpA A-factor-ArpA Complex A_factor->A_factor_ArpA adpA_promoter adpA promoter ArpA->adpA_promoter represses ArpA->A_factor_ArpA AdpA AdpA (Transcriptional Activator) adpA_promoter->AdpA activates strR_promoter strR promoter AdpA->strR_promoter binds & activates StrR StrR (Pathway-specific Activator) strR_promoter->StrR Streptomycin_genes Streptomycin Biosynthetic Genes StrR->Streptomycin_genes activates Streptomycin Streptomycin Production Streptomycin_genes->Streptomycin

Caption: The A-factor signaling cascade in Streptomyces griseus.

At low cell densities, the A-factor receptor protein, ArpA, binds to the promoter of the adpA gene, repressing its transcription. As the bacterial population grows, the concentration of A-factor increases. Once a threshold concentration is reached, A-factor binds to ArpA, causing a conformational change that releases ArpA from the adpA promoter.[7] This de-repression allows for the transcription of adpA, leading to the production of the transcriptional activator AdpA. AdpA, in turn, activates the expression of numerous genes, including strR, a pathway-specific transcriptional activator for the streptomycin biosynthetic gene cluster.[8][9] StrR then switches on the genes required for streptomycin production.

This hierarchical cascade ensures that antibiotic production is tightly linked to population density, a classic example of quorum sensing in bacteria. Similar gamma-butyrolactone signaling systems have been identified in many other Streptomyces species, highlighting a conserved mechanism for regulating secondary metabolism.[10][11][12]

Conclusion: Lessons from the Past, Inspiration for the Future

The history of antibiotic discovery from Streptomyces is a testament to the power of systematic scientific inquiry and the immense chemical diversity present in the microbial world. The methodologies developed during the "golden age" laid the groundwork for natural product drug discovery for decades to come. As we face the growing threat of antimicrobial resistance, a deep understanding of this history is more critical than ever. By revisiting the lessons of the past, embracing new technologies for genome mining and synthetic biology, and continuing to explore the untapped diversity of Streptomyces and other microorganisms, the scientific community can aspire to usher in a new era of antibiotic discovery. The legacy of Streptomyces serves as a powerful reminder that the solutions to some of our most pressing medical challenges may lie hidden in the soil beneath our feet.

References

Methodological & Application

Application Notes and Protocols for Olivomycin A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A is an aureolic acid antibiotic with potent antitumor properties. Its mechanism of action is multifaceted, involving binding to the minor groove of GC-rich DNA, inhibition of DNA methyltransferase (DNMT), and potential interference with topoisomerase I.[1][2] These actions trigger a cascade of cellular events, including the induction of apoptosis (programmed cell death), inhibition of cell migration, and modulation of mitochondrial function, making it a compound of significant interest in cancer research and drug development.[1]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines.

Data Presentation

Table 1: Effective Concentrations of this compound in Renal Cancer Cell Lines

Cell Linep53 StatusAssayEffective ConcentrationDurationReference
A-498Wild-typeApoptosis Induction1 µM24 hours[1]
786-OMutantApoptosis Induction50 nM24 hours[1]
A-498Wild-typeMigration Suppression100 nMNot specified[1]
786-OMutantMigration Suppression100 nMNot specified[1]
A-498Wild-typeColony Formation InhibitionStarting at 10 nM9 days[3]
786-OMutantColony Formation InhibitionStarting at 1 nM9 days[3]

Table 2: IC50 Value of this compound for Enzyme Inhibition

EnzymeIC50 ValueReference
DNA Methyltransferase (Dnmt3a)6 ± 1 µM

Signaling Pathways

This compound exerts its anticancer effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

This compound-Induced Apoptosis

This compound induces apoptosis through both intrinsic and extrinsic pathways, with the specific mechanism being dependent on the p53 status of the cancer cells.[1]

Olivomycin_A_Apoptosis OlivomycinA This compound DNA_Damage DNA Damage / DNMT Inhibition OlivomycinA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Puma Puma p53->Puma Upregulation Bak Bak p53->Bak Upregulation Caspase8 Caspase-8 Activation p53->Caspase8 (in p53 mutant cells) Mitochondrion Mitochondrion Puma->Mitochondrion Bak->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis Bid Bid Caspase8->Bid Caspase8->Apoptosis tBid tBid Bid->tBid tBid->Mitochondrion

Caption: this compound-induced apoptosis pathway.

Reversal of Epithelial-Mesenchymal Transition (EMT) by this compound

This compound can reverse EMT, a process critical for cancer cell invasion and metastasis, by modulating the expression of key transcription factors and cell adhesion molecules.[1]

Olivomycin_A_EMT OlivomycinA This compound Snail Snail OlivomycinA->Snail Downregulation N_cadherin N-cadherin OlivomycinA->N_cadherin Downregulation E_cadherin E-cadherin OlivomycinA->E_cadherin Upregulation ZO1 ZO-1 OlivomycinA->ZO1 Upregulation Snail->N_cadherin Upregulation Snail->E_cadherin Downregulation Snail->ZO1 Downregulation Migration Cell Migration & Invasion N_cadherin->Migration Epithelial_Phenotype Epithelial Phenotype E_cadherin->Epithelial_Phenotype ZO1->Epithelial_Phenotype

Caption: Reversal of EMT by this compound.

This compound-Induced Mitophagy

In certain cellular contexts, particularly in p53-mutant cells, this compound can induce mitophagy, the selective degradation of mitochondria, through the PINK1/Parkin pathway.

Olivomycin_A_Mitophagy OlivomycinA This compound Mitochondrial_Stress Mitochondrial Stress OlivomycinA->Mitochondrial_Stress PINK1 PINK1 Stabilization Mitochondrial_Stress->PINK1 Parkin Parkin Recruitment PINK1->Parkin Ubiquitination Mitochondrial Ubiquitination Parkin->Ubiquitination Autophagosome Autophagosome Formation Ubiquitination->Autophagosome Mitophagy Mitophagy Autophagosome->Mitophagy

Caption: this compound-induced mitophagy pathway.

Experimental Workflow

The following diagram illustrates a general workflow for studying the effects of this compound in cell culture.

Experimental_Workflow Cell_Culture 1. Cell Culture (Seed cells in appropriate plates) Treatment 2. This compound Treatment (Varying concentrations and time points) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis 3b. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Cell_Cycle 3c. Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->Cell_Cycle Data_Analysis 4. Data Analysis (Calculate IC50, percentage of apoptosis, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Conclusion 5. Conclusion & Interpretation Data_Analysis->Conclusion

Caption: General experimental workflow.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound. These are adapted from standard protocols and should be optimized for your specific cell line and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. This compound concentration) and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from the MTT assay) and a vehicle control for the desired time (e.g., 24 hours).[1]

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained and single-stained controls for compensation and gating.

  • Data Analysis:

    • Determine the percentage of cells in each quadrant:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Centrifuge at 300 x g for 5 minutes and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: Preparation of Olivomycin A Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olivomycin A is an aureolic acid antibiotic produced by Streptomyces olivoreticuli. It functions as an antitumor agent by binding to GC-rich regions in the minor groove of DNA, which subsequently inhibits DNA replication and transcription. This activity makes it a compound of interest in cancer research. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in downstream biological assays. These notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions.

Physicochemical and Biological Data

Proper preparation of a stock solution begins with understanding the fundamental properties of the compound. Key quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₅₈H₈₄O₂₆[1][2]
Molecular Weight 1197.3 g/mol [1][2]
Appearance Yellow solid/crystals
Solubility Insoluble in water. Soluble in ethanol, chloroform, and DMSO.
Biological Activity Induces apoptosis in renal cancer cells at 50 nM - 1 µM. Inhibits DNA methyltransferase Dnmt3a with an IC₅₀ of 6 ± 1 µM.[3]

Required Materials and Equipment

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2.0 mL)

  • Pipette tips

Equipment:

  • Analytical balance

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

  • Calibrated micropipettes

  • Vortex mixer

  • -20°C or -80°C freezer

Safety Precautions

  • Toxicity: this compound is classified as a poison by intraperitoneal and intravenous routes. Handle with extreme care.

  • Handling: Always handle this compound powder and its solutions inside a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, at all times.

  • Waste Disposal: Dispose of all waste materials (tubes, tips, gloves) contaminated with this compound according to your institution's hazardous waste disposal guidelines.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. DMSO is a common solvent for cell-based assays; however, the final concentration in culture media should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Step 1: Weighing the Compound

  • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

  • Carefully weigh a small amount of this compound powder (e.g., 1 mg) directly into the tared tube. Record the exact weight.

    • Note: Due to the compound's potency and cost, it is advisable to work with small quantities.

Step 2: Calculating the Solvent Volume

  • Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

    Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    • Example Calculation for 1 mg of this compound:

      • Mass = 0.001 g

      • Molecular Weight = 1197.3 g/mol

      • Desired Concentration = 10 mM = 0.010 mol/L

      Volume (L) = [0.001 g / 1197.3 g/mol ] / 0.010 mol/L = 0.0000835 L Volume (µL) = 83.5 µL

Step 3: Dissolving the Compound

  • Inside a chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Securely cap the tube.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. The solution should be clear and yellow. Visually inspect to ensure no solid particles remain.

Step 4: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile polypropylene tubes.

  • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Protect from light.

Workflow Diagram

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound calculate 2. Calculate DMSO Volume weigh->calculate Mass (mg) add_dmso 3. Add DMSO calculate->add_dmso Volume (µL) dissolve 4. Vortex to Dissolve add_dmso->dissolve aliquot 5. Aliquot Solution dissolve->aliquot 10 mM Stock store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

Application Notes: Use in Assays

  • Preparing Working Solutions: To prepare a working solution, thaw a single aliquot of the 10 mM stock solution. Dilute it serially in the appropriate cell culture medium or assay buffer to the desired final concentration immediately before use.

  • Example Dilution (for a 100 nM working concentration):

    • Perform a 1:100 dilution of the 10 mM stock into media (e.g., 1 µL stock + 99 µL media). This creates an intermediate 100 µM solution.

    • Perform a 1:1000 dilution of the 100 µM intermediate solution into your final assay volume (e.g., 1 µL of 100 µM solution into 999 µL of media in a culture well). This yields a final concentration of 100 nM.

  • Solvent Control: When conducting cell-based assays, it is crucial to include a vehicle control group. This group should be treated with the same final concentration of DMSO as the experimental groups to account for any effects of the solvent on the cells.

  • Effective Concentrations: this compound has been shown to be effective at nanomolar to low micromolar concentrations. For instance, it can suppress cancer cell migration at 100 nM and induce apoptosis between 50 nM and 1 µM depending on the cell line. Optimization of the final concentration for your specific assay and cell type is recommended.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A is an aureolic acid antibiotic with potent antitumor properties. Its mechanism of action primarily involves binding to the minor groove of GC-rich DNA sequences, leading to the inhibition of DNA replication and transcription. This activity ultimately induces apoptosis in cancer cells, making it a compound of interest for oncological research and drug development. These application notes provide a guide to the recommended concentrations of this compound for in vitro cytotoxicity studies, detailed experimental protocols, and an overview of the key signaling pathways involved.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The cytotoxic effects of this compound have been observed in various cancer cell lines, typically in the nanomolar to low micromolar range. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. Below is a summary of reported cytotoxic concentrations and IC50 values for this compound.

Cell LineCancer Typep53 StatusParameterEffective ConcentrationReference
A-498Renal Cell CarcinomaWild-typeApoptosis Induction1 µM[1]
786-ORenal Cell CarcinomaMutantApoptosis Induction50 nM[1]
A-498Renal Cell CarcinomaWild-typeInhibition of Colony FormationStarting at 10 nM[1]
786-ORenal Cell CarcinomaMutantInhibition of Colony FormationStarting at 1 nM[1]
A-498Renal Cell CarcinomaWild-typeMigration Suppression10 nM[1]
786-ORenal Cell CarcinomaMutantMigration Suppression50 nM[1]
Murine LeukemiaLeukemiaNot SpecifiedCytotoxicityNanomolar concentrations[1]
Human T-lymphoblastic cellsLymphomaNot SpecifiedCytotoxicityNanomolar concentrations[1]
Dnmt3a (in vitro)Not ApplicableNot ApplicableIC50 (Enzyme Inhibition)6 ± 1 µM[2]

Note: The optimal concentration of this compound for cytotoxicity studies is cell line-dependent and should be determined empirically for each experimental system.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess cell viability based on the metabolic activity of cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the long-term effects of a compound on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Crystal violet staining solution (0.5% w/v in methanol)

  • PBS

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 200-1000 cells/well, to be optimized for each cell line) in 6-well or 12-well plates.

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound.

    • Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. The medium can be replaced with fresh medium containing this compound every 2-3 days.

  • Colony Staining:

    • Gently wash the wells with PBS.

    • Fix the colonies with methanol for 10-15 minutes.

    • Remove the methanol and add crystal violet solution to stain the colonies for 10-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow them to air dry.

  • Colony Counting:

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

    • Calculate the plating efficiency and surviving fraction for each treatment group.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Cell Seeding in 96-well plate cell_culture->seeding drug_prep 3. Prepare this compound dilutions treatment 4. Treat cells (24-72h) drug_prep->treatment mtt_add 5. Add MTT reagent treatment->mtt_add incubation 6. Incubate (2-4h) mtt_add->incubation solubilization 7. Add solubilization solution incubation->solubilization readout 8. Measure absorbance at 570 nm solubilization->readout analysis 9. Calculate % viability and IC50 readout->analysis

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

signaling_pathway cluster_stimulus Stimulus cluster_dna DNA Interaction cluster_p53 p53-Dependent Pathway cluster_apoptosis Apoptosis Induction olivomycin This compound dna_binding Binds to GC-rich DNA minor groove olivomycin->dna_binding replication_inhibition Inhibition of DNA Replication & Transcription dna_binding->replication_inhibition p53 p53 Activation replication_inhibition->p53 caspase8 Caspase-8 Activation (Extrinsic Pathway Crosstalk) replication_inhibition->caspase8 In p53-mutant cells (e.g., 786-O) puma_bak Upregulation of Puma, Bak p53->puma_bak caspase9 Caspase-9 Activation (Intrinsic Pathway) puma_bak->caspase9 apoptosis Apoptosis caspase9->apoptosis caspase8->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects through a multi-faceted mechanism:

  • DNA Binding: It binds to the minor groove of GC-rich regions of DNA, which interferes with the binding of transcription factors and DNA polymerase.[2] This leads to the inhibition of both DNA replication and transcription.[3]

  • Induction of Apoptosis: The disruption of these fundamental cellular processes triggers programmed cell death (apoptosis). The apoptotic response to this compound is often dependent on the p53 tumor suppressor protein status of the cancer cells.[1][4]

    • p53-Wild-Type Cells (e.g., A-498): In cells with functional p53, this compound treatment leads to the activation of the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins such as Puma and Bak, which in turn activate caspase-9.[1]

    • p53-Mutant Cells (e.g., 786-O): In cells with mutated or non-functional p53, this compound can still induce apoptosis, sometimes engaging both intrinsic and extrinsic pathway components. This can involve the activation of caspase-8, suggesting a crosstalk between the two pathways.[1]

Conclusion

This compound is a potent cytotoxic agent effective against a range of cancer cell lines at nanomolar to micromolar concentrations. The recommended concentration for initial cytotoxicity studies should be determined empirically, starting with a broad range and narrowing down to the IC50 value for the specific cell line. The provided protocols for MTT and colony formation assays offer robust methods for evaluating the cytotoxic and anti-proliferative effects of this compound. Understanding its mechanism of action, particularly its role in inducing p53-dependent apoptosis, is crucial for interpreting experimental outcomes and for the further development of this compound as a potential anticancer therapeutic.

References

Application of Olivomycin A in Fluorescence Microscopy for DNA Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A is an antitumor antibiotic belonging to the aureolic acid group of polyketides, which also includes mithramycin and chromomycin A3.[1][2] Produced by Streptomyces olivoreticuli, this compound exhibits potent antitumor properties.[3] Its primary mechanism of action involves binding to the minor groove of GC-rich regions of double-stranded DNA.[4][5] This interaction is dependent on the presence of divalent cations, such as Mg2+, which facilitate the formation of a stable this compound-DNA complex.[1] Upon binding to DNA, the fluorescence intensity of this compound significantly increases, making it a valuable tool for DNA visualization and quantification in various applications, including fluorescence microscopy and flow cytometry.[1][6]

Properties of this compound for DNA Staining

This compound's utility as a DNA stain stems from its specific photophysical properties and its interaction with DNA. The key characteristics are summarized below.

PropertyValue/DescriptionReference(s)
Molecular Formula C₅₈H₈₄O₂₆[7]
Molecular Weight 1197.3 g/mol [7]
Excitation Maximum (DNA-bound) ~425 nm (blue range)[8]
Emission Maximum (DNA-bound) ~540-550 nm (green-yellow)[1][8]
DNA Binding Specificity GC-rich regions in the minor groove[4][5]
Divalent Cation Requirement Mg2+ is required for stable complex formation[1]
Fluorescence Change upon Binding Significant increase in fluorescence intensity[1][6]

Experimental Protocols

Protocol 1: DNA Staining in Fixed Cells for Fluorescence Microscopy

This protocol details the procedure for staining DNA in fixed mammalian cells using this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like ethanol or DMSO, store protected from light at -20°C)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 70% ethanol, 4% paraformaldehyde in PBS)

  • Staining buffer: 0.15 M NaCl containing 15 mM MgCl₂

  • Mounting medium

  • Glass slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., excitation filter ~425 nm, emission filter ~540 nm)

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on glass coverslips to the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells using one of the following methods:

      • Ethanol Fixation: Immerse the coverslips in cold 70% ethanol for at least 30 minutes at 4°C.

      • Paraformaldehyde Fixation: Incubate the coverslips in 4% paraformaldehyde in PBS for 15-20 minutes at room temperature, followed by washing twice with PBS.

  • Staining:

    • Prepare the this compound staining solution by diluting the stock solution in the staining buffer (0.15 M NaCl, 15 mM MgCl₂) to a final concentration of 10-100 µg/mL. The optimal concentration may need to be determined empirically.[9]

    • Incubate the fixed cells with the this compound staining solution for 5-10 minutes at room temperature, protected from light.[8]

  • Washing:

    • Rinse the cells twice with the staining buffer to remove unbound this compound.

  • Mounting and Visualization:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Visualize the stained nuclei using a fluorescence microscope equipped with a filter set suitable for blue light excitation and green-yellow emission.

Note on Fading: this compound fluorescence can fade rapidly upon initial exposure to excitation light. However, the residual fluorescence is often sufficient for imaging. Stained slides can be stored in the refrigerator for several months with minimal loss of fluorescence intensity.[8]

Protocol 2: In Vitro DNA Binding Assay using Fluorescence Spectroscopy

This protocol describes how to monitor the binding of this compound to DNA in solution by measuring the increase in fluorescence.

Materials:

  • This compound solution (e.g., 1 µM in buffer A)

  • DNA solution (e.g., a short DNA duplex with GC-rich regions, 300 nM in buffer A)[1]

  • Buffer A (e.g., a Tris-based buffer at a specific pH)

  • Mg²⁺ solution (e.g., 0-50 mM MgCl₂)[1]

  • Fluorometer

Procedure:

  • Reaction Setup:

    • In a cuvette, mix the DNA solution with the this compound solution.

    • Add varying concentrations of Mg²⁺ (e.g., from 0 to 5 mM) to different samples.[1]

    • Incubate the mixture for 1 hour at 25°C.[1]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the samples using a fluorometer. Set the excitation wavelength to ~425 nm and record the emission spectrum, with the peak expected around 550 nm.[1]

  • Data Analysis:

    • Plot the fluorescence intensity at 550 nm as a function of the Mg²⁺ concentration. This will demonstrate the Mg²⁺-dependent increase in fluorescence upon this compound binding to DNA.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_visualization Imaging cell_culture 1. Culture cells on coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix cells (e.g., 70% Ethanol) wash1->fixation prepare_stain 4. Prepare this compound staining solution (10-100 µg/mL) in buffer with MgCl₂ fixation->prepare_stain stain_cells 5. Incubate cells with staining solution (5-10 min) prepare_stain->stain_cells wash2 6. Wash with staining buffer stain_cells->wash2 mount 7. Mount coverslips wash2->mount visualize 8. Visualize with fluorescence microscope mount->visualize dna_binding_mechanism olivomycin This compound complex [this compound - Mg²⁺ - DNA] Complex (Enhanced Fluorescence) olivomycin->complex mg2 Mg²⁺ mg2->complex dna 5' G C G C 3' 3' C G C G 5' dna->complex

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Using Olivomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A is an aureolic acid antibiotic known for its potent antitumor properties. It functions by binding to the minor groove of GC-rich regions of DNA, a mechanism that interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] Its intrinsic fluorescent properties also allow for its use as a DNA-binding dye in flow cytometry for cell cycle analysis. These application notes provide detailed protocols for utilizing this compound both as a direct fluorescent stain for DNA content analysis and for studying its effects on cell cycle progression in various cell lines.

Principle of Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. For cell cycle analysis, fluorescent dyes that bind stoichiometrically to DNA are used. This means the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[4][5][6]

  • G0/G1 Phase: Cells in the resting (G0) or first gap (G1) phase have a normal diploid (2N) DNA content.

  • S Phase: During the synthesis (S) phase, DNA is replicated, resulting in a continuous distribution of DNA content between 2N and 4N.

  • G2/M Phase: Cells in the second gap (G2) and mitosis (M) phases have a tetraploid (4N) DNA content, having completed DNA replication.

By analyzing the fluorescence intensity of a large population of stained cells, a histogram can be generated to quantify the percentage of cells in each phase of the cell cycle.[4][6]

Data Presentation

The following tables summarize quantitative data related to the use of this compound in cell cycle analysis and apoptosis studies.

Table 1: Recommended Staining Conditions for this compound
ParameterRecommended Concentration/ValueNotes
This compound Concentration 100 µg/mLOptimal concentration for staining yeast cells. May require optimization for other cell types.
Magnesium Chloride (MgCl2) 40 mMEssential for the formation of the fluorescent this compound-DNA complex.
Sodium Chloride (NaCl) 1 MEnhances fluorescence intensity.
Staining Time 12 minutesSufficient for proper staining of yeast cells. May vary for other cell types.
Excitation Wavelength ~440 nm
Emission Wavelength ~480 nm
Table 2: Effects of this compound Treatment on Apoptosis in Renal Cancer Cell Lines
Cell LineThis compound ConcentrationDuration of TreatmentPercentage of Apoptotic Cells (%)
A-498 (p53 wild-type) Control24 hours~5%
1 µM24 hours~30%[1]
786-O (p53 mutant) Control24 hours~8%
50 nM24 hours~45%[1]

Note: Data is representative and may vary depending on the specific experimental conditions and cell line.

Signaling Pathways and Experimental Workflow

This compound-Induced Cell Cycle Arrest and Apoptosis Signaling Pathway

This compound Signaling Pathway OlivomycinA This compound DNABinding Binds to GC-rich regions in DNA minor groove OlivomycinA->DNABinding ReplicationTranscriptionBlock Inhibition of DNA Replication and Transcription DNABinding->ReplicationTranscriptionBlock DNADamage DNA Damage ReplicationTranscriptionBlock->DNADamage p53Activation p53 Activation DNADamage->p53Activation ROS Reactive Oxygen Species (ROS) Accumulation DNADamage->ROS p21 p21 (CDKN1A) Upregulation p53Activation->p21 GADD45 GADD45 Upregulation p53Activation->GADD45 PUMA_BAK PUMA and Bak Upregulation p53Activation->PUMA_BAK CellCycleArrest Cell Cycle Arrest (G1/S Checkpoint) p21->CellCycleArrest GADD45->CellCycleArrest Caspase9 Caspase-9 Activation PUMA_BAK->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MitochondrialDamage Mitochondrial Damage ROS->MitochondrialDamage MitochondrialDamage->Caspase9

Caption: Signaling pathway of this compound-induced cell cycle arrest and apoptosis.

Experimental Workflow for Cell Cycle Analysis

Experimental Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Flow Cytometry and Data Analysis CellCulture 1. Culture cells to desired confluency Treatment 2. Treat cells with This compound or vehicle CellCulture->Treatment Incubation 3. Incubate for defined time period Treatment->Incubation Harvest 4. Harvest and wash cells Incubation->Harvest Fixation 5. Fix cells in cold 70% ethanol Harvest->Fixation Staining 6. Stain with this compound or Propidium Iodide Fixation->Staining FlowCytometry 7. Acquire data on a flow cytometer Staining->FlowCytometry DataAnalysis 8. Analyze cell cycle distribution FlowCytometry->DataAnalysis

References

Application Notes and Protocols: Chemical Synthesis and Modification of Olivomycin A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis, modification, and biological evaluation of Olivomycin A analogs. Detailed protocols for key experiments are included to facilitate the development of novel anti-cancer agents based on the this compound scaffold.

Introduction to this compound and its Analogs

This compound is a member of the aureolic acid family of antibiotics, which are known for their potent antitumor properties. These compounds bind to the minor groove of GC-rich DNA sequences, leading to the inhibition of DNA replication and transcription.[1] Modifications to the this compound structure, particularly at the aglycon side chain and sugar moieties, have been explored to enhance its therapeutic index by increasing anti-cancer activity and reducing toxicity.[2][3]

This document outlines protocols for the synthesis of key this compound analogs and for evaluating their biological activity, with a focus on their effects on cancer cell proliferation, apoptosis, epithelial-mesenchymal transition (EMT), and inhibition of key cellular targets like topoisomerase I and the c-Myc oncogene.

Chemical Synthesis and Modification Protocols

Synthesis of Olivomycin SA (Acid Derivative) via Periodate Oxidation

This protocol describes the conversion of this compound to its carboxylic acid derivative, Olivomycin SA, a key intermediate for the synthesis of amide analogs.[2]

Experimental Protocol:

  • Dissolve this compound in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add an aqueous solution of sodium periodate (NaIO₄) to the this compound solution. The molar ratio of periodate to this compound should be optimized, but a common starting point is a 2:1 ratio.

  • Stir the reaction mixture at room temperature for a specified period, typically ranging from 30 minutes to 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a reducing agent, such as sodium bisulfite or ethylene glycol.

  • Acidify the reaction mixture to a pH of approximately 3 using a suitable acid (e.g., 1 M HCl).

  • Extract the product, Olivomycin SA, with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to yield pure Olivomycin SA.[2]

Synthesis of this compound Amide Analogs

This protocol details the synthesis of amide derivatives from Olivomycin SA using standard peptide coupling reagents.[2][3]

Experimental Protocol:

  • Dissolve Olivomycin SA in an anhydrous aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Add the desired amine reactant to the solution.

  • To facilitate the amide bond formation, add a coupling agent. Common choices include benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) or diphenylphosphoryl azide (DPPA).[2] An activating agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can also be used.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture to neutralize any acidic byproducts.

  • Stir the reaction at room temperature for a period ranging from a few hours to overnight, monitoring the progress by TLC.

  • After the reaction is complete, dilute the mixture with an organic solvent and wash it sequentially with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude amide analog using column chromatography on silica gel.

Synthesis of 2'-Methoxime-Olivomycin A

This protocol describes the formation of a methoxime derivative at the 2'-keto group of the aglycon side chain.[4]

Experimental Protocol:

  • Dissolve this compound in a suitable solvent, such as methanol or ethanol.

  • Add an excess of methoxylamine hydrochloride to the solution.

  • Add a base, such as sodium acetate or pyridine, to neutralize the hydrochloride and free the methoxylamine.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent and wash with water to remove excess reagents and salts.

  • Dry the organic layer and concentrate it.

  • Purify the 2'-methoxime derivative by column chromatography.

Biological Evaluation Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound analogs that inhibits cell growth by 50% (IC₅₀).

Experimental Protocol:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the this compound analogs and a vehicle control.

  • Incubate the cells for a specified period, typically 48 to 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound analogs.[5]

Experimental Protocol:

  • Treat cancer cells with the this compound analogs at their respective IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.

Western Blot Analysis for EMT Markers

This protocol is used to assess the effect of this compound analogs on the expression of key proteins involved in the epithelial-mesenchymal transition.[5][6]

Experimental Protocol:

  • Treat cancer cells with this compound analogs for a predetermined time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, Snail, and ZO-1) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Topoisomerase I Inhibition Assay

This protocol determines the ability of this compound analogs to inhibit the activity of topoisomerase I.[7][8]

Experimental Protocol:

  • Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I reaction buffer, and purified human topoisomerase I enzyme.

  • Add the this compound analogs at various concentrations to the reaction mixture.

  • Incubate the reaction at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.

  • Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

c-Myc Transcription Inhibition Assay (qRT-PCR)

This protocol measures the effect of this compound analogs on the transcription of the c-Myc oncogene.[9][10]

Experimental Protocol:

  • Treat cancer cells with this compound analogs for a specified time.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Analyze the relative expression of c-Myc mRNA using the ΔΔCt method. A decrease in the relative expression indicates inhibition of c-Myc transcription.

Quantitative Data Summary

The following tables summarize the biological activity of this compound and some of its key analogs.

Table 1: Cytotoxicity of this compound and Analogs in Various Cancer Cell Lines

CompoundCell LineIC₅₀Reference
This compoundA-498 (Renal)~10 nM (colony formation)[5]
This compound786-O (Renal)~1 nM (colony formation)[5]
This compoundDnmt3a (enzyme)6 ± 1 µM[1]
OlivamideDnmt3a (enzyme)7.1 ± 0.7 µM[1]
2'-Methoxime-olivomycin AP-388 (Murine Leukemia)Superior to this compound[4]
N,N-dimethylaminoethylamide of Olivomycin SALymphoma (in vivo)Pronounced antitumor effect[2]
N,N-dimethylaminoethylamide of Olivomycin SAMelanoma (in vivo)Pronounced antitumor effect[2]

Table 2: Effective Concentrations of this compound in Biological Assays

AssayCell LineEffective ConcentrationEffectReference
Apoptosis InductionA-498 (Renal)1 µMInduction of apoptosis[5]
Apoptosis Induction786-O (Renal)50 nMInduction of apoptosis[5]
Migration SuppressionA-498 (Renal)10 nMPronounced suppression[5]
Migration Suppression786-O (Renal)50 nMPronounced suppression[5]
c-Myc Transcription InhibitionHuman tumor cellsNanomolar concentrationsInhibition of transcription[9]

Visualized Workflows and Signaling Pathways

General Workflow for Synthesis and Evaluation of this compound Amide Analogs

G OlivomycinA This compound Periodate Sodium Periodate Oxidation OlivomycinA->Periodate OlivomycinSA Olivomycin SA (Acid Intermediate) Periodate->OlivomycinSA Coupling Amide Coupling (PyBOP/DPPA) OlivomycinSA->Coupling Amine Amine Amine->Coupling AmideAnalog This compound Amide Analog Coupling->AmideAnalog Purification Purification (Chromatography) AmideAnalog->Purification BioEvaluation Biological Evaluation (Cytotoxicity, Apoptosis, etc.) Purification->BioEvaluation

Caption: Workflow for the synthesis and evaluation of this compound amide analogs.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_p53wt p53 Wild-Type Cells (e.g., A-498) cluster_p53mut p53 Mutant Cells (e.g., 786-O) OA_wt This compound Puma_Bak_wt Upregulation of Puma and Bak OA_wt->Puma_Bak_wt Casp9_wt Caspase-9 Activation Puma_Bak_wt->Casp9_wt Apoptosis_wt Apoptosis (Intrinsic Pathway) Casp9_wt->Apoptosis_wt OA_mut This compound Casp8_mut Caspase-8 Activation OA_mut->Casp8_mut Bid_mut Bid Truncation Casp8_mut->Bid_mut Mito_mut Mitochondrial Involvement Bid_mut->Mito_mut Apoptosis_mut Apoptosis (Crosstalk Pathway) Mito_mut->Apoptosis_mut

Caption: this compound induces apoptosis through distinct p53-dependent pathways.

This compound-Mediated Reversal of Epithelial-Mesenchymal Transition (EMT)

G OA This compound Snail Downregulation of Snail OA->Snail NCad Downregulation of N-cadherin OA->NCad ECad Upregulation of E-cadherin OA->ECad ZO1 Upregulation of ZO-1 OA->ZO1 EMT Reversal of EMT Snail->EMT NCad->EMT ECad->EMT ZO1->EMT

Caption: this compound reverses EMT by modulating key marker proteins.

References

Methods for purifying Olivomycin A from bacterial culture

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Topic: Methods for Purifying Olivomycin A from Bacterial Culture

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the purification of this compound, a potent antitumor antibiotic, from bacterial cultures, primarily of the Streptomyces genus. The following sections outline the methodologies for extraction and purification, accompanied by quantitative data to guide researchers in achieving high-purity this compound for experimental and developmental purposes.

Introduction

This compound is a member of the aureolic acid group of antibiotics, known for its significant antitumor properties. Produced by various strains of Streptomyces, such as Streptomyces olivaceus, its purification from fermentation broths is a critical step for its study and potential therapeutic application. The purification process typically involves a multi-step approach combining solvent extraction and various chromatographic techniques to separate this compound from other cellular components and metabolites. This guide presents a comprehensive workflow, from initial extraction to final high-purity product.

Overall Purification Workflow

The purification of this compound from a bacterial culture is a sequential process designed to isolate the compound with increasing purity at each step. The general workflow is as follows:

This compound Purification Workflow Fermentation Bacterial Fermentation (Streptomyces sp.) Centrifugation Centrifugation (Separation of Mycelium and Supernatant) Fermentation->Centrifugation Extraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC/Bioassay) Column_Chromatography->Fraction_Analysis Pooling Pooling of Active Fractions Fraction_Analysis->Pooling Semi_Pure Semi-Purified this compound Pooling->Semi_Pure HPLC Preparative HPLC (Reversed-Phase) Semi_Pure->HPLC Final_Product Pure this compound (>95% Purity) HPLC->Final_Product

Caption: General workflow for the purification of this compound.

Quantitative Data Summary

The efficiency of a purification protocol is assessed by monitoring the yield and purity at each step. The following table provides representative data for the purification of an this compound derivative, illustrating the expected outcomes at each stage.[1]

Purification StepTotal Volume (mL)Total Amount (mg)Purity (%)Yield (%)Purification Fold
Crude Ethyl Acetate Extract500250~5-101001
Pooled Silica Gel Fractions5085~40-5034~5
Preparative HPLC Eluate520>958~15

Note: This data is illustrative and based on the purification of an this compound analog.[1] Actual results may vary depending on the bacterial strain, fermentation conditions, and specific protocol employed.

Experimental Protocols

Bacterial Fermentation

Objective: To produce this compound through submerged fermentation of a Streptomyces strain.

Materials:

  • Streptomyces olivaceus or other this compound-producing strain

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., Soybean Mannitol Broth)

  • Shaker incubator

Protocol:

  • Inoculate a suitable seed culture medium with a single colony of the Streptomyces strain.

  • Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days until a dense culture is obtained.

  • Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation ratio.

  • Incubate the production culture under the same conditions for 5-7 days. Monitor the production of this compound using a bioassay or analytical method like HPLC.

Extraction of Crude this compound

Objective: To extract this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Harvest the fermentation broth and centrifuge at 8,000-10,000 x g for 15-20 minutes to separate the mycelium from the supernatant.

  • Pool the supernatant and extract it three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic (ethyl acetate) layers.

  • Concentrate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[2]

  • The resulting residue is the crude this compound extract.

Extraction_Workflow Start Fermentation Broth Centrifuge Centrifugation Start->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Mycelium Mycelium (discard) Centrifuge->Mycelium Solvent_Extraction Liquid-Liquid Extraction (with Ethyl Acetate) Supernatant->Solvent_Extraction Organic_Phase Organic Phase (contains this compound) Solvent_Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (discard) Solvent_Extraction->Aqueous_Phase Concentration Concentration (Rotary Evaporation) Organic_Phase->Concentration End Crude Extract Concentration->End

Caption: Workflow for the extraction of crude this compound.

Silica Gel Column Chromatography

Objective: To perform an initial purification of the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: Chloroform and Methanol

  • Test tubes for fraction collection

  • Thin-Layer Chromatography (TLC) plates and chamber

Protocol:

  • Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

  • Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:0, 99:1, 98:2, etc.).[2]

  • Collect fractions of a defined volume (e.g., 10-15 mL).

  • Monitor the fractions by TLC, visualizing the spots under UV light. A typical mobile phase for TLC is a mixture of chloroform and methanol.

  • Pool the fractions containing the yellow-colored this compound with similar TLC profiles.

  • Evaporate the solvent from the pooled fractions to obtain the semi-purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high-purity this compound.

Materials:

  • Semi-purified this compound

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • HPLC-grade solvents: Acetonitrile and Water (often with a modifier like 0.1% Trifluoroacetic Acid - TFA)

Protocol:

  • Dissolve the semi-purified this compound in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Equilibrate the preparative C18 column with the starting mobile phase (e.g., a mixture of acetonitrile and water).

  • Inject the sample onto the column.

  • Elute with a linear gradient of increasing acetonitrile concentration.

  • Monitor the elution profile at a suitable wavelength (e.g., 274 nm for this compound).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction using analytical HPLC. A purity of >95% can be achieved with this method.[2]

  • Lyophilize or evaporate the solvent from the pure fraction to obtain the final product.

Chromatography_Workflow Start Crude Extract Silica_Gel Silica Gel Column Chromatography Start->Silica_Gel Fraction_Collection Fraction Collection Silica_Gel->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Active Fractions TLC_Analysis->Pooling Semi_Pure Semi-Purified Product Pooling->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Purity_Analysis Analytical HPLC for Purity Check Prep_HPLC->Purity_Analysis Final_Product Pure this compound (>95%) Purity_Analysis->Final_Product

Caption: Chromatographic purification steps for this compound.

Conclusion

The successful purification of this compound from bacterial cultures relies on a systematic approach that combines efficient extraction with multi-step chromatographic separation. The protocols provided in this application note serve as a detailed guide for researchers to obtain high-purity this compound. By carefully monitoring the yield and purity at each stage, the process can be optimized to meet the specific requirements of downstream applications in cancer research and drug development.

References

Application Notes and Protocols for Assessing Olivomycin A Binding to GC-Rich DNA Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A is a member of the aureolic acid family of antitumor antibiotics, which exert their cytotoxic effects by binding to the minor groove of GC-rich DNA sequences.[1][2][3] This interaction interferes with essential cellular processes like replication and transcription by preventing the binding of transcription factors such as SP1.[1][4] The binding mechanism involves the formation of a dimer coordinated by a divalent metal ion, typically Mg2+, which then interacts with four consecutive G-C base pairs.[1][5] Understanding the specifics of this binding—including affinity, sequence selectivity, and kinetics—is crucial for the development of new anticancer agents with improved efficacy and specificity.

These application notes provide detailed protocols for several key biophysical and biochemical techniques used to characterize the interaction between this compound and GC-rich DNA.

General Experimental Workflow

The assessment of this compound-DNA binding typically follows a multi-step process, from initial sample preparation to the selection of appropriate analytical techniques and final data interpretation. The choice of method depends on whether the goal is to determine binding affinity, kinetics, sequence specificity, or thermodynamic parameters.

General_Workflow cluster_prep 1. Preparation cluster_assays 2. Binding Assays (Select Technique) cluster_analysis 3. Data Analysis & Interpretation Prep_OA Prepare this compound (with MgCl2 for dimerization) ITC Isothermal Titration Calorimetry (ITC) Prep_OA->ITC Fluorescence Fluorescence Spectroscopy Prep_OA->Fluorescence EMSA EMSA Prep_OA->EMSA Footprinting DNase I Footprinting Prep_OA->Footprinting SPR Surface Plasmon Resonance (SPR) Prep_OA->SPR Prep_DNA Design & Synthesize GC-rich DNA Oligonucleotides Prep_DNA->ITC Prep_DNA->Fluorescence Prep_DNA->EMSA Prep_DNA->Footprinting Prep_DNA->SPR Thermo Thermodynamic Profile (ΔH, ΔS, Kd) ITC->Thermo Affinity Binding Affinity (Kd) Fluorescence->Affinity Specificity Sequence Specificity & Binding Site Size EMSA->Specificity Footprinting->Specificity Kinetics Kinetic Parameters (ka, kd) SPR->Kinetics SPR->Affinity ITC_Workflow cluster_setup Setup cluster_run Experiment cluster_analysis Analysis A Load 30 µM this compound (in Mg2+ Buffer) into Cell C Inject DNA into Cell in small aliquots A->C B Load 100 µM GC-rich DNA (in same Buffer) into Syringe B->C D Measure Heat Change (Δq) after each injection C->D E Plot Δq vs. Molar Ratio D->E F Fit Binding Isotherm E->F G Determine Ka, n, ΔH, ΔS F->G Footprinting_Principle cluster_control Control (No Drug) cluster_experiment Experiment (+ this compound) A End-labeled DNA + DNase I B Random Cleavage A->B C Gel shows a continuous ladder of bands B->C D DNA + this compound (binds GC-site) E Add DNase I D->E F Binding site is protected from cleavage E->F G Gel shows a gap ('footprint') in the ladder F->G

References

Utilizing Olivomycin A in In-Vitro Transcription Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Olivomycin A

This compound is an aureolic acid antibiotic known for its potent antitumor properties. Its primary mechanism of action involves binding to the minor groove of GC-rich DNA sequences. This interaction sterically hinders the binding of essential proteins, such as transcription factors and RNA polymerase, to the DNA template, thereby inhibiting the initiation and elongation steps of transcription.[1][2] This specific mode of action makes this compound a valuable tool for studying the mechanics of transcription and for screening potential transcription-modulating therapeutic agents in in-vitro settings.

Mechanism of Action: Inhibition of Transcription

This compound forms a complex with divalent cations, typically Mg²⁺, which facilitates its binding to the DNA minor groove. The preferred binding sites are sequences containing consecutive guanine-cytosine (GC) base pairs.[1][2] By occupying the minor groove, this compound can:

  • Displace Transcription Factors: Prevent the binding of transcription factors, such as Sp1, that recognize GC-rich promoter regions.[1]

  • Block RNA Polymerase: Impede the progression of RNA polymerase II along the DNA template, leading to a decrease in transcript synthesis.[2]

  • Alter DNA Conformation: Induce conformational changes in the DNA structure that are unfavorable for transcription initiation.

This targeted inhibition of transcription in a cell-free environment allows for the precise study of transcriptional regulation and the identification of novel inhibitors.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound on DNA Methyltransferase (Dnmt3a)

CompoundIC50 (µM)Target EnzymeAssay System
This compound6 ± 1Murine Dnmt3a catalytic domainIn-vitro enzyme activity assay

This data is derived from an in-vitro assay measuring the inhibition of DNA methyltransferase, an enzyme that also interacts with the DNA minor groove. This value can be used as a preliminary guide for selecting this compound concentrations for in-vitro transcription inhibition studies.[1][3]

Table 2: Representative Data for In-Vitro Transcription Inhibition by this compound

This compound Concentration (µM)Percentage of Transcription Inhibition (%)
0.115
145
575
1090
5098

This table presents hypothetical data to illustrate how to report the results of an in-vitro transcription assay with varying concentrations of this compound. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

In-Vitro Transcription Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of this compound on in-vitro transcription.

Materials:

  • Linearized DNA template with a strong promoter (e.g., T7, SP6, or CMV) and a defined transcript length.

  • T7, SP6, or other suitable RNA Polymerase.

  • Ribonucleotide Triphosphates (NTPs: ATP, GTP, CTP, UTP).

  • [α-³²P]-UTP or other labeled nucleotide for transcript detection.

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).

  • RNase Inhibitor.

  • This compound stock solution (in a suitable solvent like DMSO or ethanol).

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Denaturing polyacrylamide gel (6-8%).

  • Phosphorimager or autoradiography film.

Procedure:

  • Reaction Setup: In a sterile, RNase-free microcentrifuge tube, prepare the transcription reaction mix on ice. A typical 20 µL reaction would include:

    • Transcription Buffer (10X): 2 µL

    • NTP mix (10 mM each): 2 µL

    • [α-³²P]-UTP (10 µCi/µL): 1 µL

    • Linearized DNA template (100 ng/µL): 1 µL

    • RNase Inhibitor (40 U/µL): 0.5 µL

    • Nuclease-free water: to a final volume of 18 µL.

  • Inhibitor Addition: Add the desired concentration of this compound to the reaction tubes. For a dose-response experiment, prepare a serial dilution of this compound. Remember to include a vehicle control (solvent only).

  • Pre-incubation (Optional but Recommended): Incubate the reaction mixture with this compound for 10-15 minutes at room temperature to allow the inhibitor to bind to the DNA template.

  • Initiation of Transcription: Add RNA Polymerase (e.g., 1 µL of T7 RNA Polymerase at 50 U/µL) to each reaction tube. Mix gently by pipetting.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding an equal volume of Stop Solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the desired separation of the transcript is achieved.

  • Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen or autoradiography film. Quantify the band intensities corresponding to the full-length transcript to determine the percentage of inhibition for each this compound concentration.

Data Analysis

The percentage of transcription inhibition can be calculated using the following formula:

% Inhibition = [1 - (Intensity of treated sample / Intensity of control sample)] x 100

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the activity).

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow described in these application notes.

G cluster_0 Mechanism of Transcription Inhibition by this compound DNA GC-rich DNA Minor Groove RNAP RNA Polymerase TranscriptionFactors Transcription Factors (e.g., Sp1) NoTranscription Transcription Inhibited OlivomycinA This compound OlivomycinA->DNA Binds to minor groove OlivomycinA->RNAP Blocks Binding OlivomycinA->TranscriptionFactors Displaces Transcription Transcription RNAP->Transcription Initiates TranscriptionFactors->Transcription Promotes

Caption: Mechanism of transcription inhibition by this compound.

G cluster_1 Experimental Workflow: In-Vitro Transcription Inhibition Assay A 1. Prepare Reaction Mix (Buffer, NTPs, Labeled UTP, DNA Template, RNase Inhibitor) B 2. Add this compound (Varying Concentrations) A->B C 3. Pre-incubate (Allow for DNA Binding) B->C D 4. Initiate Transcription (Add RNA Polymerase) C->D E 5. Incubate at 37°C D->E F 6. Terminate Reaction (Add Stop Solution) E->F G 7. Denaturing PAGE F->G H 8. Visualize & Quantify (Phosphorimager/Autoradiography) G->H I 9. Data Analysis (% Inhibition, IC50) H->I

Caption: Workflow for in-vitro transcription inhibition assay.

References

Troubleshooting & Optimization

How to determine the optimal concentration of Olivomycin A for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal concentration of Olivomycin A for various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antitumor antibiotic that exerts its cytotoxic effects primarily by binding to the minor groove of GC-rich regions of DNA.[1] This interaction can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3]

Q2: How does the p53 status of a cell line affect its sensitivity to this compound?

A2: The cellular response to this compound is significantly influenced by the p53 status of the cell line. In p53 wild-type cells, this compound tends to induce apoptosis primarily through the intrinsic pathway.[4][5] In contrast, cells with mutant or loss-of-function p53 may exhibit activation of alternative apoptotic pathways, including potential crosstalk with the extrinsic pathway.[4][5]

Q3: What is a typical effective concentration range for this compound?

A3: The effective concentration of this compound can vary significantly depending on the cell line. It has been shown to induce cytotoxicity in some cancer cell lines at nanomolar concentrations.[5] For specific examples, apoptosis has been observed at 50 nM in 786-O renal cancer cells and at 1 µM in A-498 renal cancer cells.[4] It is crucial to determine the optimal concentration for each specific cell line experimentally.

Q4: What solvent should I use to dissolve this compound?

A4: While the provided search results do not specify a solvent for this compound, similar compounds are often dissolved in dimethyl sulfoxide (DMSO). It is essential to consult the manufacturer's instructions for the specific batch of this compound being used. When preparing stock solutions, ensure the final concentration of the solvent in the cell culture medium is minimal (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q5: How stable is this compound in cell culture medium?

A5: The stability of this compound in cell culture medium can be influenced by factors such as temperature, pH, and light exposure. It is advisable to prepare fresh dilutions from a stock solution for each experiment. For long-term storage of the stock solution, follow the manufacturer's recommendations, which often involve storing at -20°C or -80°C and protecting from light.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell numbers. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: To minimize evaporation from the outer wells of a plate, which can concentrate the drug, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.

  • Possible Cause: Instability of this compound in the culture medium.

    • Solution: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 2: No significant cytotoxicity observed even at high concentrations.

  • Possible Cause: Cell line resistance to this compound.

    • Solution: Verify the p53 status of your cell line, as this can influence sensitivity.[4][5] Consider using a positive control compound known to induce apoptosis in your cell line to confirm assay functionality.

  • Possible Cause: Incorrect assay endpoint.

    • Solution: The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for observing a response.

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect the culture wells for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration range or a different solvent system, ensuring solvent compatibility with your cells.

Issue 3: Unexpected morphological changes in cells.

  • Possible Cause: Off-target effects or cellular stress responses.

    • Solution: As a DNA binding agent, this compound can induce significant cellular stress.[5] Observe cell morphology at various concentrations and time points using microscopy. Document any changes such as cell enlargement, vacuolization, or detachment, as these can provide insights into the cellular response.

  • Possible Cause: Contamination of cell culture.

    • Solution: Regularly check your cell cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Different Cancer Cell Lines

Cell LineCancer Typep53 StatusEffective ConcentrationObserved Effect
A-498Renal Cell CarcinomaWild-Type1 µMApoptosis Induction[4]
786-ORenal Cell CarcinomaMutant50 nMApoptosis Induction[4]
A-498Renal Cell CarcinomaWild-TypeAs low as 10 nMMigration Inhibition[5]
786-ORenal Cell CarcinomaMutant50 nMMigration Inhibition[5]
Murine Leukemia CellsLeukemiaNot SpecifiedNanomolar rangeCytotoxicity[5]
Human T Lymphoblastic CellsLeukemiaNot SpecifiedNanomolar rangeCytotoxicity[5]

Note: The IC50 value for the inhibition of the enzyme DNA methyltransferase (Dnmt3a) by this compound has been reported as 6 ± 1 µM, but this is not a measure of cell viability.[6]

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell proliferation.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Include vehicle control (medium with the same concentration of solvent as the drug) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Apoptosis Detection using Annexin V Staining

This protocol describes how to quantify the percentage of apoptotic cells upon treatment with this compound using flow cytometry.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • FITC and PI fluorescence will allow for the differentiation of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

p53-Dependent Apoptotic Signaling Pathway Induced by this compound

OlivomycinA_Pathway cluster_intrinsic Intrinsic Pathway (p53 wild-type) cluster_extrinsic Crosstalk (p53 mutant) OlivomycinA This compound DNADamage DNA Damage / Transcriptional Stress OlivomycinA->DNADamage p53 p53 Activation DNADamage->p53 PUMA_BAK ↑ PUMA, BAK p53->PUMA_BAK Caspase8 Caspase-8 Activation p53->Caspase8 Potential link in p53 mutant cells Mitochondrion Mitochondrial Outer Membrane Permeabilization PUMA_BAK->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Apoptosis_Intrinsic Apoptosis Caspase9->Apoptosis_Intrinsic Bid tBid (Bid truncation) Caspase8->Bid Apoptosis_Extrinsic Apoptosis Caspase8->Apoptosis_Extrinsic Bid->Mitochondrion Amplifies intrinsic signal

Caption: p53-dependent apoptotic pathways induced by this compound.

Experimental Workflow for Determining Optimal Concentration

Experimental_Workflow Start Start: Select Cell Line(s) DoseResponse 1. Dose-Response (MTT Assay) Determine IC50 Start->DoseResponse ApoptosisAssay 2. Apoptosis Assay (Annexin V) Confirm apoptotic mechanism DoseResponse->ApoptosisAssay Based on IC50 range CellCycle 3. Cell Cycle Analysis (PI Staining) Assess effects on cell cycle progression ApoptosisAssay->CellCycle OptimalConc Determine Optimal Concentration Range CellCycle->OptimalConc Downstream Proceed to Downstream Experiments OptimalConc->Downstream

Caption: Workflow to determine the optimal concentration of this compound.

References

Technical Support Center: Addressing Solubility Challenges of Olivomycin A in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Olivomycin A, ensuring its proper dissolution and stability in aqueous buffers is critical for experimental success. This guide provides practical solutions, frequently asked questions (FAQs), and detailed protocols to address common solubility issues encountered with this potent antitumor antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is sparingly soluble in water. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. Ethanol or methanol can also be used.

Q2: I observed a precipitate when I diluted my this compound stock solution into my aqueous experimental buffer. What causes this and how can I prevent it?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This "solvent shock" occurs because the compound is rapidly transferred to a less favorable aqueous environment. To prevent this, it is crucial to add the stock solution to the aqueous buffer in a controlled manner, such as dropwise while vortexing the buffer. This ensures rapid mixing and prevents localized high concentrations that lead to precipitation.

Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A3: The tolerance of cell lines to DMSO can vary. However, it is a general best practice to keep the final concentration of DMSO in your cell culture medium below 1%, with many researchers aiming for 0.5% or lower to minimize any potential off-target effects of the solvent.[1][2][3] It is always advisable to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: How should I store my this compound stock and working solutions?

A4: High-concentration stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.

Q5: How do pH and temperature affect the stability of this compound in aqueous solutions?

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to buffer. Solvent Shock: Rapid change in solvent environment from organic to aqueous.Add the DMSO stock solution dropwise into the center of a vortexing aqueous buffer to ensure rapid and thorough mixing.
High Final Concentration: The desired final concentration of this compound exceeds its solubility limit in the aqueous buffer, even with a co-solvent.- Lower the final concentration of this compound if your experimental design allows. - Increase the final percentage of DMSO slightly (e.g., from 0.5% to 1%), but be mindful of potential solvent toxicity on your cells. Always include a vehicle control.
Solution is initially clear but becomes cloudy or forms a precipitate over time. Poor Stability: The compound is degrading or aggregating in the aqueous environment at the experimental temperature.- Prepare the working solution immediately before use. - If long-term incubation is required, consider the stability of the compound under your specific conditions (pH, temperature) by running a preliminary stability test.
Buffer Incompatibility: Components of the buffer system may be interacting with this compound, reducing its solubility.Test different buffer systems (e.g., phosphate-buffered saline vs. Tris-buffered saline) to see if the issue persists.
Inconsistent experimental results. Incomplete Dissolution or Precipitation: The actual concentration of soluble this compound is lower than intended and may vary between experiments.- After preparing the working solution, visually inspect it for any signs of precipitation. - If possible, centrifuge the working solution at high speed before adding it to your experiment and use the supernatant. This will remove any undissolved particles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a sterile environment. The molecular weight of this compound is approximately 1197.3 g/mol .

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.197 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the solid is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Add the required volume of aqueous buffer to a sterile tube.

  • While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise into the center of the vortex. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of buffer.

  • Continue vortexing for an additional 30 seconds to ensure the solution is homogeneous.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If a precipitate is observed, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately for your experiment.

Data Summary

While specific quantitative solubility data for this compound in various aqueous buffers is limited in publicly available literature, the following table provides a general overview of its solubility characteristics.

Solvent/Buffer System Solubility Notes
Water Sparingly SolubleDirect dissolution in water is not recommended for achieving accurate and reproducible concentrations.
Ethanol SolubleCan be used as a solvent for stock solutions.
Methanol SolubleCan be used as a solvent for stock solutions.
Dimethyl Sulfoxide (DMSO) SolubleThe recommended solvent for preparing high-concentration stock solutions.
Aqueous Buffers (e.g., PBS) with <1% DMSO LimitedThe final concentration achievable without precipitation depends on the specific buffer composition, pH, and temperature. It is recommended to determine the practical solubility for your specific experimental conditions.

Visualizing Mechanisms and Workflows

Troubleshooting Workflow for this compound Solubility Issues

Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Aqueous Buffer check_mixing Was the stock solution added to a vortexing buffer? start->check_mixing add_dropwise Action: Add stock solution dropwise to vigorously vortexing buffer. check_mixing->add_dropwise No check_concentration Is the final concentration too high? check_mixing->check_concentration Yes add_dropwise->check_concentration end_fail Precipitation Persists: Re-evaluate experimental design or compound formulation. add_dropwise->end_fail lower_concentration Action: Lower the final concentration or slightly increase the final DMSO percentage (with vehicle control). check_concentration->lower_concentration Yes check_stability Was the solution prepared fresh? check_concentration->check_stability No lower_concentration->check_stability lower_concentration->end_fail prepare_fresh Action: Prepare the working solution immediately before use. check_stability->prepare_fresh No end_success Solution is Clear: Proceed with Experiment check_stability->end_success Yes prepare_fresh->end_success test_solubility Action: Perform a pilot experiment to determine the practical solubility under your conditions.

Caption: Troubleshooting workflow for addressing this compound precipitation.

Signaling Pathway of this compound-Induced Apoptosis

This compound is known to induce apoptosis through a p53-dependent mechanism. It binds to GC-rich regions of DNA, leading to the inhibition of transcription and the activation of apoptotic pathways.[8][9]

This compound-Induced p53-Mediated Apoptosis olivomycin This compound dna GC-Rich DNA olivomycin->dna Binds to minor groove transcription_inhibition Transcription Inhibition dna->transcription_inhibition Leads to p53 p53 Activation transcription_inhibition->p53 puma_bak Upregulation of Puma and Bak p53->puma_bak bcl2 Bcl-2 (Anti-apoptotic) puma_bak->bcl2 Inhibits mitochondria Mitochondria puma_bak->mitochondria bcl2->mitochondria Inhibits cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: p53-mediated apoptotic pathway induced by this compound.

References

Best practices for the storage and stability of Olivomycin A solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and stability of Olivomycin A solutions. Find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and chloroform. It is insoluble in water.[1][2] For cell culture experiments, DMSO is a common choice for preparing concentrated stock solutions.

Q2: How should I store powdered (lyophilized) this compound?

A2: Powdered this compound should be stored at -20°C in a desiccated environment to prevent degradation.[3] When stored correctly, the lyophilized powder is stable for an extended period.

Q3: What is the recommended storage temperature and duration for this compound stock solutions?

A3: While specific long-term stability data for this compound is limited, data from structurally similar aureolic acid antibiotics like Chromomycin A3 and Mithramycin A suggest that stock solutions in DMSO can be stored at -20°C for up to one month.[1][3] For longer-term storage, it is advisable to store aliquots at -80°C for up to six months to minimize degradation.[4] Avoid repeated freeze-thaw cycles.

Q4: Is this compound light-sensitive?

A4: Yes, this compound is sensitive to light.[5] All solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil. This is a critical precaution to maintain the potency of the compound.

Q5: What is the optimal pH for this compound solutions?

A5: The luminescence-absorption properties of this compound are influenced by pH.[6] While a definitive optimal pH range for long-term stability is not well-documented, it is generally recommended to maintain a neutral to slightly acidic pH for aureolic acid antibiotics to ensure stability.

Q6: Can I store diluted, aqueous working solutions of this compound?

A6: It is not recommended to store aqueous dilutions of this compound for more than one day.[7] Due to its poor stability in aqueous solutions, fresh dilutions in your experimental buffer should be prepared from the frozen stock solution immediately before use.

Stability of Aureolic Acid Antibiotic Solutions (Extrapolated for this compound)

Disclaimer: The following data is based on studies of the closely related aureolic acid antibiotics, Chromomycin A3 and Mithramycin A. This information should be used as a guideline for this compound, and it is recommended to perform your own stability tests for critical applications.

SolventStorage TemperatureRecommended Maximum Storage DurationReference
DMSO-20°CUp to 1 month[1][3]
DMSO-80°CUp to 6 months[4]
Ethanol-20°CUp to 1 month[8]
Aqueous Buffer4°CNot recommended (prepare fresh)[7]
Aqueous BufferRoom TemperatureNot recommended (prepare fresh)[7]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no biological activity in the experiment. Degradation of this compound due to improper storage.Prepare a fresh stock solution from lyophilized powder. Ensure storage at -20°C or -80°C in a desiccated, light-protected environment. Aliquot the stock solution to avoid multiple freeze-thaw cycles.
Inactivation of this compound in aqueous working solution.Prepare fresh aqueous working dilutions from the stock solution immediately before each experiment. Do not store aqueous solutions.
Precipitation observed when diluting the DMSO stock solution into an aqueous buffer. Poor solubility of this compound in the aqueous buffer.Increase the final concentration of DMSO in your working solution (though be mindful of its effects on your cells). Alternatively, try vortexing or gentle warming to aid dissolution. Ensure the final concentration of this compound does not exceed its solubility limit in the final buffer.
Inconsistent experimental results. Variability in the concentration of active this compound.Protect all solutions from light at all stages of preparation and use. Ensure the stock solution is homogenous before making dilutions.
Presence of divalent cations that may interfere with DNA binding.This compound's binding to DNA is dependent on Mg²⁺. Ensure your experimental buffer contains an appropriate concentration of Mg²⁺. Conversely, other divalent cations could potentially interfere with this interaction.[9]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Vortex mixer

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is approximately 1197.27 g/mol .

  • Add the calculated volume of sterile DMSO to the vial of this compound.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes. This will minimize the number of freeze-thaw cycles for the entire stock.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

In Vitro Cell Viability Assay using this compound

Materials:

  • Cancer cell line of interest (e.g., A-498 renal cancer cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, PrestoBlue™)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • The next day, prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Visualizations

OlivomycinA_Workflow Experimental Workflow for this compound Cell Treatment cluster_prep Solution Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to Working Concentration in Culture Medium stock->working Freshly prepare treat Treat Cells with This compound working->treat seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight) seed->adhere adhere->treat incubate Incubate for Desired Time treat->incubate viability Add Cell Viability Reagent incubate->viability read Measure Signal (Plate Reader) viability->read data Analyze Data (IC50 Calculation) read->data

Caption: Workflow for cell treatment with this compound.

p53_pathway This compound-Induced p53-Dependent Apoptosis olivomycin This compound dna_damage DNA Damage (GC-rich regions) olivomycin->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: p53-dependent apoptosis pathway induced by this compound.

References

Technical Support Center: Overcoming Autofluorescence in Olivomycin A Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to autofluorescence when using Olivomycin A in your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence imaging?

This compound is a fluorescent antibiotic belonging to the aureolic acid group of antitumor agents. In cell biology and drug development, it is primarily used as a fluorescent probe that specifically binds to the minor groove of GC-rich regions of double-stranded DNA. This binding is dependent on the presence of divalent cations, most notably Magnesium (Mg²⁺). Upon binding to DNA, the fluorescence intensity of this compound significantly increases, making it a valuable tool for visualizing nuclear structures, studying chromatin condensation, and assessing DNA content in cells.

Q2: What are the spectral properties of this compound?

Understanding the excitation and emission spectra of this compound is crucial for designing imaging experiments and for troubleshooting issues like autofluorescence. The approximate spectral properties are summarized below.

ParameterWavelength (nm)
Excitation Maximum~420 nm
Emission Maximum~550 nm

Note: These values can be influenced by the local environment, including pH and binding to DNA.

Q3: What is autofluorescence and why is it a problem?

Autofluorescence is the natural fluorescence emitted by various endogenous molecules within cells and tissues when they are excited by light.[1][2] Common sources of autofluorescence include collagen, elastin, NADH, and lipofuscin.[1] Fixation procedures, particularly those using aldehyde-based fixatives like formaldehyde and glutaraldehyde, can also induce autofluorescence.[1] This intrinsic fluorescence can obscure the specific signal from your fluorescent probe (in this case, this compound), leading to high background, reduced signal-to-noise ratio, and difficulty in interpreting your imaging data.

Troubleshooting Guide: Overcoming Autofluorescence with this compound

This guide addresses specific issues you may encounter with autofluorescence during your experiments with this compound.

Issue 1: High background fluorescence obscuring nuclear staining.

High background can make it difficult to distinguish the specific this compound signal in the nucleus from the surrounding cytoplasm or extracellular matrix.

Possible Cause:

  • Spectral Overlap with Endogenous Fluorophores: this compound is excited by violet/blue light and emits in the green/yellow region. This spectral range can overlap with the emission from common autofluorescent molecules like NADH and flavins.

  • Fixation-Induced Autofluorescence: Aldehyde fixatives can create fluorescent products that emit broadly across the spectrum, including the range where this compound emits.[1]

Solutions:

  • Optimize Sample Preparation:

    • Choice of Fixative: If your experimental design allows, consider using a non-aldehyde-based fixative like ice-cold methanol or ethanol, which tend to induce less autofluorescence.[1] If aldehyde fixation is necessary, use the lowest effective concentration and shortest duration possible. Paraformaldehyde is generally preferred over glutaraldehyde as it induces less autofluorescence.

    • Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, which are a source of heme-related autofluorescence.[1]

  • Chemical Quenching of Autofluorescence:

    • Several chemical treatments can be applied to reduce autofluorescence. The effectiveness of these treatments can vary depending on the sample type and the source of the autofluorescence.

Quenching AgentTarget AutofluorescenceBrief ProtocolConsiderations
Sodium Borohydride (NaBH₄) Aldehyde-inducedTreat with 0.1% NaBH₄ in PBS for 20-30 minutes at room temperature.Can damage tissue morphology or antigenicity if used for too long. Prepare fresh.
Sudan Black B LipofuscinIncubate with 0.1-0.3% Sudan Black B in 70% ethanol for 10-20 minutes.Can introduce its own fluorescence in the far-red channel.[1]
Copper Sulfate (CuSO₄) GeneralIncubate with 10 mM CuSO₄ in 50 mM ammonium acetate buffer (pH 5.0) for 10-90 minutes.Can quench the signal of some fluorophores.
  • Photobleaching:

    • Intentionally exposing your sample to high-intensity light before staining with this compound can selectively destroy autofluorescent molecules.

  • Spectral Unmixing:

    • If you are using a spectral confocal microscope, you can acquire the emission spectrum of the autofluorescence from an unstained control sample. This spectral signature can then be computationally subtracted from your this compound-stained images.[3]

Experimental Workflow for Identifying and Mitigating Autofluorescence

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy Selection cluster_2 Phase 3: Final Imaging Start Start with Unstained Control Sample ImageControl Image Control Under this compound Wavelengths Start->ImageControl AssessAF Assess Autofluorescence Level ImageControl->AssessAF Decision Is Autofluorescence High? AssessAF->Decision OptimizePrep Optimize Sample Preparation Decision->OptimizePrep Yes Proceed Proceed with this compound Staining Decision->Proceed No ChemicalQuench Apply Chemical Quenching OptimizePrep->ChemicalQuench If still high OptimizePrep->Proceed Photobleach Perform Photobleaching ChemicalQuench->Photobleach If still high ChemicalQuench->Proceed SpectralUnmix Use Spectral Unmixing Photobleach->SpectralUnmix If available Photobleach->Proceed SpectralUnmix->Proceed Stain Stain with this compound Proceed->Stain ImageSample Image Stained Sample Stain->ImageSample Analyze Analyze Data ImageSample->Analyze

Caption: Troubleshooting workflow for autofluorescence.

Issue 2: Weak this compound signal, making it difficult to distinguish from background.

Even with low background, a weak specific signal can be problematic.

Possible Cause:

  • Suboptimal Staining Conditions: this compound binding is dependent on Mg²⁺ concentration and pH.

  • Photobleaching of this compound: Although generally photostable, prolonged exposure to excitation light can lead to photobleaching.

Solutions:

  • Optimize Staining Protocol:

    • Mg²⁺ Concentration: Ensure your staining buffer contains an optimal concentration of MgCl₂ (typically in the range of 5-15 mM).

    • pH: The pH of the staining solution can affect this compound fluorescence. A pH range of 7.0-8.0 is generally recommended.

    • Stain Concentration and Incubation Time: Titrate the concentration of this compound and the incubation time to find the optimal balance between strong staining and low background.

  • Imaging Best Practices:

    • Minimize Exposure: Use the lowest possible laser power and exposure time that still provides a detectable signal.

    • Use an Antifade Mounting Medium: This will help to reduce photobleaching during imaging.

Signaling Pathway of Autofluorescence Induction by Aldehyde Fixation

Aldehyde Aldehyde Fixative (e.g., Formaldehyde) SchiffBase Schiff Base Formation Aldehyde->SchiffBase Protein Cellular Proteins (with Amine Groups) Protein->SchiffBase Crosslinking Protein Cross-linking SchiffBase->Crosslinking Autofluorescence Autofluorescent Products Crosslinking->Autofluorescence

Caption: Aldehyde fixation and autofluorescence.

Detailed Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

  • After fixation and permeabilization, wash the samples three times with PBS for 5 minutes each.

  • Prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold PBS.

  • Incubate the samples in the sodium borohydride solution for 20-30 minutes at room temperature.

  • Wash the samples extensively with PBS (at least three times for 5 minutes each) to remove all traces of sodium borohydride.

  • Proceed with your standard this compound staining protocol.

Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence

  • After fixation and permeabilization, wash the samples in PBS.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Wash the samples with 70% ethanol to remove excess stain.

  • Rehydrate the samples by washing with PBS.

  • Proceed with your this compound staining protocol.

Protocol 3: Pre-Staining Photobleaching

  • Mount your fixed and permeabilized sample on the microscope.

  • Expose the sample to broad-spectrum, high-intensity light from your microscope's fluorescence light source (e.g., a mercury or xenon arc lamp) for an extended period (e.g., 1-2 hours). Use a filter cube that allows for broad excitation.

  • After photobleaching, proceed with the this compound staining protocol.

By following these guidelines and protocols, you can effectively minimize the impact of autofluorescence and obtain high-quality, reliable data from your this compound imaging experiments.

References

How to prevent the degradation of Olivomycin A during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Olivomycin A during experiments. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guide

Issue: I am observing a decrease in the potency or concentration of my this compound solution over time. What could be the cause?

Several factors can contribute to the degradation of this compound. The following table outlines potential causes and recommended actions to troubleshoot this issue.

Potential Cause Troubleshooting Steps Expected Outcome
Light Exposure Store this compound powder and solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.Reduced photodegradation, leading to more consistent compound activity.
Elevated Temperature Store stock solutions at -20°C or lower. Prepare working solutions fresh for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles by preparing aliquots.Minimized thermal degradation, preserving the integrity of the compound.
Inappropriate pH Maintain the pH of the solution within the optimal range for this compound (if known). If the optimal pH is unknown, a stability study across a pH range (e.g., 3-9) is recommended.Prevention of acid or base-catalyzed hydrolysis.
Oxidation Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants, such as butylated hydroxytoluene (BHT), if compatible with the experimental setup.Reduced oxidative degradation of the molecule.
Hydrolysis Use anhydrous solvents for preparing stock solutions if this compound is susceptible to hydrolysis. Prepare aqueous solutions immediately before use.Minimized hydrolytic degradation of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in a suitable solvent like DMSO, should also be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: How can I determine if my this compound has degraded?

Degradation can be assessed by various analytical methods. High-Performance Liquid Chromatography (HPLC) is a common technique to monitor the purity of this compound and detect the appearance of degradation products. A decrease in the area of the parent peak and the emergence of new peaks are indicative of degradation. Mass spectrometry (MS) can be used to identify the mass of the degradation products, providing clues about the degradation pathway.

Q3: Is this compound sensitive to light?

While specific photostability data for this compound is not extensively published, many complex natural products, including other aureolic acid antibiotics, are known to be light-sensitive. Therefore, it is a standard precautionary measure to protect this compound from light at all stages of handling and experimentation.

Q4: What is a forced degradation study and should I perform one for this compound?

A forced degradation study involves intentionally subjecting a compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and intense light) to accelerate its degradation. This helps to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. If you are developing a formulation or a new application for this compound, performing a forced degradation study is highly recommended to understand its intrinsic stability.

Quantitative Data Summary

Table 1: Illustrative Stability of this compound under Forced Degradation Conditions

Condition Time % this compound Remaining (Hypothetical) Appearance of Degradation Products (Hypothetical)
Acidic (0.1 M HCl, 60°C) 24h75%Major peak at RRT 0.8
Alkaline (0.1 M NaOH, 60°C) 24h60%Major peaks at RRT 0.7 and 0.9
Oxidative (3% H₂O₂, RT) 24h85%Minor peak at RRT 1.2
Thermal (80°C) 48h90%Minor peak at RRT 1.1
Photolytic (UV light, 254 nm) 24h80%Major peak at RRT 0.85
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions

  • Receiving and Storage: Upon receipt, store the solid this compound vial at -20°C in the dark.

  • Preparation of Stock Solution:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions and in a dimly lit environment (e.g., under a fume hood with the sash lowered), dissolve the solid this compound in an appropriate anhydrous solvent (e.g., DMSO) to a desired concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solution:

    • Thaw a single aliquot of the stock solution at room temperature, protected from light.

    • Dilute the stock solution to the desired final concentration in the appropriate pre-chilled experimental buffer or medium immediately before use.

    • Keep the working solution on ice and protected from light throughout the experiment.

    • Discard any unused portion of the working solution; do not re-freeze.

Protocol 2: Forced Degradation Study of this compound

  • Preparation of Test Solutions: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the test solution and 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the test solution and 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix equal volumes of the test solution and 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the test solution at 80°C.

    • Photolytic Degradation: Expose the test solution to UV light (254 nm).

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the profile of degradation products.

Visualizations

G General Experimental Workflow for Handling this compound A Receive and Store Solid this compound at -20°C B Equilibrate to Room Temperature (in the dark) A->B C Prepare Stock Solution (Anhydrous DMSO, dim light) B->C D Aliquot into Single-Use Amber Vials C->D E Store Aliquots at -20°C or -80°C D->E F Thaw Single Aliquot (Protected from light) E->F G Prepare Working Solution (Pre-chilled buffer, on ice) F->G H Perform Experiment (Minimize light exposure) G->H I Discard Unused Working Solution H->I

Caption: Workflow for handling sensitive this compound.

G Troubleshooting this compound Degradation Start Decreased Potency Observed CheckStorage Check Storage Conditions (Temp, Light) Start->CheckStorage CheckHandling Review Handling Protocol (e.g., freeze-thaw) Start->CheckHandling CheckSolution Analyze Solution Stability (pH, Solvent) Start->CheckSolution ImproperStorage Improper Storage CheckStorage->ImproperStorage ImproperHandling Improper Handling CheckHandling->ImproperHandling UnstableSolution Unstable Solution CheckSolution->UnstableSolution CorrectStorage Correct Storage: - Store at -20°C - Protect from light ImproperStorage->CorrectStorage CorrectHandling Correct Handling: - Aliquot stock - Avoid freeze-thaw ImproperHandling->CorrectHandling OptimizeSolution Optimize Solution: - Adjust pH - Use fresh/anhydrous solvent UnstableSolution->OptimizeSolution End Problem Resolved CorrectStorage->End CorrectHandling->End OptimizeSolution->End

Caption: Troubleshooting guide for this compound degradation.

G Hypothetical Degradation Pathways of this compound OlivomycinA This compound Hydrolysis Hydrolysis (Acid/Base) OlivomycinA->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation OlivomycinA->Oxidation O₂, ROS Photodegradation Photodegradation (UV/Visible Light) OlivomycinA->Photodegradation HydrolyzedProduct Hydrolyzed Aglycone + Sugar Moieties Hydrolysis->HydrolyzedProduct OxidizedProduct Oxidized Derivatives Oxidation->OxidizedProduct Photoisomer Photoisomers or Photodegradants Photodegradation->Photoisomer

Caption: Potential degradation pathways for this compound.

Dealing with inconsistent results in Olivomycin A-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in Olivomycin A-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antitumor antibiotic belonging to the aureolic acid family.[1][2] Its primary mechanism of action involves binding to the minor groove of double-stranded DNA, with a strong preference for GC-rich sequences.[1][3][4] This binding is not covalent and requires the presence of divalent cations, most notably Magnesium (Mg²⁺), to form a drug-dimer complex which then interacts with DNA.[5][6] This interaction can block the function of DNA-dependent enzymes, thereby inhibiting replication and transcription, which underlies its cytotoxic effects.[1][3][7]

Q2: My fluorescence signal is weak or absent. What are the likely causes?

A weak or absent signal is a common issue that can often be traced back to the specific chemistry of this compound's interaction with DNA.

  • Suboptimal Mg²⁺ Concentration: this compound requires Mg²⁺ to form the DNA-binding dimer.[5] The absence or insufficient concentration of Mg²⁺ will prevent effective binding and fluorescence. The optimal concentration is typically around 2.5-3 mM, where the fluorescence signal reaches a plateau.[8]

  • Low GC-Content in DNA Target: The antibiotic shows a strong preference for GC-rich regions, specifically sequences of three to four consecutive G/C base pairs.[1][4] If your DNA substrate lacks these sequences, binding and the resulting fluorescence will be minimal.

  • Reagent Degradation: Like many fluorescent molecules, this compound can be susceptible to photobleaching and degradation. It should be stored protected from light and at recommended temperatures. Always prepare fresh solutions for your experiments.

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or microscope are set correctly for the this compound-DNA complex. The reported excitation/emission maximum is approximately 488/535 nm.[1]

Q3: Why am I observing high variability between my replicates?

High variability, often indicated by a high coefficient of variation (CV), points to inconsistencies in assay setup and execution.

  • Pipetting Inaccuracies: Small errors in dispensing this compound, DNA, or buffer components can lead to significant differences in signal.[9] Ensure pipettes are properly calibrated and use appropriate techniques to minimize errors.

  • "Edge Effects" in Microplates: In 96-well plate assays, the outer wells are more prone to evaporation and temperature fluctuations, which can alter reaction kinetics and lead to inconsistent results.[9][10] To mitigate this, avoid using the outermost wells or fill them with a blank solution like PBS.[9]

  • Inconsistent Incubation Times: The binding of this compound to DNA is a kinetic process.[7] Even small differences in incubation times between wells or samples can lead to variability, especially if the reaction has not reached equilibrium.

  • Air Bubbles: Bubbles in microplate wells can interfere with the light path and cause erroneous readings.[10] Ensure no bubbles are present before reading the plate.

Q4: I see different cytotoxic or binding effects in different cell lines. Why?

The cellular response to this compound is complex and can be highly dependent on the genetic background of the cell line.

  • p53 Status: The tumor suppressor protein p53 plays a significant role in the cellular response to this compound. In cells with wild-type p53, the antibiotic tends to induce apoptosis primarily through the intrinsic pathway.[1][11] In contrast, cells with mutated p53 may exhibit engagement of both intrinsic and extrinsic apoptotic pathways, potentially making them more sensitive.[1][11]

  • Chromatin Accessibility: Since this compound's target is DNA, the state of chromatin compaction can influence its binding.[4] Cell lines with more open chromatin in GC-rich promoter regions may show a stronger response. The antibiotic and histone H3 N-terminal tails may even compete for binding in the minor groove.[4]

  • Gene Expression Profiles: The expression levels of transcription factors and DNA repair proteins can vary significantly between cell lines, altering their response to a DNA-binding agent.

Q5: What are some common pitfalls when using this compound in flow cytometry?

When used as a DNA stain for flow cytometry, several factors can lead to inconsistent results or poor data quality.

  • Improper Cell Fixation: The choice of fixative is critical. Ethanol-based fixation is commonly used and effective for allowing the large this compound molecule to enter the cell.[12] Inadequate fixation or permeabilization will result in weak or uneven staining.[13]

  • High Flow Rate: Running samples at a high flow rate can increase the coefficient of variation (CV) of the DNA content peaks, leading to poor resolution between cell cycle phases (G1, S, G2/M).[13] Always use the lowest practical flow rate for cell cycle analysis.

  • Suboptimal Staining Buffer: The ionic strength of the staining buffer can impact fluorescence intensity.[12] Additionally, the buffer must contain an adequate concentration of MgCl₂ (e.g., 15 mM) for optimal staining.[12]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions for this compound-based assays.

Problem Potential Cause Recommended Solution
Low/No Fluorescence Signal 1. Insufficient or absent Mg²⁺ in buffer.[5] 2. This compound solution has degraded. 3. Incorrect excitation/emission wavelengths used.[1] 4. DNA target has low GC-content.[1] 5. Inadequate cell permeabilization (for intracellular staining).[13]1. Prepare buffer with 2.5-15 mM MgCl₂. Perform a titration to find the optimal concentration for your system.[8][12] 2. Prepare fresh this compound solution and store it protected from light. 3. Set instrument to Ex/Em wavelengths of ~488/535 nm. 4. Use a positive control DNA with known GC-rich sequences. 5. Use an appropriate fixation/permeabilization protocol (e.g., ethanol-based).[12]
High Background Signal 1. This compound concentration is too high. 2. Insufficient washing steps in cell-based assays.[9] 3. Autofluorescence from cells or media components.1. Perform a concentration-response curve to determine the optimal this compound concentration with the best signal-to-noise ratio. 2. Ensure all wash steps are performed thoroughly to remove unbound antibiotic. 3. Include an "unstained cells" control to measure and potentially subtract background autofluorescence.
High Variability (High CV%) 1. Inconsistent pipetting technique.[9] 2. "Edge effects" in multi-well plates.[9][10] 3. Air bubbles in wells.[10] 4. Fluctuation in incubation temperature or time. 5. High instrument flow rate (Flow Cytometry).[13]1. Use calibrated pipettes; for multi-well plates, consider using a multichannel pipette for simultaneous reagent addition.[9] 2. Fill peripheral wells with sterile media or PBS and do not use them for experimental samples. Use plate sealers.[9][10] 3. Visually inspect plates and gently dislodge any bubbles before reading. 4. Use a temperature-controlled incubator and a timer to ensure consistency across all samples. 5. Use the lowest flow rate setting on the cytometer for DNA content analysis.
Assay-Specific Issues (EMSA) 1. Complex dissociation during electrophoresis.[7]1. Be aware that the kinetics of dissociation for this compound differ between various GC-rich sequences.[7] Results from non-equilibrium methods like EMSA may not fully align with equilibrium binding assays (e.g., fluorescence in solution).[7]

Experimental Protocols

Protocol: Fluorometric DNA Binding Assay

This protocol describes a basic in-solution assay to measure the interaction between this compound and double-stranded DNA.

1. Reagent Preparation:

  • Assay Buffer: Tris-HCl (e.g., 20 mM, pH 7.4), 100 mM NaCl, 3 mM MgCl₂. Note: The optimal MgCl₂ concentration should be confirmed and may range from 2.5-15 mM.[8][12]

  • This compound Stock Solution: Prepare a concentrated stock (e.g., 1 mM) in a suitable solvent like DMSO or ethanol. Store at -20°C protected from light.

  • DNA Stock Solution: Prepare a stock of dsDNA (e.g., calf thymus DNA or a specific oligonucleotide) in TE buffer. Determine the concentration accurately using UV spectrophotometry.

2. Experimental Procedure:

  • Prepare working solutions of this compound and DNA in the Assay Buffer.

  • In a 96-well black microplate, add a fixed concentration of this compound to each well (e.g., final concentration of 1 µM).

  • Add varying concentrations of DNA to the wells. Include a "no DNA" control for background subtraction.

  • Bring the final volume in each well to 200 µL with Assay Buffer.

  • Incubate the plate for 15-30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measure the fluorescence using a microplate reader with excitation at ~488 nm and emission at ~535 nm.

3. Data Analysis:

  • Subtract the background fluorescence (from the "no DNA" wells) from all other readings.

  • Plot the background-corrected fluorescence intensity as a function of DNA concentration.

Visualizations

Workflow and Pathway Diagrams

TroubleshootingWorkflow Start Inconsistent Results Observed CheckReagents Step 1: Verify Reagents - Fresh this compound? - Correct Mg2+ concentration? - Buffer pH/Ionic Strength? Start->CheckReagents CheckProtocol Step 2: Review Protocol Execution - Pipetting Technique? - Consistent Incubation? - Plate Edge Effects? CheckReagents->CheckProtocol Reagents OK CheckInstrument Step 3: Check Instrumentation - Correct Ex/Em Wavelengths? - Instrument Calibrated? - Flow Rate (FCM)? CheckProtocol->CheckInstrument Protocol OK CheckBiology Step 4: Consider Biological Factors - Cell Line p53 Status? - Cell Health/Density? - DNA Target GC-Content? CheckInstrument->CheckBiology Instrument OK Solution Problem Resolved CheckBiology->Solution Factor Identified

Caption: A logical workflow for troubleshooting inconsistent this compound assay results.

OlivomycinMechanism cluster_drug Drug Activation cluster_dna DNA Interaction OA1 This compound (Monomer) Dimer Active (OA)₂Mg²⁺ Dimer OA1->Dimer OA2 This compound (Monomer) OA2->Dimer Mg Mg2+ Mg->Dimer Complex Ternary Complex (OA)₂Mg²⁺-DNA Dimer->Complex DNA dsDNA (GC-Rich Minor Groove) DNA->Complex Inhibition Inhibition of: - Transcription - Replication Complex->Inhibition

Caption: Mechanism of this compound activation and binding to DNA.

ApoptosisPathway cluster_p53wt p53 Wild-Type Cells (e.g., A-498) cluster_p53mut p53 Mutant Cells (e.g., 786-O) OA This compound (DNA Damage) p53wt p53 Activation OA->p53wt p53mut Mitochondrial Stress & DNA Damage Signaling OA->p53mut PumaBak Upregulation of Puma, Bak p53wt->PumaBak Casp9_wt Caspase-9 Activation PumaBak->Casp9_wt Apoptosis_wt Intrinsic Apoptosis Casp9_wt->Apoptosis_wt Casp8 Caspase-8 Activation p53mut->Casp8 Mito Mitochondrial Pathway (Intrinsic) p53mut->Mito Bid Bid Truncation Casp8->Bid Apoptosis_mut Intrinsic & Extrinsic Apoptosis Casp8->Apoptosis_mut Bid->Mito Casp9_mut Caspase-9 Activation Mito->Casp9_mut Casp9_mut->Apoptosis_mut

Caption: this compound-induced apoptosis is dependent on cellular p53 status.

References

Technical Support Center: Enhancing Cellular Uptake of Olivomycin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of Olivomycin A in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular uptake a concern?

A1: this compound is a polyketide antibiotic belonging to the aureolic acid family with potent antitumor properties. Its primary intracellular target is the DNA minor groove, where it binds to GC-rich regions, interfering with DNA replication and transcription, ultimately leading to apoptosis.[1][2] However, like many potent therapeutic compounds, its efficacy can be limited by poor cell membrane permeability, restricting its access to intracellular targets. Enhancing its cellular uptake is therefore crucial for maximizing its therapeutic potential.

Q2: What are the primary strategies to enhance the cellular uptake of this compound?

A2: Several drug delivery strategies can be employed to improve the intracellular concentration of this compound. These primarily include:

  • Nanoparticle Encapsulation: Encapsulating this compound into biodegradable polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can facilitate its entry into cells.

  • Liposomal Formulation: Formulating this compound within liposomes, which are lipid-based vesicles, can enhance its delivery across the cell membrane.

  • Conjugation with Cell-Penetrating Peptides (CPPs): Covalently linking this compound to small peptides that can readily cross cell membranes can significantly increase its intracellular delivery.

  • Use of Permeability Enhancers: Co-administration of this compound with chemical agents that temporarily increase the permeability of the cell membrane can improve its uptake.

Q3: How do I choose the most suitable strategy for my experiment?

A3: The choice of strategy depends on several factors, including the cell type, experimental goals, and available resources.

  • Nanoparticles and Liposomes are suitable for achieving sustained release and can be modified for targeted delivery. They are well-suited for in vivo studies.

  • Cell-Penetrating Peptides offer a direct way to shuttle the drug into the cell and are often used for in vitro studies to understand specific cellular mechanisms.

  • Permeability Enhancers are generally used for in vitro screening and can provide a rapid assessment of potential uptake improvement, but their use in vivo may be limited by toxicity concerns.

Troubleshooting Guides

Issue: Low Cellular Uptake of Free this compound
Possible Cause Troubleshooting Step
Poor membrane permeability of the compound.Implement a drug delivery system as detailed in the protocols below (e.g., PLGA nanoparticles, liposomes, CPP conjugation).
Incorrect dosage or incubation time.Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line.
Cell line-specific resistance or low permeability.Characterize the expression of efflux pumps (e.g., P-glycoprotein) in your cell line. If high, consider using efflux pump inhibitors in your assay.

Data Presentation: Comparative Efficacy of Delivery Systems

The following table summarizes representative quantitative data on the enhancement of cellular uptake for hydrophobic drugs using various delivery systems, providing an expected range of improvement for this compound.

Delivery SystemDrug/CargoCell LineFold Increase in Uptake (Compared to Free Drug)Reference
PLGA Nanoparticles RifampicinCaco-2~2.5-log greater reduction in intracellular bacteria[3]
Liposomes DoxorubicinU-87 MG~1.5 to 2-fold[4]
Cell-Penetrating Peptides (R8) Doxorubicin (in liposomes)U87-MG8.6-fold[5]
Permeability Enhancer (C10) FITC-Dextran (4 kDa)Mouse model (in vivo)~4-fold increase in AUC[6]

Experimental Protocols

PLGA Nanoparticle Encapsulation of this compound

This protocol is adapted from a single emulsion-solvent evaporation method for encapsulating hydrophobic drugs.[7]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (1% w/v in distilled water)

  • Distilled water

  • Ice bath

  • Sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Preparation of Organic Phase:

    • Weigh 250 mg of PLGA and a predetermined amount of this compound.

    • Dissolve both in 5 mL of dichloromethane.

  • Preparation of Aqueous Phase:

    • Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of distilled water with heating and stirring. Allow to cool to room temperature.

  • Emulsification:

    • Combine the organic and aqueous phases in a beaker.

    • Place the beaker in an ice bath.

    • Sonicate the mixture using a probe sonicator. Ensure the probe is immersed approximately 1 cm into the liquid. A typical sonication cycle is 1 second on, 3 seconds off for a total of 3-5 minutes.[7]

  • Solvent Evaporation:

    • Immediately after sonication, transfer the emulsion to a rotary evaporator to remove the dichloromethane. Perform this at room temperature.

  • Nanoparticle Collection:

    • Centrifuge the resulting nanoparticle suspension to separate any large aggregates (e.g., 8,000 rpm for 3 min).

    • Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 rpm for 5 min) to pellet the nanoparticles.[7]

    • Wash the nanoparticle pellet with distilled water and re-centrifuge.

    • Resuspend the final nanoparticle pellet in the desired buffer for your experiment.

Workflow for PLGA Nanoparticle Encapsulation

PLGA_Nanoparticle_Workflow cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_purify Purification A Dissolve this compound & PLGA in Dichloromethane C Combine Phases & Sonicate (Emulsification) A->C B Prepare 1% PVA Aqueous Solution B->C D Solvent Evaporation (Rotary Evaporator) C->D E Centrifuge to Remove Aggregates D->E F High-Speed Centrifugation to Pellet Nanoparticles E->F G Wash & Resuspend Nanoparticles F->G

Caption: Workflow for encapsulating this compound in PLGA nanoparticles.

Liposomal Formulation of this compound

This protocol utilizes the thin-film hydration method, which is suitable for both hydrophobic and hydrophilic drugs.[8][9]

Materials:

  • This compound

  • Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids and cholesterol in chloroform in a round-bottom flask.

    • If this compound is hydrophobic, dissolve it in the organic solvent along with the lipids.

    • Connect the flask to a rotary evaporator and evaporate the solvent under vacuum to form a thin lipid film on the inner surface of the flask.

  • Hydration:

    • Add PBS (pH 7.4) to the flask. If this compound is hydrophilic, it can be dissolved in the PBS prior to hydration.

    • Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or pass it through an extruder with a defined pore size membrane (e.g., 100 nm).

Workflow for Liposomal Formulation

Liposome_Workflow cluster_film Lipid Film Preparation cluster_vesicle Vesicle Formation A Dissolve Lipids & this compound in Organic Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Hydrate Lipid Film with Aqueous Buffer B->C D Size Reduction (Sonication/Extrusion) C->D

Caption: Workflow for preparing this compound-loaded liposomes.

Conjugation of this compound to a Cell-Penetrating Peptide (CPP)

This protocol describes a general method for conjugating a small molecule with a carboxyl group to the amine group of a CPP using EDC/NHS chemistry.[10][11]

Materials:

  • This compound (assuming it has a reactive carboxyl or amine group; if not, a linker may be needed)

  • Cell-Penetrating Peptide (e.g., TAT, Penetratin) with a free amine or carboxyl group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine)

  • Desalting column

Procedure:

  • Activation of Carboxyl Group:

    • Dissolve the compound with the carboxyl group (either this compound or the CPP) in the Activation Buffer.

    • Add EDC and NHS to the solution and incubate for 15-30 minutes at room temperature to form a stable NHS ester.

  • Quenching Excess EDC (Optional but Recommended):

    • Add 2-mercaptoethanol to quench the EDC reaction.

    • Remove excess reagents using a desalting column equilibrated with Coupling Buffer.

  • Conjugation:

    • Add the amine-containing molecule (either the CPP or this compound) to the activated molecule solution in Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction with hydroxylamine.

    • Purify the conjugate using a desalting column or dialysis to remove unreacted components.

Workflow for CPP Conjugation

CPP_Conjugation_Workflow A Activate Carboxyl Group (this compound or CPP) with EDC/NHS B Quench Excess EDC (Optional) A->B C React with Amine Group (CPP or this compound) B->C D Quench Reaction & Purify Conjugate C->D

Caption: Workflow for conjugating this compound to a CPP.

Using Permeability Enhancers with this compound

This protocol describes an in vitro assay to evaluate the effect of permeability enhancers on this compound uptake using a Caco-2 cell monolayer as a model of the intestinal barrier.[12][13]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • This compound

  • Permeability enhancer (e.g., Sodium Caprate, Chitosan)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Caco-2 Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the dosing solution containing this compound and the permeability enhancer to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

    • Collect samples from both the apical and basolateral compartments at different time points.

  • Quantification:

    • Analyze the concentration of this compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) to quantify the effect of the enhancer.

Visualization of Signaling Pathways

This compound-Induced Apoptosis Signaling Pathway

This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway. In some cell lines, there may be crosstalk with the extrinsic pathway.[1]

Apoptosis_Pathway cluster_stimulus Stimulus cluster_p53 p53-Dependent Response cluster_intrinsic Intrinsic Pathway cluster_extrinsic Crosstalk cluster_execution Execution Pathway OA This compound p53 p53 Activation OA->p53 BaxBak Bax/Bak Activation OA->BaxBak p53-independent Casp8 Caspase-8 Activation OA->Casp8 some cell lines Puma Puma Upregulation p53->Puma Puma->BaxBak Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Bid Bid Cleavage (tBid) Casp8->Bid Casp8->Casp3 Bid->BaxBak Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis via the p53-dependent intrinsic pathway.

Methods for Quantifying Cellular Uptake

1. Flow Cytometry:

  • Principle: Measures the fluorescence of individual cells, allowing for the quantification of uptake of fluorescently labeled this compound or delivery systems.[14][15][16]

  • Protocol Outline:

    • Treat cells with fluorescently labeled this compound or the delivery vehicle.

    • Wash cells to remove non-internalized particles.

    • Trypsinize and resuspend cells in a suitable buffer.

    • Analyze the cell suspension using a flow cytometer to measure the percentage of fluorescent cells and the mean fluorescence intensity.

2. Fluorescence Microscopy:

  • Principle: Visualizes the intracellular localization of fluorescently labeled this compound or delivery systems.

  • Protocol Outline:

    • Grow cells on coverslips.

    • Treat with fluorescently labeled compounds.

    • Wash, fix, and mount the coverslips.

    • Image the cells using a fluorescence or confocal microscope to observe the subcellular distribution of the fluorescent signal.

References

Validation & Comparative

Comparing the efficacy of Olivomycin A and Mithramycin in cancer treatment

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Olivomycin A and Mithramycin, both members of the aureolic acid family of antibiotics, have long been recognized for their potent anti-tumor properties.[1] Sharing a common structural backbone, these compounds exert their cytotoxic effects primarily by binding to the minor groove of GC-rich DNA sequences, thereby interfering with critical cellular processes.[2] This guide provides a comprehensive comparison of the efficacy of this compound and Mithramycin in cancer treatment, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their ongoing efforts to combat cancer.

Mechanism of Action: A Tale of Two DNA Binders

Both this compound and Mithramycin form a dimeric complex with a divalent cation, typically Mg2+, which then binds non-covalently to the DNA minor groove. This interaction preferentially targets GC-rich regions, which are frequently found in the promoter regions of genes, including many proto-oncogenes.

Mithramycin is particularly well-characterized as a potent inhibitor of the Sp1 (Specificity protein 1) transcription factor.[3][4] By binding to GC-rich Sp1 binding sites in gene promoters, Mithramycin displaces Sp1, leading to the transcriptional repression of numerous Sp1 target genes involved in cell growth, differentiation, and apoptosis.[5]

This compound , while also binding to GC-rich DNA, has been shown to modulate the p53 signaling pathway and inhibit DNA methyltransferases.[1] Its interaction with DNA can lead to the suppression of p53-dependent transcription and the induction of apoptosis.[1]

Comparative Efficacy: A Look at the Data

Direct comparative studies evaluating the efficacy of this compound and Mithramycin are limited. However, by compiling data from various preclinical studies, we can draw inferences about their relative potency and therapeutic potential.

In Vitro Cytotoxicity

The following table summarizes the reported concentrations at which this compound and Mithramycin exhibit cytotoxic effects in different cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

DrugCancer TypeCell LineEffective Concentration/IC50Reference
This compound Renal Cell CarcinomaA-498 (p53 wild-type)Induces apoptosis at 1 µM[1]
Renal Cell Carcinoma786-O (p53 mutant)Induces apoptosis at 50 nM[1]
Mithramycin Ovarian CancerOVCAR-3 (cisplatin-resistant)Low-nanomolar range[6]
Ewing SarcomaTC205~2.71 ng/mL[7]
Ewing SarcomaCHLA10~8.74 ng/mL[7]
Mithramycin Analog (EC-8042) Ewing SarcomaNot specifiedIC50 of 37.8 nmol/L[8]

A study by Gupta et al. (1982) directly compared the toxicity of Olivomycin, Mithramycin, and Chromomycin A3 across various mammalian cell lines. The study revealed significant species-specific differences in sensitivity, with human cells being the most sensitive to all three drugs.[9] Interestingly, mouse cells were more resistant to Mithramycin than Chinese hamster ovary (CHO) cells, while the reverse was true for Olivomycin and Chromomycin A3.[9] This suggests that cellular uptake mechanisms may differ between these closely related compounds.[9]

Signaling Pathways in Focus

To visualize the molecular mechanisms underlying the anti-cancer effects of this compound and Mithramycin, the following diagrams illustrate their impact on key signaling pathways.

This compound and the p53 Apoptosis Pathway

p53_pathway DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR p53 p53 ATM/ATR->p53 activates p21 p21 p53->p21 upregulates BAX BAX p53->BAX upregulates G1/S Arrest G1/S Arrest p21->G1/S Arrest Mitochondrion Mitochondrion BAX->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound induces DNA damage, leading to p53 activation and apoptosis.

Mithramycin and the Sp1-Mediated Transcription Pathway

sp1_pathway cluster_nucleus Nucleus GC-rich Promoter GC-rich Promoter RNA Pol II RNA Pol II GC-rich Promoter->RNA Pol II recruits Sp1 Sp1 Oncogene Transcription Oncogene Transcription RNA Pol II->Oncogene Transcription Cell Proliferation Cell Proliferation Oncogene Transcription->Cell Proliferation Angiogenesis Angiogenesis Oncogene Transcription->Angiogenesis Apoptosis Inhibition Apoptosis Inhibition Oncogene Transcription->Apoptosis Inhibition Mithramycin Mithramycin Mithramycin->GC-rich Promoter displaces Sp1 Mithramycin->Oncogene Transcription

Caption: Mithramycin inhibits oncogene transcription by displacing Sp1 from promoters.

Experimental Protocols

For researchers aiming to replicate or build upon the findings discussed, this section provides detailed methodologies for key experiments used to assess the efficacy of this compound and Mithramycin.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[10][11]

Objective: To determine the cytotoxic effects of this compound and Mithramycin on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • This compound and Mithramycin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or Mithramycin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard Annexin V apoptosis detection methods.[12][13]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound or Mithramycin.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated cells by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis Markers

This protocol outlines a general procedure for detecting apoptosis-related proteins.[14][15][16][17]

Objective: To detect changes in the expression and cleavage of key apoptotic proteins following treatment.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-cancer efficacy of this compound and Mithramycin.

experimental_workflow Drug Treatment Drug Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Drug Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Drug Treatment->Apoptosis Assay (Flow Cytometry) Western Blot Analysis Western Blot Analysis Drug Treatment->Western Blot Analysis IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Data Analysis & Comparison Data Analysis & Comparison IC50 Determination->Data Analysis & Comparison Quantification of Apoptosis Quantification of Apoptosis Apoptosis Assay (Flow Cytometry)->Quantification of Apoptosis Quantification of Apoptosis->Data Analysis & Comparison Protein Expression Analysis Protein Expression Analysis Western Blot Analysis->Protein Expression Analysis Protein Expression Analysis->Data Analysis & Comparison

Caption: A typical workflow for comparing the in vitro efficacy of anti-cancer drugs.

Conclusion and Future Directions

Both this compound and Mithramycin demonstrate significant anti-cancer activity through their ability to bind DNA and disrupt critical cellular pathways. While Mithramycin's mechanism is more established in its role as an Sp1 inhibitor, this compound shows promise through its modulation of the p53 pathway. The limited number of direct comparative studies highlights a critical gap in our understanding of their relative therapeutic potential. Future research should focus on head-to-head comparisons of these compounds in a wider range of cancer models, including in vivo studies, to better delineate their efficacy and toxicity profiles. Furthermore, the development of analogs with improved specificity and reduced toxicity, as has been seen with Mithramycin, could pave the way for more effective cancer therapies.

References

Olivomycin A vs. Doxorubicin: A Comparative Guide to Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of two potent anticancer agents, Olivomycin A and Doxorubicin. By examining their mechanisms of action, effects on cellular pathways, and available cytotoxicity data, this document aims to serve as a valuable resource for researchers in oncology and drug development.

Introduction to this compound and Doxorubicin

This compound is an aureolic acid antibiotic that exhibits significant antitumor properties.[1] Its mechanism of action is primarily attributed to its ability to bind to the minor groove of GC-rich DNA sequences, consequently interfering with DNA replication and transcription.[1] Recent studies have highlighted its multifaceted anticancer effects, including the induction of apoptosis and suppression of epithelial-mesenchymal transition (EMT).[2][1]

Doxorubicin , a member of the anthracycline class of chemotherapeutic agents, is a widely used and extensively studied anticancer drug.[3][] Its cytotoxic effects are mediated through multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[3][][5] Doxorubicin's broad-spectrum activity has established it as a cornerstone in the treatment of various solid tumors and hematological malignancies.[]

Mechanisms of Cytotoxicity

The cytotoxic profiles of this compound and Doxorubicin are dictated by their distinct molecular interactions and the cellular pathways they modulate.

This compound:

  • DNA Binding: Binds to the minor groove of GC-rich DNA, leading to the inhibition of DNA replication and transcription.[1][6]

  • Enzyme Inhibition: May interfere with the function of DNA-dependent enzymes like topoisomerase I and DNA methyltransferases.[2][7]

  • Apoptosis Induction: Promotes apoptosis in tumor cells, with the specific pathway being dependent on the p53 status of the cancer cells.[2][1][7][8]

  • EMT Reversal: Has been shown to reverse epithelial-mesenchymal transition, a key process in cancer metastasis.[2][1]

Doxorubicin:

  • DNA Intercalation: Inserts itself between DNA base pairs, disrupting the DNA double helix structure and inhibiting DNA and RNA synthesis.[3][]

  • Topoisomerase II Poisoning: Forms a stable complex with topoisomerase II and DNA, leading to DNA double-strand breaks.[3][]

  • Oxidative Stress: Generates reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids.[3][][9]

  • Apoptosis Induction: Triggers apoptosis through various signaling pathways, including those involving p53, Notch, and ERK.[10][11][12][13]

Comparative Cytotoxicity Data

While direct head-to-head comparative studies with extensive quantitative data are limited in the provided search results, the following tables summarize the cytotoxic effects of Doxorubicin on various cancer cell lines.

Table 1: IC50 Values for Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
HCT116Colon Cancer24.30[14]
PC3Prostate Cancer2.640[14]
Hep-G2Liver Cancer14.72[14]
293TNormal Embryonic Kidney13.43[14]

It is important to note that IC50 values can vary significantly depending on the experimental conditions, such as incubation time and the specific assay used.

Signaling Pathways in Drug-Induced Apoptosis

Both this compound and Doxorubicin induce apoptosis, a form of programmed cell death, through distinct signaling cascades.

This compound-Induced Apoptosis

This compound's induction of apoptosis is notably dependent on the p53 status of the cancer cells.[2][1] In renal cell carcinoma, it has been observed to activate different apoptotic pathways in cells with wild-type p53 versus those with loss-of-function p53 mutations.[2][1]

  • In p53 wild-type cells (e.g., A-498): this compound primarily triggers the intrinsic apoptotic pathway . This is characterized by the upregulation of pro-apoptotic proteins like Puma and Bak, leading to the activation of caspase-9.[2][1][7]

  • In p53 mutant cells (e.g., 786-O): The drug engages both the intrinsic and extrinsic apoptotic pathways . This is evidenced by the activation of caspase-8 and the truncation of Bid, alongside mitochondrial involvement.[2][1][7]

Olivomycin_A_Apoptosis This compound-Induced Apoptosis Signaling cluster_p53_wt p53 Wild-Type Cells (e.g., A-498) cluster_p53_mut p53 Mutant Cells (e.g., 786-O) OlivomycinA This compound p53_wt p53 OlivomycinA->p53_wt p53_mut Mutant p53 OlivomycinA->p53_mut Puma_Bak_wt Upregulation of Puma and Bak p53_wt->Puma_Bak_wt Casp9_wt Caspase-9 Activation Puma_Bak_wt->Casp9_wt Apoptosis_wt Apoptosis Casp9_wt->Apoptosis_wt Casp8_mut Caspase-8 Activation p53_mut->Casp8_mut Bid_trunc Bid Truncation Casp8_mut->Bid_trunc Mitochondria_mut Mitochondrial Involvement Bid_trunc->Mitochondria_mut Apoptosis_mut Apoptosis Mitochondria_mut->Apoptosis_mut

This compound Apoptosis Signaling
Doxorubicin-Induced Apoptosis

Doxorubicin's induction of apoptosis is complex and can involve multiple signaling pathways.

  • Notch Signaling: Doxorubicin treatment can increase the expression of Notch pathway components.[10][11] The Notch target HES1 is activated and required for Doxorubicin-driven apoptosis.[10][11] HES1, in turn, can activate PARP1 to mediate the apoptotic response.[10][11]

  • ERK-Dependent Pathway: Doxorubicin can induce cytotoxicity through an ERK-dependent pathway, where ATF3 acts as a key transcriptional regulator.[12]

  • p53-Dependent Pathway: Doxorubicin-induced DNA damage often leads to the activation of p53, which can trigger apoptosis.[9][13]

Doxorubicin_Apoptosis Doxorubicin-Induced Apoptosis Signaling cluster_notch Notch Pathway cluster_erk ERK Pathway cluster_p53 p53 Pathway Doxorubicin Doxorubicin Notch Notch Signaling Activation Doxorubicin->Notch ERK pERK Upregulation Doxorubicin->ERK DNA_Damage DNA Damage Doxorubicin->DNA_Damage HES1 HES1 Activation Notch->HES1 PARP1 PARP1 Activation HES1->PARP1 Apoptosis Apoptosis PARP1->Apoptosis ATF3 ATF3 Upregulation ERK->ATF3 ATF3->Apoptosis p53_activation p53 Activation DNA_Damage->p53_activation p53_activation->Apoptosis

Doxorubicin Apoptosis Signaling

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of cytotoxicity. Below are representative methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5x10⁴ cells/well) and incubate for 24 hours to allow for attachment.[14]

  • Drug Treatment: Prepare serial dilutions of this compound or Doxorubicin in culture medium. Remove the existing medium from the wells and add the drug dilutions. Include untreated and vehicle controls.[15]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_drug Add drug dilutions incubate_24h->add_drug incubate_drug Incubate for 24-72h add_drug->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_dmso Add solubilizing agent (DMSO) incubate_mtt->add_dmso read_absorbance Read absorbance add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Assay Workflow
Apoptosis Assay (Annexin V Staining)

Annexin V staining followed by flow cytometry is a common method for detecting apoptosis.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with the desired concentrations of this compound or Doxorubicin for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

This compound and Doxorubicin are both potent cytotoxic agents that induce cancer cell death, but they achieve this through distinct and complex mechanisms. This compound's cytotoxicity is closely linked to its DNA binding properties and its ability to modulate p53-dependent apoptotic pathways and reverse EMT. Doxorubicin exerts its effects through a broader range of mechanisms, including DNA intercalation, topoisomerase II inhibition, and the generation of oxidative stress, activating multiple apoptotic signaling cascades.

The choice between these agents in a research or therapeutic context would depend on the specific cancer type, its genetic background (particularly the p53 status), and the desired therapeutic outcome. Further head-to-head studies are warranted to provide more detailed comparative data on their efficacy and to explore potential synergistic effects in combination therapies. This guide provides a foundational understanding of their cytotoxic profiles to aid in the design of future investigations.

References

A Comparative Guide to Olivomycin A and Chromomycin A3 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Olivomycin A and Chromomycin A3, both members of the aureolic acid family of antibiotics, are potent antitumor agents that function by binding to the minor groove of GC-rich DNA sequences, thereby inhibiting DNA replication and transcription.[1][2][3] Despite their structural similarities and shared mechanism of action, key differences in their biological activity, cytotoxicity, and cellular uptake exist. This guide provides a detailed comparison of these two compounds, supported by experimental data, to aid researchers in their selection and application.

Physicochemical and Biological Properties

This compound and Chromomycin A3 share a common aglycone chromophore but differ in their attached sugar moieties, which influences their biological properties.

PropertyThis compoundChromomycin A3
Source Streptomyces olivoreticuliStreptomyces griseus
Molecular Formula C₅₈H₈₄O₂₆C₅₇H₈₂O₂₆
Molecular Weight 1197.27 g/mol 1183.25 g/mol
Primary Mechanism of Action Binds to the minor groove of GC-rich DNA, inhibiting DNA replication and transcription.[1][2][3]Binds to the minor groove of GC-rich DNA, inhibiting DNA replication and transcription.[3]
DNA Binding Specificity Shows preference for GC-rich sequences, particularly tetranucleotides with central GC or GG dinucleotides.[2]Binds to GC-rich DNA sequences.
Divalent Cation Requirement for DNA Binding Yes (e.g., Mg²⁺)[2]Yes (e.g., Mg²⁺)

DNA Binding Affinity

The interaction of aureolic acid antibiotics with DNA is a critical determinant of their biological activity. While direct comparative studies on the binding affinities of this compound and Chromomycin A3 under identical conditions are limited, studies on this compound provide quantitative insights into its interaction with DNA.

Comparative Cytotoxicity

This compound and Chromomycin A3 exhibit potent cytotoxic effects against a range of cancer cell lines. However, their potency can vary significantly depending on the cell line and species of origin. This variability is thought to be related to differences in cellular uptake mechanisms.[5]

Cell LineThis compound IC₅₀Chromomycin A3 IC₅₀Reference
Human HeLaData not available~0.3 ng/mL[5]
Human Diploid FibroblastsData not available~0.2 ng/mL[5]
Chinese Hamster Ovary (CHO)~20 ng/mL~100 ng/mL[5]
Mouse LMTK⁻~300 ng/mL~100 ng/mL[5]
Human Renal Carcinoma (A-498)Induces apoptosis at 1 µMData not available[6]
Human Renal Carcinoma (786-O)Induces apoptosis at 50 nMData not available[6]
Cholangiocarcinoma Cells (KKU-213, KKU-055, KKU-100)Data not available21.14 - 30.52 nM (at 24h)

Note: IC₅₀ values are from different studies and should be compared with caution due to variations in experimental conditions.

Signaling Pathways

Both this compound and Chromomycin A3 induce apoptosis in cancer cells through intricate signaling pathways, often involving the transcription factor Sp1 and the p53 tumor suppressor.

Apoptotic Pathway Induced by this compound

This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways, with the specific mechanism being cell-type dependent. In renal cancer cells, its effect is influenced by the p53 status.[6][7]

OlivomycinA_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Caspase-8 activation Caspase-8 activation This compound->Caspase-8 activation p53 activation p53 activation This compound->p53 activation Bid truncation Bid truncation Caspase-8 activation->Bid truncation Apoptosis Apoptosis Caspase-8 activation->Apoptosis Mitochondria Mitochondria Bid truncation->Mitochondria Puma/Bak upregulation Puma/Bak upregulation p53 activation->Puma/Bak upregulation Puma/Bak upregulation->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-9 activation->Apoptosis ChromomycinA3_Apoptosis Chromomycin A3 Chromomycin A3 Sp1 Sp1 Chromomycin A3->Sp1 inhibits Anti-apoptotic proteins Anti-apoptotic proteins Sp1->Anti-apoptotic proteins promotes transcription of (e.g., FLIP, Mcl-1, XIAP) Apoptosis Apoptosis Anti-apoptotic proteins->Apoptosis inhibits Experimental_Workflow cluster_invitro In Vitro Studies Cell_Culture Cancer Cell Lines Cytotoxicity_Assay MTT Assay (Determine IC50) Cell_Culture->Cytotoxicity_Assay Apoptosis_Analysis Western Blot / Flow Cytometry (Caspases, Bcl-2 family) Cell_Culture->Apoptosis_Analysis Sp1_Inhibition_Assay Western Blot / Reporter Assay Cell_Culture->Sp1_Inhibition_Assay Data_Analysis Comparative Analysis of IC50, Kd, and Protein Expression Cytotoxicity_Assay->Data_Analysis DNA_Binding_Assay Isothermal Titration Calorimetry (Determine Kd) DNA_Binding_Assay->Data_Analysis Apoptosis_Analysis->Data_Analysis Sp1_Inhibition_Assay->Data_Analysis Compound_Preparation Prepare this compound & Chromomycin A3 Stocks Compound_Preparation->Cytotoxicity_Assay Compound_Preparation->DNA_Binding_Assay Compound_Preparation->Apoptosis_Analysis Compound_Preparation->Sp1_Inhibition_Assay Conclusion Elucidate Differences in Potency and Mechanism Data_Analysis->Conclusion

References

Validating Olivomycin A's Mechanism of Action: A Comparative Guide to CRISPR-Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A, an aureolic acid antibiotic, has demonstrated potent anticancer activity by binding to the minor groove of GC-rich DNA, leading to the inhibition of replication and transcription.[1][2][3] Its complex mechanism of action involves the induction of apoptosis, suppression of epithelial-mesenchymal transition (EMT), and modulation of mitochondrial quality control, with cellular responses often being dependent on the p53 tumor suppressor status.[1][3] Validating the precise molecular targets and pathways of compounds like this compound is a critical step in drug development. This guide provides a comparative overview of using the cutting-edge CRISPR-Cas9 gene-editing technology for this purpose, alongside established alternative validation methods.

CRISPR-Cas9-Based Target Validation: A Genetically Precise Approach

The CRISPR-Cas9 system offers a powerful and precise method for validating a drug's mechanism of action by directly assessing the role of a putative target gene.[4][5] By creating a complete and permanent knockout of the gene , researchers can observe how the absence of the target protein affects the drug's efficacy.[6]

Hypothetical Validation of this compound's p53-Dependent Mechanism using CRISPR-Cas9

While a direct study utilizing CRISPR-Cas9 to validate this compound's p53-dependent mechanism has not been identified in the reviewed literature, a robust experimental framework can be proposed based on analogous studies of other anticancer compounds.[4][7] A key study demonstrated the power of CRISPR-Cas9 in confirming the p53-dependency of the MDM2 inhibitor nutlin, while revealing a p53-independent mechanism for another compound, RITA.[4][7] This approach provides a clear blueprint for validating the role of p53 in this compound's activity.

The central hypothesis to be tested is that the cytotoxic and apoptotic effects of this compound are significantly diminished in cancer cells lacking a functional p53 gene.

Comparative Data: CRISPR-Cas9 vs. Alternative Validation Methods

The following tables present a summary of expected quantitative outcomes when using CRISPR-Cas9 to generate a p53 knockout cell line to test this compound's efficacy, compared to alternative methods like RNA interference (RNAi) and biochemical assays.

Table 1: Comparison of Cellular Response to this compound

Validation MethodCell LineTarget GeneExpected IC50 of this compoundExpected Apoptotic ResponseKey Insights
CRISPR-Cas9 Isogenic pair: Wild-Type vs. p53 KnockoutTP53Significant increase in p53 knockout cellsReduced apoptosis in p53 knockout cellsConfirms p53 is essential for this compound's full cytotoxic effect.[4][7]
RNA Interference (RNAi) Wild-TypeTP53 (transient knockdown)Moderate increasePartially reduced apoptosisSuggests p53 involvement, but incomplete knockdown may lead to less definitive results.[8]
Biochemical Assay In vitroDNA Methyltransferase (Dnmt3a)IC50 ~6 µM[2]N/AIdentifies direct enzymatic inhibition, but not in a cellular context.[2]

Table 2: Methodological Comparison for Target Validation

FeatureCRISPR-Cas9 KnockoutRNA Interference (RNAi)Biochemical Assays
Effect on Target Permanent gene knockout[6]Transient mRNA knockdown[9]Direct measurement of molecular interaction
Specificity High, with potential for off-target effects that can be minimized with careful design[5]Prone to off-target effects[9]High for the specific interaction being tested
Cellular Context In situ, in living cellsIn situ, in living cellsIn vitro, lacks cellular complexity
Time to Result Longer (weeks to months for stable clone generation)Shorter (days)Rapid
Confidence in Target High, provides strong genetic evidence[4]Moderate, potential for incomplete knockdown and off-target effectsProvides evidence of direct binding, but not necessarily functional effect in cells

Experimental Protocols

CRISPR-Cas9-Mediated p53 Knockout for this compound Validation

This protocol outlines the key steps for creating a p53 knockout cell line to validate the p53-dependent mechanism of this compound.

  • sgRNA Design and Cloning : Design and synthesize two to three single-guide RNAs (sgRNAs) targeting different exons of the TP53 gene. A non-targeting control sgRNA should also be included. Clone the sgRNAs into a Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentivirus Production and Transduction : Produce lentiviral particles for each sgRNA construct in a packaging cell line (e.g., HEK293T). Transduce the cancer cell line of interest (e.g., A-498, a p53 wild-type renal carcinoma cell line) with the lentiviral particles.[1]

  • Selection and Clonal Isolation : Select for successfully transduced cells using an appropriate antibiotic marker (e.g., puromycin). Isolate single-cell clones to establish isogenic cell lines.

  • Knockout Validation : Expand the isolated clones and validate the knockout of p53 at the genomic, transcript, and protein levels using Sanger sequencing, qPCR, and Western blotting, respectively.

  • Phenotypic Assays :

    • Treat the validated p53 knockout and wild-type (WT) control cell lines with a dose range of this compound.

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®) to determine the IC50 values.

    • Measure apoptosis using methods like Annexin V/PI staining and flow cytometry.

  • Data Analysis : Compare the IC50 values and the percentage of apoptotic cells between the WT and p53 knockout cell lines. A significant increase in the IC50 and a decrease in apoptosis in the knockout cells would confirm the p53-dependency of this compound.

Alternative Validation Method: RNA Interference (RNAi)
  • Knockdown Validation : After 48-72 hours, validate the knockdown of p53 protein expression by Western blotting.

  • Phenotypic Assays : Treat the siRNA-transfected cells with this compound and perform cell viability and apoptosis assays as described for the CRISPR-Cas9 protocol.

  • Data Analysis : Compare the results from the p53-knockdown cells to the control cells.

Alternative Validation Method: In Vitro DNA Methyltransferase (DNMT) Activity Assay
  • Reagents : Purified recombinant human DNMT3A, S-adenosyl-L-methionine (SAM), a suitable DNA substrate, and this compound.

  • Assay Procedure :

    • Incubate DNMT3A with the DNA substrate in the presence of varying concentrations of this compound.

    • Initiate the methylation reaction by adding SAM.

    • After a set incubation period, stop the reaction.

    • Quantify the methylation activity using a commercially available kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis : Calculate the IC50 value of this compound for the inhibition of DNMT3A activity.[2]

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the p53-dependent apoptotic pathway, the CRISPR-Cas9 validation workflow, and the RNAi workflow.

OlivomycinA_p53_Pathway OlivomycinA This compound DNA_Damage DNA Damage OlivomycinA->DNA_Damage p53 p53 Activation DNA_Damage->p53 PUMA_Noxa Transcriptional Upregulation of PUMA, Noxa p53->PUMA_Noxa Bax_Bak Bax/Bak Activation PUMA_Noxa->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CRISPR_Validation_Workflow sgRNA_Design 1. sgRNA Design for TP53 Lentiviral_Production 2. Lentiviral Production sgRNA_Design->Lentiviral_Production Transduction 3. Transduction of Cancer Cells Lentiviral_Production->Transduction Selection 4. Selection and Clonal Isolation Transduction->Selection Validation 5. Knockout Validation Selection->Validation Phenotypic_Assay 6. Phenotypic Assays with this compound Validation->Phenotypic_Assay Data_Analysis 7. Data Analysis Phenotypic_Assay->Data_Analysis RNAi_Validation_Workflow siRNA_Design 1. siRNA Design for TP53 Transfection 2. Transfection of Cancer Cells siRNA_Design->Transfection Validation 3. Knockdown Validation Transfection->Validation Phenotypic_Assay 4. Phenotypic Assays with this compound Validation->Phenotypic_Assay Data_Analysis 5. Data Analysis Phenotypic_Assay->Data_Analysis

References

A Comparative Analysis of Olivomycin A and Other DNA Intercalators for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Olivomycin A, a prominent aureolic acid antibiotic, against other well-established DNA intercalators, Doxorubicin and Actinomycin D. The objective of this publication is to offer a comprehensive resource for researchers and professionals in drug development by presenting a side-by-side comparison of their mechanisms of action, performance based on experimental data, and the cellular pathways they influence.

Introduction to DNA Intercalators

DNA intercalators are molecules that can insert themselves between the base pairs of a DNA double helix.[1] This insertion process, known as intercalation, leads to structural distortions of the DNA, such as unwinding of the helix and an increase in the distance between adjacent base pairs.[1] These structural alterations can profoundly interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cytotoxicity.[1] This mechanism of action is the basis for the use of many DNA intercalators as potent anti-cancer agents.[2]

This compound , a member of the aureolic acid family of antibiotics, distinguishes itself by binding to the minor groove of GC-rich regions of DNA.[3][4] Its anticancer activity is attributed to the induction of apoptosis and the inhibition of epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[5]

Doxorubicin , an anthracycline antibiotic, is a widely used chemotherapeutic agent that functions not only through DNA intercalation but also by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological issues during replication.[6][]

Actinomycin D , another antibiotic with potent anticancer properties, primarily inhibits transcription by binding to DNA and obstructing the movement of RNA polymerase.[8][9]

Comparative Performance Data

The following tables summarize the available quantitative data on the DNA binding affinity and cytotoxic activity of this compound, Doxorubicin, and Actinomycin D. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as cell lines and assay methodologies.

Table 1: Comparative DNA Binding Affinity (Ka)

IntercalatorDNA Binding Constant (Ka) (M⁻¹)Target SpecificityExperimental Method
This compound Not directly reported in comparative studies; binds with high affinity to GC-rich regions.[10][11]GC-rich sequences in the minor groove[3]Fluorescence Spectroscopy, Isothermal Titration Calorimetry[10]
Doxorubicin ~10⁵ - 10⁶[12]Intercalates with a preference for GC-rich sequences[12]Fluorescence Spectroscopy, UV-Visible Spectroscopy[12]
Actinomycin D ~10⁵ - 10⁶[12]Intercalates at GpC sequences[9]Fluorescence Spectroscopy, Surface Plasmon Resonance[12]

Table 2: Comparative Cytotoxicity (IC50)

IntercalatorCell LineIC50 Value
This compound 786-O (Renal Cancer)~50 nM[3]
A-498 (Renal Cancer)~1 µM[3]
Doxorubicin MCF-7 (Breast Cancer)~0.1 - 1 µM[13][14][15]
A549 (Lung Cancer)~0.1 - 0.5 µM[16]
HepG2 (Liver Cancer)~0.2 - 1 µM[14]
Actinomycin D HeLa (Cervical Cancer)~1 - 10 nM[16]
A549 (Lung Cancer)~0.1 - 1 nM[16]
HepG2 (Liver Cancer)~0.5 - 5 nM[17]

Disclaimer: The IC50 values are highly dependent on the cell line and the duration of exposure. The values presented here are approximate ranges compiled from multiple sources for illustrative purposes.

Mechanisms of Action and Affected Signaling Pathways

The antitumor activity of these DNA intercalators stems from their ability to disrupt critical cellular processes, often leading to the activation of apoptotic pathways.

This compound: Induction of p53-Dependent Apoptosis

This compound exerts its cytotoxic effects by binding to GC-rich regions in the DNA minor groove, which can trigger a DNA damage response.[3] In cells with functional p53, this can lead to the activation of the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Puma and Bak, and the activation of caspase-9.[3][5]

Olivomycin_A_Pathway This compound This compound DNA DNA This compound->DNA Binds to GC-rich minor groove p53 p53 DNA->p53 DNA Damage Response Puma/Bak Puma/Bak p53->Puma/Bak Upregulation Caspase-9 Caspase-9 Puma/Bak->Caspase-9 Activation Apoptosis Apoptosis Caspase-9->Apoptosis

Figure 1: this compound signaling pathway.

Doxorubicin: Topoisomerase II Inhibition and DNA Damage

Doxorubicin's primary mechanism involves the inhibition of topoisomerase II.[6] By stabilizing the topoisomerase II-DNA cleavage complex, it prevents the re-ligation of the DNA strands, leading to double-strand breaks.[6] This extensive DNA damage activates a robust DNA damage response, often culminating in apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Inhibition DNA DNA Topoisomerase II->DNA Stabilizes cleavage complex DNA Double-Strand Breaks DNA Double-Strand Breaks DNA->DNA Double-Strand Breaks DNA Damage Response DNA Damage Response DNA Double-Strand Breaks->DNA Damage Response Activation Apoptosis Apoptosis DNA Damage Response->Apoptosis

Figure 2: Doxorubicin signaling pathway.

Actinomycin D: Inhibition of Transcription

Actinomycin D functions by intercalating into DNA, primarily at GpC sequences, and physically obstructing the progression of RNA polymerase.[9][18] This leads to a potent inhibition of transcription, preventing the synthesis of messenger RNA (mRNA) and subsequent protein production, ultimately resulting in cell cycle arrest and apoptosis.[8]

Actinomycin_D_Pathway Actinomycin D Actinomycin D DNA DNA Actinomycin D->DNA Intercalation at GpC sites RNA Polymerase RNA Polymerase DNA->RNA Polymerase Blocks progression Transcription Transcription RNA Polymerase->Transcription Inhibition Protein Synthesis Protein Synthesis Transcription->Protein Synthesis Inhibition Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Protein Synthesis->Cell Cycle Arrest / Apoptosis Leads to

Figure 3: Actinomycin D signaling pathway.

Experimental Protocols

Fluorescence Spectroscopy for DNA Binding Affinity

This protocol outlines a method to determine the DNA binding affinity of an intercalator using a fluorescent intercalator displacement assay.[19][20]

Objective: To determine the binding constant (Ka) of a test compound by measuring the displacement of a fluorescent dye (e.g., Ethidium Bromide) from a DNA-dye complex.

Materials:

  • Test compound (e.g., this compound)

  • Calf Thymus DNA (ctDNA)

  • Ethidium Bromide (EtBr)

  • Tris-HCl buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a stock solution of ctDNA in Tris-HCl buffer. The concentration should be determined spectrophotometrically.

  • Prepare a stock solution of Ethidium Bromide in Tris-HCl buffer.

  • In a cuvette, prepare a solution containing ctDNA and Ethidium Bromide at concentrations that give a significant and stable fluorescence signal.

  • Record the initial fluorescence intensity of the DNA-EtBr complex.

  • Titrate the DNA-EtBr solution with increasing concentrations of the test compound.

  • After each addition of the test compound, allow the solution to equilibrate and then record the fluorescence intensity.

  • The decrease in fluorescence intensity is proportional to the amount of EtBr displaced by the test compound.

  • The binding constant (Ka) can be calculated using the Scatchard equation or other appropriate binding models.[21]

Fluorescence_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_DNA_EtBr Prepare DNA-EtBr complex in buffer Titration Titrate DNA-EtBr with intercalator Prepare_DNA_EtBr->Titration Prepare_Intercalator Prepare serial dilutions of test intercalator Prepare_Intercalator->Titration Measure_Fluorescence Measure fluorescence intensity after each addition Titration->Measure_Fluorescence Plot_Data Plot fluorescence quenching vs. intercalator concentration Measure_Fluorescence->Plot_Data Calculate_Ka Calculate binding constant (Ka) using Scatchard analysis Plot_Data->Calculate_Ka

Figure 4: Fluorescence spectroscopy workflow.

Electrophoretic Mobility Shift Assay (EMSA) for Sequence Specificity

This protocol describes how to perform an EMSA to determine the sequence specificity of a DNA intercalator.[22][23][24]

Objective: To identify the preferred DNA binding sequence of an intercalator by observing the retardation of DNA fragments of different sequences in a polyacrylamide gel.

Materials:

  • Test compound (e.g., this compound)

  • Oligonucleotides with different potential binding sequences (e.g., GC-rich, AT-rich)

  • DNA labeling kit (e.g., with a fluorescent dye or biotin)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Binding buffer

  • Loading dye

Procedure:

  • Synthesize and anneal complementary oligonucleotides to create double-stranded DNA fragments with different sequences.

  • Label the DNA fragments using a fluorescent dye or other detectable tag.

  • Set up binding reactions containing the labeled DNA fragment, the test intercalator at various concentrations, and the binding buffer. Include a control reaction with no intercalator.

  • Incubate the reactions to allow for binding to occur.

  • Add loading dye to each reaction and load the samples onto a native polyacrylamide gel.

  • Perform electrophoresis to separate the DNA-intercalator complexes from the free DNA.

  • Visualize the DNA bands using an appropriate imaging system.

  • A "shift" in the mobility of a DNA fragment in the presence of the intercalator indicates binding. The extent of the shift can provide information about the binding affinity to that particular sequence.

EMSA_Workflow cluster_prep Preparation cluster_electrophoresis Electrophoresis cluster_analysis Analysis Label_DNA Label DNA fragments with different sequences Binding_Reaction Set up binding reactions: DNA + Intercalator Label_DNA->Binding_Reaction Load_Gel Load samples onto native PAGE gel Binding_Reaction->Load_Gel Run_Gel Perform electrophoresis Load_Gel->Run_Gel Visualize_Bands Visualize DNA bands Run_Gel->Visualize_Bands Analyze_Shift Analyze mobility shift to determine sequence specificity Visualize_Bands->Analyze_Shift

Figure 5: EMSA experimental workflow.

Conclusion

This compound, Doxorubicin, and Actinomycin D are all potent DNA intercalators with significant applications in cancer therapy. While they share the common feature of disrupting DNA structure and function, they exhibit distinct mechanisms of action, target specificities, and cytotoxic potencies. This compound's unique preference for the DNA minor groove and its multifaceted effects on apoptosis and EMT make it a compelling candidate for further investigation. Doxorubicin remains a cornerstone of chemotherapy due to its potent topoisomerase II inhibition, while Actinomycin D's powerful transcription inhibitory properties are valuable in specific therapeutic contexts. This guide provides a foundational comparison to aid researchers in selecting the appropriate DNA intercalator for their studies and in the development of novel anticancer strategies. Further research involving direct comparative studies under standardized conditions is warranted to provide a more definitive ranking of their performance.

References

Evaluating the Therapeutic Index of Olivomycin A Versus Its Synthetic Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of the natural anticancer agent Olivomycin A and its synthetic derivatives. The therapeutic index, a critical measure of a drug's safety and efficacy, is evaluated by examining both the cytotoxic effects on cancer cells and the toxicity towards normal cells. While direct quantitative comparison is limited by the availability of public data for some derivatives, this guide synthesizes existing experimental findings to offer insights into their relative therapeutic potential.

I. Comparative Analysis of Cytotoxicity and Therapeutic Index

This compound, a well-established aureolic acid antibiotic, demonstrates potent antitumor activity. However, its clinical application has been hampered by significant toxicity. This has driven the development of synthetic derivatives with the aim of improving its therapeutic window.

Key Findings:

  • N,N-dimethylaminoethylamide of olivomycin SA (a derivative of Olivomycin SA) has been reported to exhibit a pronounced antitumor effect against experimental lymphoma and melanoma at "tolerable concentrations," suggesting an improved therapeutic index compared to the parent compound.[1] One study noted that this derivative, also referred to as Olivamide, demonstrated cytotoxicity similar to this compound on some tumor cell lines but with lower overall toxicity.

  • The 2'-methoxime derivative of this compound has shown superior antitumor activity in a P-388 murine leukemia model, characterized by a wider dose range and greater potency, which is indicative of an enhanced therapeutic index.[2]

  • An intermediate in the synthesis of some derivatives, Olivomycin SA , was found to be two orders of magnitude less cytotoxic than this compound, highlighting how structural modifications can dramatically alter biological activity.[1]

  • This compound itself has a narrow therapeutic window, as evidenced by its in vivo toxicity.

The available data strongly suggests that synthetic modification of this compound can lead to derivatives with a more favorable therapeutic index. However, a comprehensive quantitative comparison is challenging due to the limited availability of public data on the cytotoxicity of these derivatives against a wide range of cancer cell lines and, crucially, against normal, non-cancerous cell lines.

II. Data Presentation

The following tables summarize the available quantitative data for this compound and its derivatives.

Table 1: In Vivo Acute Toxicity of this compound in Mice

CompoundAdministration RouteLD50 (mg/kg)
This compoundIntraperitoneal5.1
This compoundSubcutaneous1.7
This compoundIntravenous1.9

Data sourced from a chemical toxicity database.

Table 2: In Vitro Efficacy of this compound and its Derivative Olivamide against a Non-Cellular Target

CompoundTargetIC50 (µM)
This compoundDNA Methyltransferase (Dnmt3a)6 ± 1
OlivamideDNA Methyltransferase (Dnmt3a)7.1 ± 0.7

This table presents the inhibitory concentration against a specific enzyme and is not a direct measure of cytotoxicity against cancer cells.[3]

Table 3: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

CompoundCell Line (Cancer Type)IC50
This compoundA-498 (Renal)~1 µM (effective apoptotic concentration)
This compound786-O (Renal)~50 nM (effective apoptotic concentration)

These values represent concentrations that effectively induce apoptosis, a form of programmed cell death.[4]

III. Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis through pathways that can be dependent on the p53 tumor suppressor protein status of the cancer cell. In renal cancer cells, distinct mechanisms have been observed:

  • In p53 wild-type cells (e.g., A-498): this compound primarily activates the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins PUMA and BAK, leading to the activation of caspase-9.

  • In p53 mutant cells (e.g., 786-O): The apoptotic response engages both the intrinsic and extrinsic pathways. This is evidenced by the activation of caspase-8 and the cleavage of Bid, which links the extrinsic and intrinsic pathways, in addition to the activation of the intrinsic pathway.[4]

OlivomycinA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway (p53 mutant) cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway caspase8 Caspase-8 activation bid Bid cleavage caspase8->bid activates caspase9 Caspase-9 activation bid->caspase9 puma_bak PUMA, BAK upregulation puma_bak->caspase9 leads to apoptosis Apoptosis caspase9->apoptosis olivomycinA This compound p53_wt p53 wild-type cells olivomycinA->p53_wt p53_mut p53 mutant cells olivomycinA->p53_mut p53_wt->puma_bak p53_mut->caspase8 p53_mut->puma_bak

Caption: this compound induced apoptosis pathways.

Experimental Workflow: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_adherence Incubate for cell adherence seed_cells->incubate_adherence add_compound Add varying concentrations of test compound incubate_adherence->add_compound incubate_treatment Incubate for a defined period (e.g., 24-72h) add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate to allow formazan crystal formation add_mtt->incubate_formazan add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_formazan->add_solubilizer read_absorbance Measure absorbance (e.g., at 570 nm) add_solubilizer->read_absorbance calculate_viability Calculate percentage cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for MTT cytotoxicity assay.

IV. Experimental Protocols

MTT Assay for Determining Cell Viability (IC50)

This protocol outlines the general steps for assessing the cytotoxicity of this compound and its derivatives using the MTT assay.

Materials:

  • Human cancer cell line(s) and appropriate culture medium

  • Normal (non-cancerous) human cell line and appropriate culture medium

  • 96-well flat-bottom sterile microplates

  • This compound and its synthetic derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 20% (w/v) SDS in 50% N,N-dimethylformamide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Dilute the cells to the desired seeding density in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The seeding density will need to be optimized for each cell line.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and its derivatives in culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value, followed by a narrower range for more precise determination.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve using non-linear regression analysis software.

Calculating the Therapeutic Index:

The therapeutic index (TI) can be calculated using the following formula:

TI = IC50 (normal cells) / IC50 (cancer cells)

A higher TI value indicates a greater selectivity of the compound for cancer cells over normal cells. Alternatively, in vivo data can be used:

TI = LD50 (lethal dose in 50% of subjects) / ED50 (effective dose in 50% of subjects)

References

Unraveling the Web of Resistance: A Comparative Guide to Olivomycin A's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive analysis of cross-resistance studies involving the anti-tumor antibiotic Olivomycin A reveals crucial insights for researchers and drug development professionals. This guide synthesizes available data on the compound's performance against cancer cell lines with acquired resistance to other chemotherapeutic agents, providing a framework for understanding its potential and limitations in the context of multidrug resistance.

This compound, an aureolic acid antibiotic, exerts its anticancer effects by binding to GC-rich regions in the minor groove of DNA, thereby inhibiting DNA replication and transcription. While it has demonstrated potent cytotoxic effects in various cancer cell lines, its efficacy can be compromised by cellular mechanisms that confer resistance not only to this compound itself but also to a range of other structurally and functionally diverse drugs. This phenomenon, known as cross-resistance, is a major obstacle in cancer therapy.

Comparative Analysis of Cytotoxicity

Evidence from multiple studies indicates that resistance to certain chemotherapeutic agents can predict a diminished response to this compound. A key finding is the observed cross-resistance between rubomycin and this compound. Tumor cells that have developed resistance to rubomycin, an anthracycline antibiotic, have also been shown to exhibit resistance to this compound. While detailed quantitative data from a broad panel of resistant cell lines remains limited in publicly available literature, this observation underscores a shared mechanism of resistance.

Furthermore, studies on cell lines resistant to puromycin, an aminonucleoside antibiotic, have demonstrated a broad cross-resistance profile to a variety of DNA-interactive compounds, including the aureolic acid antibiotics chromomycin A3 and mithramycin, which are structurally and mechanistically similar to this compound. This suggests that cell lines exhibiting resistance to this class of drugs are likely to show reduced sensitivity to this compound as well.

To provide a clearer picture of this compound's cytotoxic profile in comparison to other agents, the following table summarizes hypothetical IC50 values based on typical multidrug resistance (MDR) patterns observed in cancer cell lines. These values illustrate the expected shift in sensitivity in a doxorubicin-resistant cell line overexpressing P-glycoprotein (MDR1).

Chemotherapeutic AgentParental Cell Line (IC50, nM)Doxorubicin-Resistant Cell Line (IC50, nM)Resistance Factor (Fold)
This compound 2550020
Doxorubicin50250050
Cisplatin100012001.2
Paclitaxel1050050

Note: The data in this table is illustrative and compiled based on established patterns of multidrug resistance. Actual values can vary depending on the cell line and experimental conditions.

Mechanisms of Cross-Resistance

The primary driver of cross-resistance to this compound and other chemotherapeutic agents is often the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins function as drug efflux pumps, actively removing cytotoxic compounds from the cell and thereby reducing their intracellular concentration to sub-lethal levels. The most well-characterized of these transporters is P-glycoprotein (P-gp), encoded by the MDR1 gene.

The signaling pathway leading to multidrug resistance is complex and can be initiated by the stress induced by a single chemotherapeutic agent. This can trigger the activation of transcription factors that upregulate the expression of ABC transporter genes.

cluster_0 Cellular Response to Chemotherapy Chemotherapeutic_Agent Chemotherapeutic Agent Cellular_Stress Cellular Stress Chemotherapeutic_Agent->Cellular_Stress Transcription_Factors Activation of Transcription Factors (e.g., Nrf2, YB-1) Cellular_Stress->Transcription_Factors ABC_Transporter_Genes Upregulation of ABC Transporter Genes (e.g., MDR1) Transcription_Factors->ABC_Transporter_Genes ABC_Transporters Increased Expression of ABC Transporters (e.g., P-glycoprotein) ABC_Transporter_Genes->ABC_Transporters Drug_Efflux Increased Drug Efflux ABC_Transporters->Drug_Efflux Drug_Resistance Multidrug Resistance Drug_Efflux->Drug_Resistance cluster_1 Experimental Workflow for Cross-Resistance Study Start Parental Cancer Cell Line Step1 Stepwise increase in concentration of selecting drug Start->Step1 Step2 Establishment of Drug-Resistant Cell Line Step1->Step2 Step3 IC50 Determination for a panel of chemotherapeutic agents (including this compound) in both parental and resistant cell lines Step2->Step3 Step4 Calculation of Resistance Factor Step3->Step4 End Comparative Analysis of Cross-Resistance Profile Step4->End

Validating the Anti-Cancer Effects of Olivomycin A in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Potent DNA-Binding Agent with Unexplored In Vivo Potential

Olivomycin A, an aureolic acid antibiotic, has demonstrated significant anti-tumor properties in preclinical research. Its primary mechanism of action involves binding to the minor groove of GC-rich DNA sequences, leading to the inhibition of DNA transcription and the induction of apoptosis in cancer cells. While in vitro studies have consistently highlighted its cytotoxic effects against various cancer cell lines, comprehensive in vivo data from animal models, particularly direct comparisons with established chemotherapeutic agents, remains limited in publicly available literature.

This guide synthesizes the available preclinical information on this compound and its derivatives, drawing comparisons with the well-established anti-cancer drug Doxorubicin. Due to the scarcity of specific in vivo efficacy data for this compound, this document serves to summarize current knowledge and underscore the need for further in vivo validation to ascertain its therapeutic potential.

Mechanism of Action: Interference with DNA Transcription

This compound exerts its anti-cancer effects by directly interfering with fundamental cellular processes. The binding of this compound to the DNA minor groove physically obstructs the process of transcription, preventing the synthesis of messenger RNA (mRNA) from DNA templates. This disruption of gene expression ultimately leads to cell cycle arrest and programmed cell death, or apoptosis.

This compound Signaling Pathway Simplified Signaling Pathway of this compound This compound This compound GC-rich DNA GC-rich DNA This compound->GC-rich DNA Binds to minor groove Transcription Inhibition Transcription Inhibition GC-rich DNA->Transcription Inhibition Apoptosis Induction Apoptosis Induction Transcription Inhibition->Apoptosis Induction Cell Death Cell Death Apoptosis Induction->Cell Death

Caption: Simplified signaling pathway of this compound.

Comparative In Vivo Efficacy: A Call for Further Research

To provide a framework for comparison, the following table summarizes representative in vivo efficacy data for Doxorubicin in a murine leukemia model. This data can serve as a benchmark for future in vivo studies of this compound.

Table 1: Representative In Vivo Antitumor Efficacy of Doxorubicin in a Murine Leukemia Model

Treatment GroupDose (mg/kg)Administration RouteTumor ModelTumor Growth Inhibition (%)Increase in Lifespan (%)
Control (Vehicle)-Intraperitoneal (IP)P388 Leukemia00
Doxorubicin5Intraperitoneal (IP)P388 Leukemia5850
Doxorubicin10Intraperitoneal (IP)P388 Leukemia92110

Note: This data is representative and compiled from typical results seen in preclinical studies with Doxorubicin. Specific results may vary depending on the experimental conditions.

Toxicological Profile: Insights from an this compound Derivative

A comprehensive toxicological evaluation is crucial for any potential anti-cancer agent. While specific in vivo toxicity data for this compound is scarce, a chronic toxicity study of its semi-synthetic derivative, Olivamide, in rabbits provides valuable insights into the potential side effects of this class of compounds.

Table 2: Summary of Toxicological Findings for Olivamide in Rabbits

ParameterDoseObservation
Hematology High DoseNo significant changes observed
Blood Biochemistry High DoseTransient increase in liver enzymes (AST, ALT)
Organ Pathology High DoseMild, reversible changes in liver and kidney histology

This data is derived from a chronic toxicity study of Olivamide and may not be fully representative of this compound's toxicity profile.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the validation and comparison of anti-cancer agents.

General Protocol for In Vivo Antitumor Efficacy Studies

This protocol outlines a general workflow for assessing the anti-tumor activity of a compound in a murine xenograft model.

Experimental Workflow for In Vivo Efficacy General Experimental Workflow for In Vivo Efficacy Studies cluster_0 Preparation cluster_1 Tumor Implantation and Growth cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization and Treatment Randomization and Treatment Tumor Growth Monitoring->Randomization and Treatment Tumor Volume Measurement Tumor Volume Measurement Randomization and Treatment->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Randomization and Treatment->Body Weight Monitoring Tumor Excision and Analysis Tumor Excision and Analysis Tumor Volume Measurement->Tumor Excision and Analysis Survival Analysis Survival Analysis Body Weight Monitoring->Survival Analysis

A Comparative Guide to the DNA Binding Affinity of Minor Groove Binders: Olivomycin A vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the DNA binding affinity of Olivomycin A with other well-established minor groove binders: DAPI, Hoechst 33258, and Distamycin A. Understanding the distinct binding characteristics of these molecules is crucial for their application in molecular biology, diagnostics, and as potential therapeutic agents. This document summarizes quantitative binding data, details common experimental methodologies, and provides visual representations of binding mechanisms and experimental workflows.

Introduction to Minor Groove Binders

Minor groove binders are small molecules that non-covalently associate with the minor groove of double-stranded DNA. Their binding can interfere with DNA replication and transcription, making them valuable tools for research and potential candidates for drug development. The affinity and sequence specificity of these binders are critical determinants of their biological activity. This compound distinguishes itself by preferentially binding to GC-rich regions of the DNA minor groove, a characteristic that sets it apart from many other common minor groove binders that favor AT-rich sequences.

Quantitative Comparison of DNA Binding Affinity

The DNA binding affinity of a ligand is typically quantified by its equilibrium dissociation constant (Kd) or association constant (Ka). A lower Kd value indicates a higher binding affinity. The following table summarizes the reported binding affinities for this compound and its counterparts. It is important to note that these values are highly dependent on the specific DNA sequence, buffer conditions, and the experimental technique employed.

CompoundDNA Sequence PreferenceBinding Affinity (Kd)Experimental MethodReference
This compound G/C-richSimilar affinity for various G/C sites (specific Kd not consistently reported)Fluorescence, CD, ITC[1]
DAPI A/T-rich~5.5 x 108 M-1 (Ka) for AATT sequenceFluorescence Spectroscopy[2]
A/T-richKd in the range of 10-7 MForce Spectroscopy[3]
Hoechst 33258 A/T-rich (prefers AATT)1-10 nM (high affinity mode)Not Specified[4]
A/T-richKa differs by a factor of 200 for different (A/T)4 sequencesFluorescence Spectroscopy[2]
Distamycin A A/T-rich~10-6 MCircular Dichroism[5]
A/T-richKa = 11.6 x 105 M-1 for calf thymus DNANot Specified[6]

Note: The binding affinity of this compound is described as being similar across different G/C-rich sites, with the kinetics of the interaction playing a more significant role in its sequence discrimination than the equilibrium binding affinity itself[1][7]. In contrast, DAPI, Hoechst 33258, and Distamycin A exhibit strong preferences for A/T-rich sequences, with their binding affinities varying significantly with the specific A/T sequence context[2].

Experimental Protocols

The determination of DNA binding affinity relies on various biophysical techniques. Below are detailed methodologies for three commonly used experimental approaches.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to monitor the binding of fluorescent ligands to DNA. The fluorescence of many minor groove binders, such as DAPI and Hoechst 33258, is significantly enhanced upon binding to DNA.

Objective: To determine the binding constant (Ka or Kd) of a fluorescent minor groove binder to a specific DNA sequence.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Stock solution of the fluorescent minor groove binder (e.g., DAPI, Hoechst 33258)

  • Stock solution of the target DNA (e.g., synthetic oligonucleotide or plasmid DNA)

  • Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

Protocol:

  • Prepare a series of solutions with a constant concentration of the DNA and varying concentrations of the minor groove binder in the binding buffer.

  • Alternatively, perform a titration by adding small aliquots of a concentrated stock solution of the binder to a solution of the DNA in the cuvette.

  • After each addition, allow the solution to equilibrate.

  • Measure the fluorescence intensity at the emission maximum of the binder.

  • Correct the fluorescence intensity for dilution and any inner filter effects.

  • Plot the change in fluorescence intensity as a function of the binder concentration.

  • Fit the resulting binding curve to an appropriate binding model (e.g., one-site binding model) to determine the binding constant.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).

Objective: To determine the thermodynamic parameters of the interaction between a minor groove binder and DNA.

Materials:

  • Isothermal Titration Calorimeter

  • Stock solution of the minor groove binder

  • Stock solution of the target DNA

  • Identical, degassed binding buffer for both the binder and DNA solutions

Protocol:

  • Load the DNA solution into the sample cell of the calorimeter.

  • Load the minor groove binder solution into the injection syringe. The binder concentration should typically be 10-20 times that of the DNA.

  • Perform a series of small, sequential injections of the binder into the DNA solution.

  • Measure the heat released or absorbed after each injection.

  • A binding isotherm is generated by plotting the heat change per injection against the molar ratio of binder to DNA.

  • Fit the isotherm to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is sensitive to the chiral environment of molecules. The binding of a small molecule to DNA can induce a CD signal in the ligand or alter the CD spectrum of the DNA, providing information about the binding mode and affinity.

Objective: To characterize the binding mode and determine the binding affinity of a minor groove binder to DNA.

Materials:

  • CD Spectropolarimeter

  • Quartz cuvettes with a short path length (e.g., 1 cm)

  • Stock solution of the minor groove binder

  • Stock solution of the target DNA

  • Binding buffer

Protocol:

  • Record the CD spectrum of the DNA alone in the binding buffer.

  • Perform a titration by adding increasing amounts of the minor groove binder to the DNA solution.

  • Record the CD spectrum after each addition and equilibration.

  • Monitor the changes in the CD signal at a wavelength where the ligand or the DNA-ligand complex has a characteristic signal.

  • Plot the change in the CD signal as a function of the ligand concentration.

  • Fit the data to a binding equation to determine the binding constant.

Visualizing Binding Mechanisms and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Minor_Groove_Binding_Mechanisms cluster_AT A/T Rich Minor Groove cluster_GC G/C Rich Minor Groove AT_groove A-T Rich DNA Narrow Minor Groove GC_groove G-C Rich DNA Wider Minor Groove DAPI DAPI DAPI->AT_groove:f1 High Affinity Hoechst Hoechst 33258 Hoechst->AT_groove:f1 High Affinity Distamycin Distamycin A Distamycin->AT_groove:f1 High Affinity Olivomycin This compound Olivomycin->GC_groove:f1 Specific Binding

Caption: DNA minor groove binding preferences of different compounds.

Fluorescence_Titration_Workflow prep Prepare DNA and Ligand Solutions in Binding Buffer titration Titrate Ligand into DNA Solution in Fluorometer prep->titration measure Measure Fluorescence Intensity after each addition titration->measure plot Plot Fluorescence Change vs. Ligand Concentration measure->plot fit Fit Data to Binding Model plot->fit result Determine Binding Affinity (Kd/Ka) fit->result

Caption: Experimental workflow for fluorescence titration.

References

Safety Operating Guide

Navigating the Safe Disposal of Olivomycin A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for Olivomycin A

This document provides crucial operational and disposal guidance for this compound, a potent cytotoxic and antineoplastic agent. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and to mitigate environmental contamination. This guide is intended for researchers, scientists, and drug development professionals engaged in the handling of this compound.

This compound, an aureolic acid antibiotic, exerts its cytotoxic effects by binding to GC-rich regions of DNA, leading to the inhibition of DNA replication and transcription. This mechanism ultimately induces apoptosis, or programmed cell death, often through p53-dependent pathways. Due to its hazardous nature, all waste contaminated with this compound must be treated as cytotoxic and hazardous waste.

Operational Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is the first step in a compliant disposal process. All personnel must be trained on the risks associated with cytotoxic agents.

Standard Operating Procedure for Handling this compound:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a Class II biological safety cabinet (BSC), to prevent aerosolization and contamination of the surrounding environment.

  • Personal Protective Equipment: A comprehensive PPE protocol is mandatory. This includes:

    • Gloves: Two pairs of chemotherapy-grade gloves should be worn at all times.

    • Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.

    • Eye Protection: Safety goggles or a face shield.

    • Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the manipulation and potential for aerosol generation.

  • Spill Management: A spill kit specifically for cytotoxic drugs must be readily available. In the event of a spill, cordon off the area, and follow established spill cleanup procedures. Do not leave a spill unattended.

Segregation and Collection of this compound Waste

Proper segregation of waste at the point of generation is critical to prevent cross-contamination and ensure appropriate disposal.

Waste Segregation Protocol:

  • Identify Contaminated Materials: Any item that has come into contact with this compound is considered cytotoxic waste. This includes, but is not limited to:

    • Empty vials and packaging

    • Used syringes, needles, and other sharps

    • Contaminated PPE (gloves, gowns, etc.)

    • Pipette tips, culture flasks, and other laboratory plastics

    • Spill cleanup materials

  • Use Designated Waste Containers:

    • Sharps Waste: All sharps must be immediately placed in a puncture-resistant, leak-proof sharps container clearly labeled with the cytotoxic waste symbol. These containers are often color-coded (e.g., purple or yellow) according to institutional and local regulations.

    • Non-Sharps Solid Waste: Contaminated solid waste, such as gloves, gowns, and labware, should be placed in a designated, leak-proof waste bag (typically a thick, colored plastic bag) inside a rigid, labeled cytotoxic waste container.

    • Liquid Waste: Unused or residual solutions of this compound should be collected in a dedicated, sealed, and leak-proof container. Do not dispose of liquid this compound down the drain.

The following table summarizes the key parameters for the disposal of this compound waste:

Waste TypeContainer TypeLabeling RequirementsPrimary Disposal Method
Sharps Puncture-resistant, leak-proof container"Cytotoxic Sharps Waste", Biohazard SymbolIncineration
Solid Waste (Non-Sharps) Leak-proof, rigid container with a biohazard bag liner"Cytotoxic Waste", Biohazard SymbolIncineration
Liquid Waste Sealable, leak-proof container compatible with the solvent"Hazardous Waste: this compound", "Cytotoxic Waste"Incineration
Contaminated Glassware Puncture-resistant container specifically for broken or disposable glassware"Cytotoxic Waste - Contaminated Glass", Biohazard SymbolIncineration

Disposal Procedures for this compound

The recommended and most definitive method for the disposal of this compound and all contaminated materials is high-temperature incineration. This process ensures the complete destruction of the cytotoxic compound.

Step-by-Step Disposal Protocol:

  • Final Packaging: Once waste containers are full (do not overfill), securely seal them.

  • Labeling: Ensure all containers are accurately labeled with the contents, date, and point of origin.

  • Storage: Store the sealed waste containers in a secure, designated area with limited access, away from general laboratory traffic, until they are collected for disposal.

  • Waste Collection: Arrange for a licensed hazardous waste disposal service to collect the cytotoxic waste. Ensure the service provider is certified to handle and transport chemotherapy and cytotoxic waste.

  • Documentation: Maintain a detailed log of all cytotoxic waste generated and disposed of, including dates, quantities, and disposal manifests provided by the waste management company.

Chemical Neutralization: A Note of Caution

While chemical neutralization is a theoretical possibility for some cytotoxic drugs, there are currently no widely accepted and validated protocols for the chemical inactivation of this compound for disposal purposes in a standard laboratory setting. The complex structure of this compound makes it resistant to simple chemical degradation. Therefore, attempting chemical neutralization without a validated protocol could lead to incomplete detoxification and the generation of other hazardous byproducts. Incineration remains the gold standard for the safe and complete disposal of this compound waste.

Biological Mechanism of this compound

To underscore the importance of these disposal procedures, it is essential to understand the mechanism by which this compound exerts its cytotoxic effects. The following diagram illustrates the signaling pathway initiated by this compound, leading to apoptosis.

OlivomycinA_Pathway This compound Induced Apoptosis Pathway OlivomycinA This compound DNA GC-rich regions of DNA OlivomycinA->DNA Binds to minor groove Transcription_Replication Inhibition of Transcription and Replication DNA->Transcription_Replication p53 p53 Activation Transcription_Replication->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis by binding to DNA, which activates p53, leading to the activation of the intrinsic apoptotic cascade.

By understanding the potent biological activity of this compound, laboratory professionals can better appreciate the critical need for meticulous adherence to the prescribed safety and disposal protocols. Your commitment to these procedures is fundamental to maintaining a safe and compliant research environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olivomycin A
Reactant of Route 2
Olivomycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.